Product packaging for Asperlicin(Cat. No.:CAS No. 93413-04-8)

Asperlicin

Katalognummer: B1663381
CAS-Nummer: 93413-04-8
Molekulargewicht: 535.6 g/mol
InChI-Schlüssel: MGMRIOLWEROPJY-FPACPZPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

cholecystokinin antagonist;  isolated from Aspergillus alliaceus;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29N5O4 B1663381 Asperlicin CAS No. 93413-04-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

93413-04-8

Molekularformel

C31H29N5O4

Molekulargewicht

535.6 g/mol

IUPAC-Name

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1

InChI-Schlüssel

MGMRIOLWEROPJY-FPACPZPDSA-N

Isomerische SMILES

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Kanonische SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Synonyme

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione
asperlicin

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of Asperlicin: A Technical Guide to a Novel Cholecystokinin Antagonist from Aspergillus alliaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and mechanism of action of Asperlicin, a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) (CCK) receptor. Isolated from the fungus Aspergillus alliaceus, this compound emerged as a significant lead compound in the development of CCK receptor antagonists. This document details the experimental protocols for the fermentation of A. alliaceus, the extraction and purification of this compound, and the bioassays utilized to determine its pharmacological activity. Quantitative data on its physicochemical properties and biological potency are presented in structured tables for clarity. Furthermore, this guide illustrates the key signaling pathways involved in CCK receptor activation and its antagonism by this compound through detailed diagrams.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. The actions of CCK are mediated by two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The development of potent and selective CCK receptor antagonists has been a significant area of research for investigating the physiological roles of CCK and for the potential therapeutic intervention in conditions such as pancreatitis, anxiety, and certain types of cancer.

The discovery of this compound from the fungus Aspergillus alliaceus marked a pivotal moment in this field, as it was the first identified non-peptide CCK antagonist with high affinity and selectivity for peripheral CCK-A receptors.[1][2] Its unique benzodiazepine-related structure provided a novel scaffold for the design of subsequent synthetic CCK antagonists.[3] This guide serves as a comprehensive technical resource on the foundational discovery and characterization of this compound.

Physicochemical and Biological Properties of this compound

This compound is a complex heterocyclic molecule with the chemical formula C31H29N5O4.[4][5] Its structure was elucidated using a combination of NMR, mass spectrometry, and X-ray crystallography. The key physicochemical and biological properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC31H29N5O4
Molecular Weight535.59 g/mol
AppearanceWhite crystalline solid
Melting Point211-213 °C
Specific Rotation ([α]D)-185.3° (c = 1.10 in methanol)
UV Absorption (λmax)310.5 nm (in methanol)
SolubilitySoluble in methylene (B1212753) chloride, acetone, and lower alcohols; Insoluble in water
Table 2: Biological Activity of this compound
ParameterValueCommentsReference
CCK-A Receptor AffinityHigh300-400 times greater than proglumide
CCK-B Receptor AffinityLowHighly selective for peripheral (CCK-A) receptors
Gastrin Receptor AffinityLowHighly selective for peripheral (CCK-A) receptors
IC50 (CCK-induced amylase release)1.0 x 10^-9 MCompetitive antagonist
In vivo activityLong-lastingDemonstrates sustained CCK antagonist activity in vivo

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Fermentation of Aspergillus alliaceus

The production of this compound is achieved through submerged fermentation of Aspergillus alliaceus. The following protocol is a representative method for this process.

3.1.1. Culture and Inoculum Preparation

  • Strain Maintenance: Maintain cultures of Aspergillus alliaceus (e.g., ATCC 20655) on potato dextrose agar (B569324) (PDA) slants.

  • Spore Suspension: Prepare a spore suspension by washing a mature PDA culture with sterile 0.05% Tween 80 solution.

  • Inoculum Development: Inoculate a seed medium with the spore suspension. A typical seed medium composition is (g/L): Glucose 20, Peptone 5, Yeast Extract 5, KH2PO4 1, MgSO4·7H2O 0.5, with the pH adjusted to 5.5-6.0. Incubate at 28°C for 48-72 hours with agitation (200 rpm).

3.1.2. Production Fermentation

  • Production Medium: A representative production medium for this compound contains (g/L): Glucose 150, Peptone 10, KH2PO4 0.5, and MgSO4·7H2O 0.5, with an initial pH of 6.0. Yields were significantly improved by substituting glucose with glycerol (B35011) and through strain improvement and media optimization, leading to titers greater than 900 mg/L from an initial 15-30 mg/L.

  • Fermentation Conditions: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28°C for 7-10 days with controlled aeration and agitation.

  • Monitoring: Monitor the fermentation for pH, substrate consumption, and this compound production using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.

  • Mycelial Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the mycelial cake repeatedly with a suitable organic solvent such as ethyl acetate (B1210297) or acetone.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate).

    • Reversed-Phase HPLC: Further purify the this compound-containing fractions using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase.

  • Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water) to obtain the final product.

CCK Receptor Binding Assay

This assay is used to determine the affinity of this compound for CCK receptors.

  • Membrane Preparation: Prepare crude membrane fractions from tissues rich in CCK receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).

  • Radioligand: Use a radiolabeled CCK analog, such as [125I]CCK-8, as the ligand.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [125I]CCK-8 and varying concentrations of this compound in the assay buffer.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Bioassay: Amylase Release from Pancreatic Acini

This bioassay assesses the functional antagonist activity of this compound.

  • Isolation of Pancreatic Acini: Isolate pancreatic acini from guinea pigs or rats by collagenase digestion of the pancreas followed by mechanical shearing.

  • Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O2/5% CO2 at 37°C.

  • Stimulation: Add varying concentrations of this compound to the acini suspension, followed by a fixed concentration of CCK-8 to stimulate amylase release.

  • Sample Collection: After a defined incubation period (e.g., 30 minutes), centrifuge the acini suspension to pellet the cells.

  • Amylase Assay: Measure the amylase activity in the supernatant using a commercially available amylase assay kit.

  • Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the percentage of inhibition of CCK-stimulated amylase release against the concentration of this compound to determine the IC50 value.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the CCK-A receptor. It binds to the receptor but does not elicit the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

CCK Receptor Signaling Pathway

The binding of the agonist CCK to its receptor (CCK-A or CCK-B) initiates a cascade of intracellular events. The receptor is coupled to a heterotrimeric G-protein of the Gq family. Activation of the G-protein leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the physiological responses characteristic of CCK action, such as enzyme secretion from pancreatic acinar cells.

CCK_Signaling_Pathway CCK Cholecystokinin (CCK) CCK_R CCK-A Receptor CCK->CCK_R Binds & Activates This compound This compound This compound->CCK_R Binds & Blocks Gq Gq Protein CCK_R->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Physiological Response (e.g., Amylase Secretion) Ca->Response Mediates PKC->Response Phosphorylates Downstream Targets Asperlicin_Workflow Start Start: Aspergillus alliaceus Culture Fermentation Submerged Fermentation Start->Fermentation Extraction Extraction of Mycelial Mass Fermentation->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Binding_Assay CCK Receptor Binding Assay Pure_Compound->Binding_Assay Bioassay In Vitro Bioassay (Amylase Release) Pure_Compound->Bioassay Result Identification as a Potent & Selective CCK-A Receptor Antagonist Binding_Assay->Result Bioassay->Result

References

Asperlicin: A Technical Guide to its Structure, Properties, and Cholecystokinin Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin, a mycotoxin produced by the fungus Aspergillus alliaceus, has garnered significant scientific interest as the first discovered non-peptidal antagonist of the cholecystokinin (B1591339) (CCK) receptor.[1][2] Its unique chemical structure, a complex benzodiazepine, and its potent and selective biological activity have made it a valuable tool for studying the physiological roles of CCK and a lead compound in the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activity of this compound, with a focus on its interaction with the CCK receptor signaling pathway. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Properties and Structure Elucidation

This compound (C₃₁H₂₉N₅O₄) is a complex heterocyclic natural product.[1] Its discovery and structural characterization in the mid-1980s marked a significant advancement in the field of CCK receptor pharmacology.

Physicochemical Properties

This compound and its related compounds, also isolated from Aspergillus alliaceus, possess distinct physicochemical properties. These are crucial for their handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Molecular Formula C₃₁H₂₉N₅O₄[1]
Molecular Weight 535.59 g/mol
Appearance White crystalline solid
Solubility Soluble in methanol, DMSO[4]
Related Compounds Asperlicins B, C, D, and E
Structure Elucidation

The intricate three-dimensional structure of this compound was determined through a combination of advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in delineating the proton and carbon framework of the molecule, revealing the connectivity of the various ring systems.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula and provided key fragmentation patterns that helped to piece together the structural components.[1]

  • X-ray Crystallography: The definitive stereochemical configuration and overall three-dimensional architecture of this compound were established through single-crystal X-ray diffraction analysis.[1]

Biological Activity: Cholecystokinin Antagonism

This compound's primary biological function is its potent and selective antagonism of the cholecystokinin A receptor (CCK-A).[2] This receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract, where it mediates the physiological effects of CCK, including enzyme secretion and smooth muscle contraction.

Quantitative Analysis of CCK-A Receptor Antagonism

The potency and selectivity of this compound as a CCK-A receptor antagonist have been quantified through various in vitro assays.

ParameterValueAssay SystemReference
IC₅₀ 1 nM (10⁻⁹ mmol/L)CCK-induced amylase release from guinea pig pancreatic acini[5]
Relative Potency 300-400 times more potent than proglumideCCK receptor affinity in pancreas, ileum, and gallbladder[2][4]
Selectivity Highly selective for peripheral CCK receptors over brain CCK and gastrin receptorsReceptor binding assays[2]
Mechanism of Action: Inhibition of CCK Signaling

Cholecystokinin exerts its effects by binding to the CCK-A receptor, a G-protein coupled receptor (GPCR). This binding event initiates a well-defined intracellular signaling cascade. This compound acts as a competitive antagonist, binding to the CCK-A receptor and preventing the binding of CCK, thereby inhibiting the downstream signaling events.

The CCK-A receptor is coupled to a Gq protein. Upon activation by CCK, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). This cascade ultimately results in the physiological response, such as the secretion of digestive enzymes from pancreatic acinar cells. This compound blocks the initial step of this pathway, the binding of CCK to its receptor.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Inhibits Gq Gq-protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Amylase Secretion) PKC->Response Leads to

Figure 1. This compound's inhibition of the CCK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key in vitro assays used to characterize its biological activity.

Isolation of this compound from Aspergillus alliaceus

The following protocol outlines the general steps for the fermentation of Aspergillus alliaceus and the subsequent isolation and purification of this compound.

Isolation_Workflow start Start fermentation 1. Fermentation of Aspergillus alliaceus culture start->fermentation extraction 2. Extraction of culture broth with an organic solvent (e.g., ethyl acetate) fermentation->extraction concentration 3. Concentration of the organic extract in vacuo extraction->concentration chromatography1 4. Initial chromatographic separation (e.g., silica (B1680970) gel column) concentration->chromatography1 fractionation 5. Fraction collection and activity-guided selection chromatography1->fractionation chromatography2 6. Further purification of active fractions (e.g., HPLC) fractionation->chromatography2 crystallization 7. Crystallization of purified this compound chromatography2->crystallization end Pure this compound crystallization->end

Figure 2. General workflow for the isolation of this compound.

Methodology:

  • Fermentation: Aspergillus alliaceus is cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of this compound.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves an initial separation on a silica gel column, followed by further purification using high-performance liquid chromatography (HPLC) with a suitable stationary and mobile phase.

  • Fraction Collection and Analysis: Fractions are collected throughout the chromatographic process and assayed for their ability to antagonize the CCK receptor. Active fractions are pooled for further purification.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to yield a pure, crystalline product.

CCK-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK-A receptor.

Materials:

  • Membrane preparation from a tissue source rich in CCK-A receptors (e.g., rat pancreas).

  • Radioligand: [¹²⁵I]CCK-8.

  • This compound (or other test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Reaction Setup: In a microtiter plate, combine the membrane preparation, [¹²⁵I]CCK-8 at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Pancreatic Acini Amylase Release Assay

This protocol measures the ability of this compound to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.

Materials:

  • Isolated pancreatic acini (e.g., from guinea pig or rat).

  • HEPES-Ringer buffer (or similar physiological buffer).

  • Cholecystokinin (CCK-8).

  • This compound (or other test compounds).

  • Amylase substrate (e.g., Phadebas tablets).

  • Spectrophotometer.

Methodology:

  • Acini Preparation: Isolate pancreatic acini from a suitable animal model by collagenase digestion.

  • Pre-incubation: Pre-incubate the isolated acini in HEPES-Ringer buffer with varying concentrations of this compound for a defined period (e.g., 15 minutes).

  • Stimulation: Stimulate the acini with a submaximal concentration of CCK-8 and incubate for a further period (e.g., 30 minutes) at 37°C. Include control tubes with no CCK-8 (basal release) and with CCK-8 alone (stimulated release).

  • Separation: Centrifuge the tubes to pellet the acini and collect the supernatant, which contains the released amylase.

  • Amylase Assay: Measure the amylase activity in the supernatant using a suitable colorimetric assay.

  • Data Analysis: Express the amylase release as a percentage of the total cellular amylase. Plot the percentage of inhibition of CCK-stimulated amylase release against the logarithm of the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound remains a cornerstone in the study of cholecystokinin pharmacology. Its discovery not only provided a powerful tool for elucidating the physiological functions of CCK but also opened up a new avenue for the design and development of non-peptidal GPCR antagonists. The detailed structural information, chemical properties, and biological data presented in this guide, along with the provided experimental protocols, offer a valuable resource for researchers and drug development professionals working in this exciting field. Further investigation into the synthesis of this compound analogues continues to yield compounds with improved pharmacokinetic and pharmacodynamic profiles, highlighting the enduring legacy of this remarkable natural product.

References

Asperlicin's Antagonistic Mechanism of Action on Cholecystokinin A (CCKA) Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, has been identified as a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with CCKA receptors. It consolidates quantitative data on its binding affinity and functional inhibition, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.

Introduction to this compound and CCKA Receptors

This compound is a complex benzodiazepine-based natural product that has garnered significant interest due to its specific and high-affinity binding to CCKA receptors.[1][5][6] These receptors, also known as CCK1 receptors, are G-protein coupled receptors (GPCRs) predominantly found in peripheral tissues such as the pancreas, gallbladder, and ileum.[3][7] They play a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[8] The endogenous ligand for the CCKA receptor is the peptide hormone cholecystokinin (CCK).[9] this compound's ability to competitively block the action of CCK at these receptors makes it a valuable tool for studying the physiological roles of CCK and a lead compound for the development of therapeutic agents targeting CCK-related pathways.[1][5]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the CCKA receptor.[1] This means that it binds to the same site on the receptor as the endogenous agonist, CCK, but does not activate the receptor. By occupying the binding site, this compound prevents CCK from binding and initiating the downstream signaling cascade. The antagonism is reversible, as demonstrated by the ability of higher concentrations of CCK to overcome the inhibitory effects of this compound.[7]

Binding Affinity and Potency

This compound exhibits a high affinity for CCKA receptors, reported to be 300 to 400 times greater than that of the standard antagonist, proglumide.[7][10][11] While a specific Ki value from radioligand binding assays for this compound is not consistently reported in the reviewed literature, its functional potency is well-documented.

ParameterValueAssay SystemReference
IC50 1 nMInhibition of CCK-induced amylase release from dispersed guinea pig pancreatic acini[1]

Table 1: Functional Potency of this compound at the CCKA Receptor

Selectivity

A key feature of this compound is its high selectivity for the CCKA receptor subtype over the CCKB (CCK2) receptor, which is more prevalent in the central nervous system.[3] This selectivity for peripheral CCK receptors minimizes potential central nervous system side effects and makes it a more specific tool for investigating peripheral CCK functions.

CCKA Receptor Signaling Pathway

The CCKA receptor is a Gq-coupled GPCR. Upon activation by an agonist like CCK, it initiates a well-characterized signaling cascade. This compound, by blocking this initial binding event, prevents the entire downstream signaling pathway from being activated.

G-protein Activation and Second Messenger Generation

Activation of the CCKA receptor leads to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8][12]

Intracellular Calcium Mobilization and PKC Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses mediated by the CCKA receptor, such as enzyme secretion from pancreatic acinar cells.[8][12] this compound's antagonism directly prevents this CCK-induced increase in intracellular calcium and subsequent cellular responses.[7]

CCKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCKA Receptor CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Blocks Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Physiological Response (e.g., Amylase Release) PKC->Response Leads to

CCKA Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound on CCKA receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the affinity of this compound for the CCKA receptor.

Materials:

  • Membrane preparation from a source rich in CCKA receptors (e.g., rat pancreas).[13][14]

  • Radiolabeled CCK analog (e.g., [¹²⁵I]CCK-8).[13]

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and a protease inhibitor cocktail).[15]

  • Wash buffer (e.g., ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of unlabeled this compound.

  • In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled CCK analog (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of unlabeled CCK.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prep Prepare Reagents: - Membrane homogenate - Radiolabeled CCK - this compound dilutions Incubate Incubate: Membrane + Radioligand + This compound Prep->Incubate Filter Rapid Filtration (Separates bound from free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze

Experimental Workflow for a Competitive Radioligand Binding Assay.
Functional Assay: Inhibition of CCK-Stimulated Amylase Release

This assay measures the ability of an antagonist to inhibit a physiological response downstream of receptor activation.

Objective: To determine the functional potency (IC50) of this compound in inhibiting CCK-stimulated amylase release from pancreatic acini.

Materials:

  • Dispersed pancreatic acini from guinea pig.[1]

  • Cholecystokinin (CCK-8).

  • This compound.

  • Incubation buffer (e.g., HEPES-Ringer buffer).

  • Amylase activity assay kit.

Protocol:

  • Prepare dispersed pancreatic acini by collagenase digestion of pancreatic tissue.

  • Pre-incubate the acini with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulate the acini with a fixed concentration of CCK-8 (typically a concentration that elicits a submaximal response, e.g., 10 pM).[1]

  • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Separate the acini from the supernatant by centrifugation.

  • Measure the amylase activity in the supernatant and in the cell pellet (after cell lysis) to determine the percentage of total amylase released.

  • Plot the percentage of amylase release against the logarithm of the this compound concentration to determine the IC50 value.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This assay directly measures the effect of an antagonist on the second messenger signaling pathway.

Objective: To assess the ability of this compound to block CCK-induced increases in intracellular calcium.

Materials:

  • Cells expressing CCKA receptors (e.g., pancreatic acinar cells or a recombinant cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Cholecystokinin (CCK-8).

  • This compound.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Protocol:

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Establish a baseline fluorescence reading.

  • Add a fixed concentration of CCK-8 to stimulate the cells.

  • Monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

  • Analyze the data to determine the extent of inhibition of the calcium response by this compound and calculate an IC50 value if a dose-response is performed.

Calcium_Assay_Workflow Cell_Prep Prepare CCKA Receptor- Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Prep->Dye_Loading Preincubation Pre-incubate with This compound Dye_Loading->Preincubation Stimulation Stimulate with CCK Preincubation->Stimulation Measurement Measure Fluorescence Change Stimulation->Measurement Analysis Data Analysis: Determine Inhibition of Calcium Response Measurement->Analysis

Experimental Workflow for an Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the CCKA receptor. Its mechanism of action involves binding to the receptor and preventing the binding of the endogenous agonist, CCK, thereby inhibiting the Gq-mediated signaling cascade that leads to increases in intracellular calcium and subsequent physiological responses. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, establishes this compound as a critical tool for pharmacological research and a foundational molecule in the development of novel therapeutics targeting the CCKergic system.

References

Asperlicin: A Technical Guide to its Therapeutic Potential as a Cholecystokinin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, has emerged as a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. Quantitative data are presented to facilitate comparison, and key signaling pathways and experimental workflows are visualized to provide a clear understanding of its pharmacological profile. This compound's high affinity and selectivity for the CCK-A receptor over the CCK-B receptor underscore its potential as a valuable investigational tool and a lead compound for the development of novel therapeutics targeting cholecystokinin-mediated pathologies.

Introduction

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1] The biological effects of CCK are mediated by two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The development of potent and selective antagonists for these receptors has been instrumental in elucidating the physiological roles of CCK and exploring their therapeutic potential.

This compound, a benzodiazepine (B76468) derivative, was one of the first nonpeptide CCK receptor antagonists to be discovered.[1][2] Its high affinity and selectivity for the CCK-A receptor have made it a valuable pharmacological tool.[1] This document details the current understanding of this compound's therapeutic potential, with a focus on its application in gastrointestinal disorders and its limited exploration in anxiety models.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor.[3] By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Signaling Pathways

Activation of the CCK-A receptor by CCK typically initiates the following signaling pathway:

  • Gq Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC, which then phosphorylates various downstream targets, leading to the physiological response (e.g., enzyme secretion).

This compound, by blocking the initial binding of CCK, effectively inhibits this entire cascade.

CCKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCK-A Receptor CCK->CCKAR This compound This compound This compound->CCKAR Blocks Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response PKC->Response Phosphorylates targets

Figure 1: this compound's Antagonism of the CCK-A Receptor Signaling Pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following table summarizes key findings.

ParameterValueSpecies/SystemReference
Potency vs. Proglumide 300-400 times more potentGuinea Pig Pancreas, Ileum, Gallbladder[1][2][4]
IC50 (Amylase Release) 10-9 mmol/LDispersed Guinea Pig Acini[3]
Maximal Inhibition (Amylase Release) 10-6 mmol/LDispersed Guinea Pig Acini[3]

Note: Specific Ki values for this compound binding to CCK-A and CCK-B receptors are not consistently reported in the reviewed literature. The data presented reflects its functional antagonism.

Therapeutic Potential

Gastrointestinal Disorders

Given the high expression of CCK-A receptors in the gallbladder and pancreas, this compound and its derivatives have been primarily investigated for their potential in treating gastrointestinal disorders.

  • Acute Pancreatitis: Endogenous CCK is believed to play a role in the pathogenesis of acute pancreatitis. Preclinical studies have shown that this compound can attenuate the severity of experimentally induced acute pancreatitis in rats, as evidenced by reduced serum amylase concentrations, decreased pancreas weight, and less severe histopathology.[4]

Anxiety and Panic Disorders

The role of CCK receptors in anxiety is complex, with evidence suggesting that CCK-B receptors are more directly involved in the anxiogenic effects of CCK.[5] While some early reports suggested potential anxiolytic properties for CCK-A antagonists, subsequent research has not strongly supported this.[5][6] Preclinical studies using various animal models of anxiety have shown that CCK-A antagonists like devazepide (B1670321) (an this compound analog) have limited or no anxiolytic-like effects compared to CCK-B antagonists.[6] Therefore, the therapeutic potential of this compound as an anxiolytic is currently considered low.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for CCK receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare membrane homogenates from tissues or cells expressing CCK receptors. P2 Incubate membranes with a fixed concentration of radiolabeled CCK (e.g., ¹²⁵I-CCK-8). P1->P2 P3 Add increasing concentrations of unlabeled this compound. P2->P3 P4 Incubate to allow binding to reach equilibrium. P3->P4 P5 Separate bound from free radioligand via rapid filtration. P4->P5 P6 Wash filters to remove non-specifically bound radioligand. P5->P6 P7 Measure radioactivity of the filters using a gamma counter. P6->P7 P8 Plot the percentage of specific binding against the concentration of this compound. P7->P8 P9 Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding). P8->P9 P10 Calculate the Kᵢ value using the Cheng-Prusoff equation. P9->P10

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig pancreas) or cells expressing CCK-A receptors in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCK (e.g., 125I-CCK-8), and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Amylase Release Assay from Dispersed Pancreatic Acini

This functional assay measures the ability of this compound to inhibit CCK-stimulated enzyme secretion.

Protocol:

  • Acinar Cell Preparation: Isolate pancreatic acini from a guinea pig by collagenase digestion followed by mechanical shearing.

  • Pre-incubation: Pre-incubate the dispersed acini in a physiological salt solution with varying concentrations of this compound.

  • Stimulation: Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release.

  • Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 30 minutes).

  • Separation: Separate the acini from the supernatant by centrifugation.

  • Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available kit.

  • Data Analysis: Express the amylase release as a percentage of the total cellular amylase content and plot against the concentration of this compound to determine the IC50.

Inositol Phosphate (B84403) Accumulation Assay

This assay directly measures the effect of this compound on the CCK-A receptor-mediated second messenger production.

Protocol:

  • Cell Culture and Labeling: Culture cells expressing CCK-A receptors and label them by incubating with [3H]myo-inositol.

  • Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulation: Add CCK-8 to stimulate the production of inositol phosphates.

  • Extraction: Terminate the reaction by adding a solution like trichloroacetic acid and extract the inositol phosphates.

  • Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of each fraction using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory effect of this compound on CCK-stimulated inositol phosphate accumulation.

Clinical Status

To date, there is no evidence of this compound or its direct derivatives having entered clinical trials for any indication. The primary value of this compound has been as a lead compound in the development of more potent and pharmacokinetically favorable CCK-A antagonists, such as Devazepide.

Conclusion

This compound is a potent and selective CCK-A receptor antagonist that has been instrumental in advancing our understanding of the physiological roles of cholecystokinin. Its primary therapeutic potential appears to lie in the treatment of gastrointestinal disorders characterized by excessive CCK-A receptor stimulation, such as acute pancreatitis. While its utility as an anxiolytic is not supported by current preclinical evidence, it remains a critical tool for in vitro and in vivo studies of the CCK system. The detailed experimental protocols and signaling pathway information provided in this guide offer a foundation for further research into the therapeutic applications of CCK-A receptor antagonists. Future work should focus on developing this compound analogs with improved pharmacokinetic profiles to enable clinical investigation.

References

Asperlicin: A Potent Cholecystokinin Antagonist and its Role in Gastrointestinal Physiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlicin, a non-peptide benzodiazepine (B76468) derivative isolated from the fungus Aspergillus alliaceus, has emerged as a significant pharmacological tool for investigating the multifaceted roles of cholecystokinin (B1591339) (CCK) in gastrointestinal physiology.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action as a potent and selective CCK-A receptor antagonist, its effects on key gastrointestinal processes, and the experimental methodologies used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of CCK receptor modulation.

Introduction to this compound

Discovered as a fungal metabolite, this compound (C₃₁H₂₉N₅O₄) was one of the first non-peptidal natural products identified as a potent and selective antagonist of cholecystokinin (CCK) receptors.[1][3] Specifically, it exhibits a high affinity for the CCK-A receptor subtype, which is predominantly found in peripheral tissues of the gastrointestinal (GI) system, including the pancreas, gallbladder, and ileum. Its discovery was a pivotal moment in GI pharmacology, providing a valuable chemical scaffold that has since led to the development of numerous synthetic CCK-A receptor antagonists. This high selectivity for peripheral CCK receptors over central (CCK-B) and gastrin receptors makes this compound an invaluable tool for dissecting the physiological and pharmacological actions of CCK in the gut.

Mechanism of Action: CCK-A Receptor Antagonism

This compound functions as a competitive antagonist at the CCK-A receptor. Cholecystokinin, a peptide hormone released from enteroendocrine cells in the duodenum, plays a crucial role in the digestion of fats and proteins by stimulating gallbladder contraction and pancreatic enzyme secretion. It exerts these effects by binding to and activating CCK-A receptors on target cells. This compound competitively inhibits the binding of CCK to these receptors, thereby blocking the downstream signaling cascade.

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by CCK, the receptor initiates a cascade of intracellular events. This compound, by blocking the initial binding of CCK, prevents the initiation of this pathway.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Inhibits Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Physiological Response (e.g., Enzyme Secretion, Gallbladder Contraction) PKC->Response Leads to

This compound blocks the CCK-A receptor signaling cascade.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

ParameterAssay DescriptionSpecies/TissueValueReference
IC₅₀ Inhibition of CCK-induced amylase releaseDispersed guinea pig pancreatic acini1.0 x 10⁻⁹ mmol/L
Relative Potency Affinity for pancreatic, ileal, and gallbladder CCK receptors compared to proglumideGuinea pig300-400 times greater

Role in Gastrointestinal Physiology

This compound's antagonism of the CCK-A receptor has profound effects on several key gastrointestinal functions.

Pancreatic Secretion

Cholecystokinin is a primary stimulant of pancreatic enzyme secretion. This compound has been shown to be a potent inhibitor of CCK-induced amylase and lipase (B570770) release from pancreatic acini. This inhibitory effect is specific to the CCK-mediated pathway, as this compound does not affect enzyme release stimulated by other secretagogues like carbachol.

Gallbladder Contraction

CCK is the principal hormonal mediator of postprandial gallbladder contraction, facilitating the release of bile into the small intestine. This compound acts as a competitive inhibitor of CCK-induced gallbladder and ileal muscle contraction. By blocking CCK-A receptors on gallbladder smooth muscle, this compound can significantly reduce or abolish gallbladder emptying in response to both exogenous CCK and endogenous CCK released after a meal.

Gastrointestinal Motility

The effects of CCK on gastrointestinal motility are complex. This compound, by blocking CCK-A receptors, can be used to investigate these effects. For instance, CCK is known to delay gastric emptying, and antagonists like this compound can counteract this effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Preparation of Dispersed Pancreatic Acini

This protocol is adapted from established methods for studying pancreatic secretion in vitro.

Pancreatic_Acini_Prep Start Euthanize Guinea Pig & Excise Pancreas Inject Inject Pancreas with Collagenase Solution Start->Inject Incubate Incubate at 37°C in a Shaking Water Bath Inject->Incubate Disperse Mechanically Disperse by Pipetting Incubate->Disperse Filter Filter through Nylon Mesh (e.g., 150 µm) Disperse->Filter Wash Wash Acini by Centrifugation & Resuspension Filter->Wash Resuspend Resuspend in Incubation Buffer for Experiments Wash->Resuspend

Workflow for the preparation of dispersed pancreatic acini.
  • Tissue Harvest: Euthanize a guinea pig via an approved method and surgically remove the pancreas.

  • Enzymatic Digestion: Inject the pancreas with a solution of collagenase in a buffered medium (e.g., HEPES-Ringer bicarbonate buffer) supplemented with soybean trypsin inhibitor and bovine serum albumin.

  • Incubation: Incubate the pancreas in the collagenase solution in a shaking water bath at 37°C for a specified time (typically 30-60 minutes) until the tissue is soft and partially digested.

  • Mechanical Dissociation: Gently triturate the digested tissue with a series of pipettes with decreasing tip diameters to disperse the acini.

  • Filtration: Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue and debris.

  • Washing: Wash the acini by repeated centrifugation at low speed (e.g., 50 x g for 2 minutes) and resuspension in fresh buffer to remove the collagenase and damaged cells.

  • Final Preparation: Resuspend the final acinar pellet in the desired experimental buffer for subsequent assays.

In Vitro Gallbladder Contraction Assay

This protocol outlines the measurement of gallbladder smooth muscle contraction in response to CCK and its inhibition by this compound.

  • Tissue Preparation: Euthanize a guinea pig and excise the gallbladder. Carefully remove any adhering connective and fatty tissue.

  • Mounting: Cut the gallbladder into longitudinal strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Transducer Attachment: Attach one end of the muscle strip to a fixed support and the other end to an isometric force transducer to record changes in muscle tension.

  • Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

  • Experimental Procedure:

    • To determine the effect of CCK, add cumulative concentrations of CCK to the organ bath and record the contractile response.

    • To assess the antagonistic effect of this compound, pre-incubate the muscle strips with this compound for a set period before adding CCK.

  • Data Analysis: Measure the amplitude of the contractions and express it as a percentage of the maximal response to a standard contractile agent (e.g., carbachol).

Radioligand Binding Assay for CCK Receptors

This protocol describes a method to determine the binding affinity of this compound for CCK receptors.

Binding_Assay_Workflow Start Prepare Membrane Homogenates (e.g., from Pancreas or Brain) Incubate Incubate Membranes with Radiolabeled CCK ([¹²⁵I]CCK-8) & Varying Concentrations of this compound Start->Incubate Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate->Separate Wash Wash Filters to Remove Non-specifically Bound Radioligand Separate->Wash Count Quantify Radioactivity on Filters (Gamma Counter) Wash->Count Analyze Analyze Data to Determine IC₅₀ and Ki Values Count->Analyze

Experimental workflow for a radioligand binding assay.
  • Membrane Preparation: Homogenize tissues rich in CCK-A (e.g., rat pancreas) or CCK-B (e.g., guinea pig brain) receptors in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8) and increasing concentrations of unlabeled this compound.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound and non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of inhibition of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Gallbladder Emptying Assay

This protocol provides a method for assessing the effect of this compound on CCK-induced gallbladder emptying in an animal model.

  • Animal Preparation: Fast rats overnight with free access to water. Anesthetize the animals.

  • Surgical Procedure: Perform a laparotomy to expose the gallbladder. A small catheter can be inserted into the fundus of the gallbladder and connected to a pressure transducer to measure intraluminal pressure, or gallbladder volume can be measured using high-frequency ultrasound.

  • Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally.

  • Stimulation of Gallbladder Contraction: After a predetermined time for the antagonist to take effect, infuse CCK intravenously to stimulate gallbladder contraction.

  • Measurement: Continuously record the changes in gallbladder pressure or volume.

  • Data Analysis: Calculate the gallbladder ejection fraction or the integrated pressure response and compare the results between the this compound-treated and control groups.

Conclusion

This compound remains a cornerstone in the study of cholecystokinin physiology. Its high potency and selectivity for the CCK-A receptor have enabled significant advancements in our understanding of the roles of CCK in pancreatic secretion, gallbladder motility, and other gastrointestinal functions. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of modulating the CCK pathway. The continued investigation of this compound and its derivatives holds promise for the development of novel treatments for a range of gastrointestinal disorders.

References

The Asperlicin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, is a mycotoxin produced by the fungus Aspergillus alliaceus.[1][2] Its complex heptacyclic structure, a quinazoline (B50416) benzodiazepinedione core fused to a pyrroloindole moiety, has made it a subject of significant interest in natural product chemistry and drug discovery.[1][3] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery responsible for its assembly. The pathway is characterized by its remarkable efficiency, employing a minimal set of enzymes to construct a complex molecular architecture from simple amino acid precursors.[1]

The this compound Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster within the genome of Aspergillus alliaceus ATCC 20656.[1] This cluster contains the genes encoding the core enzymatic machinery required for the synthesis of the this compound scaffold. The key genes and their corresponding enzymes are:

  • aspA : Encodes a bimodular non-ribosomal peptide synthetase (NRPS) responsible for the initial assembly of the peptide backbone.[1]

  • aspB : Encodes a flavin-dependent monooxygenase that catalyzes a key oxidative cyclization step.[1][4]

  • aspC : Encodes a monomodular NRPS predicted to be involved in the final tailoring step leading to this compound.[1]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the assembly of a tripeptide precursor from two molecules of anthranilate and one molecule of L-tryptophan. This process is catalyzed by the bimodular NRPS, AspA. The resulting linear tripeptide undergoes a series of cyclization and condensation reactions while still tethered to the NRPS, leading to the formation of the tetracyclic intermediate, this compound C.[1]

This compound C is a key branch point in the pathway. It can be converted into its regioisomer, this compound D, through an uncatalyzed transannular cyclization. However, this compound D appears to be a shunt product, as it is not further processed by the downstream enzymes.[1]

The crucial step in the formation of the heptacyclic core of this compound E is catalyzed by the FAD-dependent monooxygenase, AspB. This enzyme hydroxylates the indole (B1671886) ring of this compound C, which is followed by an intramolecular cyclization to form the characteristic 6-6-7-6-5-5-6 fused ring system of this compound E.[1][4]

The final step in the pathway is the conversion of this compound C to this compound, which is proposed to be mediated by the monomodular NRPS, AspC. It is hypothesized that AspC activates a molecule of L-valine and facilitates its condensation with an oxidized intermediate of this compound C, leading to the formation of the final product, this compound.[1]

Asperlicin_Biosynthesis precursors 2x Anthranilate L-Tryptophan aspA AspA (NRPS) precursors->aspA tripeptide Linear Tripeptide (Ant-Ant-Trp) aspA->tripeptide Peptide bond formation asperlicinC This compound C tripeptide->asperlicinC Cyclization asperlicinD This compound D (Shunt Product) asperlicinC->asperlicinD Uncatalyzed Transannular Cyclization aspB AspB (FAD-Monooxygenase) asperlicinC->aspB aspC AspC (NRPS) + L-Valine asperlicinC->aspC asperlicinE This compound E aspB->asperlicinE Oxidative Cyclization This compound This compound aspC->this compound Valine incorporation

Caption: The biosynthetic pathway of this compound in Aspergillus alliaceus.

Quantitative Data

Detailed quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and fermentation titers of individual congeners, are not extensively available in the public domain. However, strain improvement programs have been successful in significantly increasing the production of this compound. Initial production by the wild-type Aspergillus alliaceus was in the range of 15-30 mg/L. Through a combination of classical mutagenesis, media optimization, and fermentation process development, titers exceeding 900 mg/L have been achieved. This demonstrates the potential for high-yield production of this valuable secondary metabolite.

ParameterValueReference
Initial this compound Titer15-30 mg/L[5][6]
Improved this compound Titer>900 mg/L[5][6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of the this compound biosynthesis pathway are often found in the supplementary information of primary research articles. While a comprehensive reproduction of these protocols is beyond the scope of this guide, the following section outlines the key experimental approaches that have been employed.

Fungal Strains and Culture Conditions
  • Producing Organism: Aspergillus alliaceus ATCC 20656 is the primary strain used for this compound production and biosynthetic studies.[1]

  • Culture Medium: this compound production is typically induced in a glucose minimal medium (GMM).[1] For larger scale production, various complex and synthetic media have been developed, with glycerol (B35011) being a suitable carbon source.[5][6]

  • Fermentation: Fermentation is carried out in shake flasks or bioreactors under controlled temperature and aeration to optimize growth and secondary metabolite production.[2]

Genetic Manipulation

Gene disruption is a key technique to elucidate the function of genes in the this compound biosynthetic cluster. This is typically achieved through homologous recombination, where the target gene is replaced with a selectable marker.

Gene_Disruption_Workflow start Identify Target Gene (e.g., aspC) construct Construct Gene Disruption Cassette (Flanking regions + Selectable marker) start->construct transformation Protoplast Transformation of Aspergillus alliaceus construct->transformation selection Selection of Transformants on selective medium transformation->selection verification Genomic DNA PCR and Southern Blot to confirm gene replacement selection->verification analysis LC-MS Analysis of Metabolite Profile verification->analysis result Observe Altered Metabolite Profile (e.g., accumulation of this compound E in ΔaspC mutant) analysis->result

Caption: A logical workflow for gene function analysis via gene disruption.
Enzyme Assays

In vitro characterization of the biosynthetic enzymes is crucial to confirm their proposed functions. This involves heterologous expression of the enzymes (e.g., in E. coli), purification, and subsequent activity assays with the appropriate substrates.

  • AspB Assay: The activity of the FAD-dependent monooxygenase AspB can be assayed by incubating the purified enzyme with its substrate, this compound C, and monitoring the formation of this compound E using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Metabolite Analysis

The identification and quantification of this compound and its biosynthetic intermediates are performed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[1] This technique allows for the separation of the different congeners and their accurate mass determination, confirming their elemental composition. Comparison with authentic standards is used for unambiguous identification.

Conclusion

The biosynthesis of this compound in Aspergillus alliaceus is a fascinating example of fungal secondary metabolism, characterized by an efficient enzymatic cascade that generates significant molecular complexity. The elucidation of this pathway, through a combination of genomics, molecular biology, and analytical chemistry, has provided valuable insights into the biosynthesis of quinazoline-containing natural products. This knowledge not only deepens our understanding of fungal natural product biosynthesis but also opens up avenues for the bioengineering of novel analogues with potentially improved therapeutic properties. Further research, particularly in the detailed kinetic characterization of the biosynthetic enzymes and the optimization of fermentation processes, will be crucial for harnessing the full potential of this compound and its derivatives for drug development.

References

Asperlicin: A Fungal Metabolite Paving the Way for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlicin, a mycotoxin produced by the fungus Aspergillus alliaceus, has emerged as a pivotal lead compound in the field of drug discovery.[1][2] Its identification as a potent and selective non-peptidal antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor has catalyzed the development of a new class of therapeutic agents.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, structure-activity relationships, and its role as a foundational scaffold for the synthesis of novel drug candidates. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development in this promising area.

Introduction to this compound

Discovered in the 1980s, this compound was the first non-peptidal molecule identified to exhibit high affinity and selectivity for the CCK-A receptor.[4] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety. The development of potent and selective CCK receptor antagonists has been a significant goal for researchers seeking to modulate these pathways for therapeutic benefit. This compound's unique 1,4-benzodiazepine (B1214927) structure provided a novel chemical scaffold, distinct from the peptide-based antagonists that were the focus of research at the time.[5] This breakthrough opened new avenues for the design of small-molecule drugs with improved pharmacokinetic properties.

Mechanism of Action: CCK-A Receptor Antagonism

This compound exerts its biological effects by competitively binding to the CCK-A receptor, thereby blocking the actions of endogenous CCK. The CCK-A receptor is a G-protein coupled receptor (GPCR) primarily found in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.

The Cholecystokinin Signaling Pathway

Activation of the CCK-A receptor by CCK initiates a cascade of intracellular signaling events. The binding of CCK leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to the physiological response, such as amylase secretion from pancreatic acinar cells.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds G_protein Gq Protein CCKAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Amylase Secretion) PKC->Response Leads to This compound This compound This compound->CCKAR Blocks

Caption: CCK-A Receptor Signaling Pathway and this compound's Site of Action.

Quantitative Pharmacological Data

The potency and selectivity of this compound and its analogs have been extensively characterized using radioligand binding assays and functional assays. The following tables summarize key quantitative data for this compound and other important CCK receptor antagonists.

CompoundCCK-A Receptor (Pancreas) IC50 (nM)CCK-B Receptor (Brain) IC50 (nM)Selectivity (CCK-B/CCK-A)
This compound 36013,00036
Devazepide (B1670321) (MK-329) 0.082453063
Lorglumide 252,500100
Proglumide 100,00010,0000.1
Data compiled from various sources.
This compound AnalogModificationCCK-A Receptor (Pancreas) IC50 (µM)
Analog 4 N1-Methyl0.25
Analog 7 7-Chloro0.18
Analog 8 8-Chloro0.29
Analog 17 N1-(CH2)2N(C2H5)20.35
Data adapted from Bock et al., J. Med. Chem. 1986.[6]

Experimental Protocols

Radioligand Binding Assay for CCK-A Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCK-A receptor using [¹²⁵I]CCK-8 as the radioligand.

Materials:

  • Guinea pig pancreatic membranes (source of CCK-A receptors)

  • [¹²⁵I]Bolton-Hunter labeled CCK-8 (¹²⁵I-BH-CCK-8)

  • Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% bovine serum albumin (BSA)

  • Wash buffer: Cold 50 mM Tris-HCl (pH 7.4)

  • Test compounds (e.g., this compound) at various concentrations

  • Non-specific binding control: 1 µM unlabeled CCK-8

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Gamma counter

Procedure:

  • Prepare pancreatic membranes by homogenizing fresh or frozen guinea pig pancreas in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound solution (or unlabeled CCK-8 for non-specific binding, or buffer for total binding), and 50 µL of ¹²⁵I-BH-CCK-8 (final concentration ~25 pM).

  • Add 100 µL of the pancreatic membrane suspension (approximately 20-40 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at 37°C for 30 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CCK-Stimulated Amylase Release from Isolated Pancreatic Acini

This functional assay measures the ability of a test compound to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.

Materials:

  • Male guinea pigs

  • Digestion buffer: Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA, 0.01% soybean trypsin inhibitor, and purified collagenase (100 U/mL).

  • Incubation buffer: Krebs-Ringer bicarbonate buffer supplemented with 0.5% BSA.

  • CCK-8 solutions at various concentrations.

  • Test compound (e.g., this compound) solutions at various concentrations.

  • Amylase substrate (e.g., Phadebas tablets).

  • Spectrophotometer.

Procedure:

  • Isolate pancreatic acini by injecting the pancreas with digestion buffer and incubating at 37°C for 45-60 minutes with gentle shaking.

  • Disperse the acini by gentle pipetting and filter through a nylon mesh.

  • Wash the acini three times with incubation buffer and resuspend in fresh incubation buffer.

  • Pre-incubate the acini with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

  • Stimulate amylase release by adding CCK-8 (final concentration, e.g., 100 pM) and incubate for 30 minutes at 37°C.

  • Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 5 minutes.

  • Collect the supernatant and measure the amylase activity using a suitable colorimetric assay.

  • Determine the total amylase content in the acinar pellet after sonication.

  • Express amylase release as a percentage of the total cellular amylase content.

  • Plot the concentration-response curves for CCK-8 in the presence and absence of the antagonist to determine the inhibitory effect.

Drug Discovery Workflow

This compound has served as a quintessential lead compound, and the workflow for developing novel CCK-A antagonists from this natural product follows a classical drug discovery paradigm.

Drug_Discovery_Workflow Start Lead Discovery: Isolation of this compound from Aspergillus alliaceus Screening High-Throughput Screening: Radioligand Binding Assays (CCK-A vs. CCK-B) Start->Screening SAR Structure-Activity Relationship (SAR) Studies: Synthesis of Analogs Screening->SAR Lead_Opt Lead Optimization: Improve Potency, Selectivity, and Pharmacokinetics SAR->Lead_Opt In_Vitro In Vitro Functional Assays: Amylase Release Assay Lead_Opt->In_Vitro In_Vivo In Vivo Models: Pancreatitis, Gallbladder Motility Lead_Opt->In_Vivo In_Vitro->Lead_Opt In_Vivo->Lead_Opt Preclinical Preclinical Development: Toxicology, Formulation In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: this compound-Based Drug Discovery Workflow.

Structure-Activity Relationship (SAR) and Lead Optimization

The 1,4-benzodiazepine core of this compound has been the subject of extensive medicinal chemistry efforts to delineate the structural requirements for potent and selective CCK-A antagonism.[7] Key findings from SAR studies include:

  • The Indole (B1671886) Moiety: The indole group at the C3 position of the benzodiazepine (B76468) ring is crucial for high-affinity binding.

  • The N1 Position: Substitution at the N1 position of the benzodiazepine ring can modulate potency and pharmacokinetic properties. For example, the introduction of a solubilizing group at this position led to analogs with improved aqueous solubility.[6]

  • Aromatic Substituents: Halogenation of the phenyl ring at the C5 position can enhance potency.

  • Stereochemistry: The stereochemistry at the C3 position is critical for activity, with the (S)-configuration generally being more potent.

These SAR insights led to the development of devazepide (formerly MK-329), a highly potent and selective CCK-A antagonist that is approximately 3,000-fold more selective for the CCK-A receptor over the CCK-B receptor. Devazepide has been widely used as a pharmacological tool to investigate the physiological roles of CCK-A receptors.

Therapeutic Potential and Future Directions

The discovery of this compound and the subsequent development of potent CCK-A antagonists have opened up therapeutic possibilities for a range of disorders, including:

  • Pancreatitis: By blocking the effects of CCK on pancreatic acinar cells, CCK-A antagonists may have a role in the management of pancreatitis.

  • Gastrointestinal Motility Disorders: Modulation of CCK-A receptors can influence gallbladder contraction and gastric emptying, suggesting potential applications in disorders such as gastroparesis and biliary dyskinesia.

  • Anxiety and Panic Disorders: While primarily associated with peripheral actions, the broader understanding of the CCK system has led to the investigation of CCK antagonists for central nervous system disorders.

  • Oncology: The role of CCK as a trophic factor for some gastrointestinal cancers has prompted research into the use of CCK antagonists as potential anti-cancer agents.

The journey from the discovery of a fungal metabolite to the development of highly specific pharmacological tools and potential therapeutic agents exemplifies the power of natural product chemistry in modern drug discovery. This compound remains a testament to the importance of exploring nature's chemical diversity to find novel molecular scaffolds for the treatment of human diseases. Future research will likely focus on the development of next-generation CCK-A antagonists with optimized pharmacokinetic profiles and tissue-specific targeting to maximize therapeutic efficacy and minimize off-target effects.

References

Cholecystokinin Receptor Subtypes and Asperlicin Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cholecystokinin (B1591339) (CCK) receptor subtypes, their signaling mechanisms, and the binding characteristics of the selective antagonist, Asperlicin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Cholecystokinin Receptors

Cholecystokinin (CCK) receptors are a group of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, appetite regulation, and anxiety.[1] These receptors are activated by the peptide hormones cholecystokinin and gastrin.[1] There are two primary subtypes of CCK receptors, designated as CCK1 (formerly CCK-A for "alimentary") and CCK2 (formerly CCK-B for "brain").[1][2] While both subtypes are found in the central nervous system and peripheral tissues, their distribution and ligand selectivity differ significantly.[3]

The CCK1 receptor is predominantly found in the gastrointestinal (GI) system, including the pancreas, gallbladder, and stomach, with lesser amounts in the central nervous system.[4] It exhibits a high affinity for sulfated CCK peptides, such as CCK-8, and a much lower affinity for non-sulfated CCK and gastrin.[2][5] In contrast, the CCK2 receptor is primarily located in the central nervous system and the stomach lining.[4] It binds both sulfated and non-sulfated CCK and gastrin with similarly high affinity.[2][5]

This compound: A Selective CCK1 Receptor Antagonist

This compound is a non-peptidal, competitive antagonist that demonstrates high selectivity for the CCK1 receptor.[6] Originally isolated from the fungus Aspergillus alliaceus, this compound and its derivatives, such as Devazepide (L-364,718), have been instrumental as pharmacological tools for studying the physiological functions of the CCK1 receptor.[7] this compound has been shown to be approximately 1000-fold more potent than proglumide, an earlier CCK receptor antagonist.[6]

Quantitative Analysis of Ligand Binding Affinities

The binding affinities of various endogenous ligands and synthetic antagonists for CCK1 and CCK2 receptors are critical for understanding their pharmacological profiles. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key ligands.

LigandReceptor SubtypeSpeciesKi (nM)IC50 (nM)Reference(s)
This compound CCK1 (pancreatic)Guinea Pig-~1000[6]
Devazepide (L-364,718) CCK1 (pancreatic)Rat-0.081[8]
CCK1 (gallbladder)Bovine-0.045[8]
CCK2 (brain)Guinea Pig-245[8]
L-365,260 CCK1--280
CCK2--2
CCK-8 (sulfated) CCK1Human0.28-[9]
CCK2Human~1-[5]
Gastrin-17 CCK1Human>1000-[5]
CCK2Human~1-[5]

Note: Binding affinities can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of receptor-ligand interactions and downstream signaling events.

Radioligand Binding Assay for CCK Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for CCK1 or CCK2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CCK1 or CCK2 receptors.

  • Radioligand (e.g., [125I]CCK-8).

  • Unlabeled competing ligand (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[10]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer, potentially with a cryoprotectant like sucrose, for storage at -80°C.[10]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]

    • 150 µL of membrane preparation (3-20 µg protein for cells).[10]

    • 50 µL of various concentrations of the competing test compound or buffer (for total binding).

    • 50 µL of radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]

  • Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plates. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]

  • Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.[10]

  • Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled standard ligand. Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay measures the functional activity of CCK receptors by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq-coupled receptor activation.

Materials:

  • Cells expressing CCK1 or CCK2 receptors.

  • myo-[3H]inositol.

  • Labeling medium (e.g., inositol-free DMEM).

  • Stimulation buffer containing Lithium Chloride (LiCl, typically 10 mM).

  • CCK receptor agonist (e.g., CCK-8).

  • Lysis buffer (e.g., cold 0.5 M perchloric acid).

  • Anion-exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Plate cells and incubate them with myo-[3H]inositol in a labeling medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with a stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulation: Add the CCK receptor agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes).

  • Lysis and Extraction: Terminate the stimulation by adding cold lysis buffer.

  • Separation of Inositol Phosphates: Neutralize the cell lysates and separate the different inositol phosphate isomers using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions corresponding to the inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of accumulated inositol phosphates against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways of CCK Receptors

Both CCK1 and CCK2 receptors are primarily coupled to the Gq family of G-proteins.[11] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] This canonical pathway can lead to a variety of cellular responses, including enzyme secretion, muscle contraction, and cell proliferation.[11]

In addition to the primary Gq pathway, the CCK1 receptor has also been shown to couple to the Gs family of G-proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[11][12] The CCK2 receptor can also activate other signaling pathways, including the Src and ERK pathways.[13]

CCK1 Receptor Signaling Pathway

CCK1_Signaling CCK8 CCK-8 CCK1R CCK1 Receptor CCK8->CCK1R binds Gq Gq CCK1R->Gq activates Gs Gs CCK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., Enzyme Secretion) Ca2->Response1 PKC->Response1 AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response2 Cellular Response PKA->Response2

Caption: CCK1 Receptor Signaling Pathways.

CCK2 Receptor Signaling Pathway

CCK2_Signaling Ligand CCK / Gastrin CCK2R CCK2 Receptor Ligand->CCK2R binds Gq Gq CCK2R->Gq activates Src Src CCK2R->Src activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Acid Secretion, Proliferation) Ca2->Response PKC->Response ERK ERK Pathway Src->ERK activates ERK->Response

Caption: CCK2 Receptor Signaling Pathways.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow prep 1. Membrane Preparation (from cells expressing CCK receptor) setup 2. Assay Setup in 96-well Plate (Membranes, Radioligand, Competitor) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filter 4. Vacuum Filtration (separate bound from free radioligand) incubate->filter wash 5. Washing (remove non-specific binding) filter->wash count 6. Scintillation Counting (quantify bound radioactivity) wash->count analyze 7. Data Analysis (determine IC50 and Ki values) count->analyze

References

Asperlicin Derivatives: A Technical Guide to Their Biological Activity as Cholecystokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of asperlicin and its derivatives, focusing on their role as cholecystokinin (B1591339) (CCK) receptor antagonists. This compound, a mycotoxin isolated from the fungus Aspergillus alliaceus, has served as a pivotal lead compound in the development of potent and selective non-peptide CCK receptor antagonists.[1][2][3][4][5] This document details the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with these compounds.

Quantitative Biological Activity of this compound and Its Derivatives

The primary biological activity of this compound and its derivatives lies in their ability to antagonize cholecystokinin (CCK) receptors, particularly the CCK-A subtype found in peripheral tissues like the pancreas and gallbladder. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled CCK agonist.

Table 1: CCK-A Receptor Antagonism of this compound and Selected Derivatives

CompoundModificationPancreatic CCK-A Receptor IC50 (nM)Reference
This compound-1000
Derivative 4AnalogueMore potent than this compound
Derivative 7AnalogueMore potent than this compound
Derivative 8AnalogueMore potent than this compound
Derivative 17AnaloguePotency equivalent to this compound
Devazepide (MK-329)Simplified AnaloguePotent CCK-A antagonist
Unnamed AnalogueTryptophan-derived1600 (1.6 µM)

Note: "More potent" indicates a lower IC50 value than this compound, though the exact values were not specified in the cited abstract.

Key Experimental Protocols

The biological activity of this compound derivatives is primarily assessed through two key in vitro assays: the CCK receptor binding assay and the CCK-induced amylase release assay.

Pancreatic CCK Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled CCK agonist for binding to CCK receptors in a tissue preparation.

Methodology:

  • Tissue Preparation:

    • Pancreatic tissue from rats or guinea pigs is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer containing protease inhibitors.

  • Binding Reaction:

    • Aliquots of the membrane suspension are incubated with a fixed concentration of a radiolabeled CCK agonist (e.g., [125I]CCK-8).

    • Increasing concentrations of the test compound (this compound derivative) are added to compete for binding.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled CCK agonist (IC50) is determined by non-linear regression analysis of the competition binding data.

CCK-Induced Amylase Release Assay from Pancreatic Acini

This functional assay measures the ability of a CCK receptor antagonist to inhibit the physiological response (amylase secretion) to CCK stimulation in isolated pancreatic acini.

Methodology:

  • Preparation of Dispersed Pancreatic Acini:

    • The pancreas from a guinea pig is removed and digested with collagenase to disperse the acini.

    • The dispersed acini are washed and resuspended in a HEPES-Ringer buffer.

  • Amylase Release Experiment:

    • Aliquots of the acinar suspension are pre-incubated with various concentrations of the this compound derivative or vehicle control.

    • A fixed, stimulatory concentration of CCK (e.g., 100 pM) is added to induce amylase release.

    • The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.

  • Measurement of Amylase Activity:

    • The acini are pelleted by centrifugation.

    • The supernatant, containing the released amylase, is collected.

    • Amylase activity in the supernatant is determined using a spectrophotometric assay (e.g., measuring the rate of starch hydrolysis).

  • Data Analysis:

    • The inhibitory effect of the this compound derivative is calculated as the percentage reduction in CCK-stimulated amylase release compared to the control. The concentration that produces 50% inhibition is determined. This compound itself has been shown to have a 50% maximal effective inhibitory dose of 10⁻⁹ mmol/L for CCK-induced amylase release.

Signaling Pathways

This compound and its derivatives exert their effects by blocking the intracellular signaling cascades initiated by the binding of CCK to its G protein-coupled receptors (GPCRs), primarily the CCK-A receptor.

Cholecystokinin Receptor Signaling Pathway

Upon binding of CCK, the CCK-A receptor, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses, including the secretion of digestive enzymes from pancreatic acinar cells. This compound derivatives, by acting as competitive antagonists, prevent the initial binding of CCK and thus inhibit this entire signaling cascade.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds This compound This compound Derivatives This compound->CCKAR Blocks Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Amylase Secretion) Ca2->Response PKC->Response

Caption: CCK-A Receptor Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow for Antagonist Screening

The process of identifying and characterizing novel this compound derivatives as CCK receptor antagonists typically follows a structured workflow, beginning with synthesis and culminating in functional assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_binding Receptor Binding Affinity cluster_functional Functional Activity cluster_cytotoxicity Toxicity Assessment Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification BindingAssay CCK Receptor Binding Assay Purification->BindingAssay IC50_determination IC50 Determination BindingAssay->IC50_determination AmylaseAssay CCK-Induced Amylase Release Assay IC50_determination->AmylaseAssay Lead Compounds Inhibition Determination of Inhibitory Potency AmylaseAssay->Inhibition CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Inhibition->CytotoxicityAssay Active Compounds Viability Cell Viability Assessment CytotoxicityAssay->Viability

Caption: High-level workflow for the screening of this compound derivatives.

Cytotoxicity and Safety Profile

While this compound itself is a mycotoxin, the development of its derivatives aims to retain the desired pharmacological activity while minimizing toxicity. Cytotoxicity of these compounds is a critical parameter to assess their therapeutic potential.

Cytotoxicity Assays:

A common method to evaluate the cytotoxicity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.

Data Interpretation:

Conclusion

This compound and its derivatives represent a significant class of non-peptide CCK-A receptor antagonists. Their biological activity is well-characterized by established in vitro assays that measure both receptor binding affinity and functional antagonism. The underlying mechanism of action involves the blockade of the Gq-PLC-IP3/DAG signaling pathway. Future research and development in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds while ensuring a favorable safety profile with low cytotoxicity. The methodologies and understanding of the signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working with this promising class of compounds.

References

The Pharmacological Journey of Asperlicin: A Technical Guide to a Landmark CCK Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of Asperlicin in pharmacological research, from its discovery as a fungal metabolite to its pivotal role as a selective cholecystokinin-A (CCK-A) receptor antagonist. This compound's unique non-peptide structure and potent activity sparked significant interest in the scientific community, paving the way for the development of novel therapeutic agents. This document provides a comprehensive overview of its discovery, mechanism of action, key experiments, and its legacy in the development of more advanced compounds like Devazepide.

Discovery and Isolation

This compound was first isolated from the fungus Aspergillus alliaceus.[1][2] Its discovery was a significant milestone as it represented a potent, non-peptide antagonist for a peptide hormone receptor, a rarity at the time.[] The initial production yield of this compound by the wild-type fungal strain was reported to be between 15 and 30 mg/L.

Mechanism of Action: A Selective CCK-A Receptor Antagonist

Pharmacological studies quickly identified this compound as a competitive antagonist of the cholecystokinin (B1591339) (CCK) receptor, with a marked selectivity for the CCK-A subtype found in peripheral tissues like the pancreas, ileum, and gallbladder.[1][] This selectivity was a key feature, distinguishing it from brain CCK (CCK-B) and gastrin receptors. This compound demonstrated a significantly higher affinity for peripheral CCK receptors, being 300 to 400 times more potent than the then-standard CCK antagonist, proglumide.

The antagonism of the CCK-A receptor by this compound blocks the downstream signaling pathways typically initiated by CCK binding. In pancreatic acinar cells, CCK-A receptor activation leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the secretion of digestive enzymes like amylase. By competitively inhibiting CCK from binding to its receptor, this compound prevents these intracellular events.

CCK_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds This compound This compound This compound->CCKAR Blocks Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Amylase_Secretion Amylase Secretion Ca_release->Amylase_Secretion Triggers PKC->Amylase_Secretion Triggers

Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.

Pharmacological Evaluation: Key Experiments

The pharmacological profile of this compound was established through a series of key in vitro and in vivo experiments. These assays were crucial in quantifying its potency, selectivity, and functional effects.

Radioligand Binding Assays

Radioligand binding assays were fundamental in determining the affinity of this compound for CCK receptors. These assays typically involve incubating a radiolabeled ligand (e.g., [125I]CCK) with a tissue preparation containing the receptor of interest (e.g., rat pancreatic membranes) in the presence of varying concentrations of the unlabeled competitor (this compound or its analogs).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Tissue Preparation:

    • Excise rat pancreas and place in ice-cold 50 mM Tris-HCl buffer.

    • Homogenize the tissue using a Polytron homogenizer.

    • Centrifuge the homogenate at 50,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the membrane fraction rich in CCK receptors, is resuspended in the assay buffer.

  • Assay Conditions:

    • Incubate the pancreatic membrane preparation with a fixed concentration of [125I]CCK and a range of concentrations of this compound or other test compounds.

    • The incubation is typically carried out in a final volume of 0.5 mL of 50 mM Tris-HCl buffer containing 5 mM MgCl₂, 0.1% bovine serum albumin, and a protease inhibitor cocktail.

    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow Tissue_Prep Tissue Preparation (e.g., Rat Pancreas) Homogenization Homogenization Tissue_Prep->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Membrane_Suspension Membrane Suspension (CCK-A Receptors) Centrifugation->Membrane_Suspension Incubation Incubation with [¹²⁵I]CCK & this compound Membrane_Suspension->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Counting Gamma Counting of bound radioactivity Washing->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ determination) Counting->Data_Analysis Asperlicin_to_Devazepide This compound This compound (Natural Product Lead) SAR_Optimization Structure-Activity Relationship (SAR) Studies & Simplification This compound->SAR_Optimization Devazepide Devazepide (MK-329) (Synthetic Analog) SAR_Optimization->Devazepide Clinical_Trials Clinical Trials Devazepide->Clinical_Trials

References

Methodological & Application

Application Note: Asperlicin In Vitro Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) (CCK) receptor, isolated from the fungus Aspergillus alliaceus.[1][2][3][4] It demonstrates high affinity for peripheral CCK receptors, particularly the CCK1 (formerly CCK-A) subtype found in the pancreas, gallbladder, and ileum, while showing significantly lower affinity for brain CCK (CCK2) and gastrin receptors.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pharmacological roles of CCK. In vitro receptor binding assays are fundamental for quantifying the affinity and selectivity of compounds like this compound, providing critical data for drug discovery and development.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human CCK1 receptor.

Principle of the Assay

The assay operates on the principle of competitive inhibition. A constant concentration of a radiolabeled ligand (e.g., [³H]CCK-8), which is known to bind to the CCK1 receptor with high affinity, is incubated with a source of CCK1 receptors. In parallel incubations, increasing concentrations of an unlabeled competing ligand (this compound) are added. This compound competes with the radioligand for the same binding sites on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration of this compound. By measuring the decrease in bound radioactivity, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. This IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki) of this compound, which reflects its binding affinity.

Experimental Protocol

1. Materials and Reagents

  • Receptor Source: Membrane preparations from 1321N1 cells stably transfected with the human CCK1 receptor. Alternatively, tissue homogenates from guinea pig pancreas or gallbladder can be used.

  • Radioligand: [³H]Cholecystokinin Octapeptide ([³H]CCK-8).

  • Test Compound: this compound.

  • Reference Compound: Lorglumide (a known CCK1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL Bacitracin, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Non-specific Binding (NSB) Agent: 1 µM unlabeled CCK-8.

  • Equipment:

    • 96-well glass fiber filter plates (e.g., MultiScreen HTS).

    • Vacuum manifold.

    • Liquid Scintillation Counter (e.g., MicroBeta Trilux).

    • Incubator, centrifuge, multi-channel pipettors.

2. Assay Procedure

  • Compound Preparation: Prepare serial dilutions of this compound and the reference compound (Lorglumide) in Assay Buffer. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled CCK-8.

    • Competition: 50 µL of each this compound or Lorglumide dilution.

  • Radioligand Addition: Add 50 µL of [³H]CCK-8 (at a final concentration equal to its Kd, e.g., 5 nM) to all wells.

  • Receptor Addition: Add 100 µL of the CCK1 receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle shaking.

  • Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate completely. Add 50 µL of liquid scintillation cocktail to each well and count the radioactivity in a liquid scintillation counter. The readout is in counts per minute (CPM).

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-specific Binding (NSB) CPM.

  • Generate Competition Curve:

    • Calculate the percentage of specific binding for each concentration of this compound: % Specific Binding = [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100

  • Determine IC₅₀: Plot the % Specific Binding against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The following table summarizes representative binding affinity data for this compound and a reference compound at the human CCK1 receptor.

CompoundIC₅₀ (nM)Ki (nM)Receptor SourceRadioligand
This compound 2.11.0Human CCK1[³H]CCK-8
Lorglumide 8441Human CCK1[³H]CCK-8

Note: Data are representative. Actual values must be determined experimentally.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers & Reagents plate_setup Set up 96-well Plate (TB, NSB, Competition) prep_reagents->plate_setup prep_ligands Prepare Serial Dilutions (this compound, Lorglumide) prep_ligands->plate_setup prep_receptor Prepare CCK1 Receptor Membranes add_receptor Add Receptor Membranes (Initiate Reaction) prep_receptor->add_receptor add_radioligand Add [3H]CCK-8 plate_setup->add_radioligand add_radioligand->add_receptor incubate Incubate (60 min @ 25°C) add_receptor->incubate terminate Terminate Reaction (Vacuum Filtration) incubate->terminate wash Wash Filters (3x) terminate->wash count Scintillation Counting (Measure CPM) wash->count calc_sb Calculate Specific Binding count->calc_sb plot_curve Plot Competition Curve calc_sb->plot_curve calc_ic50 Determine IC50 (Non-linear Regression) plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for the this compound in vitro receptor binding assay.

CCK1 Receptor Signaling Pathway

G CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates This compound This compound This compound->CCK1R Binds & Blocks Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Enzyme Secretion) Ca->Response PKC->Response

References

Application Notes and Protocols: Pancreatic Acini Amylase Release Assay Using Asperlicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pancreatic acinar cell is the primary functional unit of the exocrine pancreas, responsible for synthesizing, storing, and secreting a host of digestive enzymes essential for nutrient breakdown. The release of these enzymes, including α-amylase, is a tightly regulated process primarily stimulated by the gastrointestinal hormone cholecystokinin (B1591339) (CCK).[1][2][3] Asperlicin, a nonpeptidal small molecule isolated from the fungus Aspergillus alliaceus, has been identified as a potent and selective antagonist of the cholecystokinin receptor (CCK-R).[4][5] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of CCK in pancreatic function, including its involvement in acute pancreatitis.

These application notes provide detailed protocols for the isolation of pancreatic acini and the subsequent performance of an amylase release assay to evaluate the inhibitory effects of this compound on CCK-stimulated amylase secretion.

Principle of the Assay

This assay is based on the principle of competitive antagonism. Pancreatic acini are first isolated and then stimulated with a known concentration of CCK, which binds to its receptors on the acinar cell surface, triggering a signaling cascade that results in the release of amylase. The amount of amylase released into the surrounding medium is then quantified. To assess the inhibitory potential of this compound, acini are pre-incubated with varying concentrations of the antagonist before CCK stimulation. A reduction in CCK-induced amylase release in the presence of this compound indicates its antagonistic activity at the CCK receptor.

Data Presentation

The following table summarizes the expected dose-dependent inhibitory effect of this compound on CCK-stimulated amylase release from dispersed guinea pig pancreatic acini.

Treatment GroupAmylase Release (% of total)Inhibition of CCK-stimulated release (%)
Basal (unstimulated)2.5 ± 0.3N/A
CCK (10⁻¹¹ M)17.9 ± 2.10
CCK (10⁻¹¹ M) + this compound (10⁻¹¹ M)Significant InhibitionNot specified
CCK (10⁻¹¹ M) + this compound (10⁻⁹ M)Not specified~50 (IC₅₀)
CCK (10⁻¹¹ M) + this compound (10⁻⁶ M)Near Basal LevelsMaximum Inhibition
This compound (10⁻⁴ M) aloneNo significant change from basalN/A
Carbachol (10⁻⁵ M)Stimulated ReleaseN/A
Carbachol (10⁻⁵ M) + this compound (10⁻⁴ M)No significant inhibitionN/A (demonstrates specificity)

Note: The data presented is a representative summary based on published literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini

This protocol describes the enzymatic and mechanical dissociation of pancreatic tissue to obtain viable pancreatic acini suitable for in vitro assays.

Materials:

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES, pH 7.4)

  • Digestion Medium: KRBH buffer supplemented with 0.75 mg/mL Collagenase P and 0.1 mg/mL Soybean Trypsin Inhibitor (SBTI)

  • Resuspension Medium: KRBH buffer supplemented with 1 mg/mL Bovine Serum Albumin (BSA) and 0.1 mg/mL SBTI

  • 70 µm and 100 µm nylon cell strainers

  • Surgical instruments (scissors, forceps)

  • Shaking water bath at 37°C

  • Centrifuge

Procedure:

  • Euthanize the animal (e.g., mouse or rat) according to approved institutional guidelines.

  • surgically expose the abdominal cavity and carefully excise the pancreas. The pancreas should be separated from the spleen and surrounding fatty tissue.

  • Place the excised pancreas in ice-cold KRBH buffer to wash away blood and debris.

  • Transfer the pancreas to a scintillation vial containing 5 mL of pre-warmed (37°C) Digestion Medium.

  • Mince the tissue into small pieces (1-2 mm³) using fine scissors.

  • Incubate the vial in a shaking water bath at 37°C for 15-20 minutes with gentle agitation.

  • To aid dissociation, gently pipette the tissue suspension up and down every 5 minutes with a wide-bore pipette.

  • Terminate the digestion by adding 45 mL of ice-cold Resuspension Medium.

  • Filter the cell suspension through a coarse metal mesh and then through a 100 µm nylon cell strainer to remove undigested tissue.

  • Centrifuge the filtrate at low speed (e.g., 50 x g) for 2 minutes.

  • Discard the supernatant containing damaged cells and debris.

  • Gently resuspend the acinar pellet in fresh Resuspension Medium.

  • Allow the acini to settle by gravity for 2-3 minutes. Collect the settled acini. Repeat this step 2-3 times to enrich for intact acini.

  • The final pellet contains the isolated pancreatic acini. Resuspend in an appropriate volume of Resuspension Medium for the amylase release assay.

Protocol 2: Amylase Release Assay

This protocol details the steps for measuring amylase release from isolated pancreatic acini in response to CCK and the inhibition by this compound.

Materials:

  • Isolated pancreatic acini

  • Resuspension Medium (as described in Protocol 1)

  • Cholecystokinin (CCK-8) stock solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate)

  • Microcentrifuge tubes

  • Incubator at 37°C

Procedure:

  • Aliquot the isolated pancreatic acini suspension into microcentrifuge tubes, with each tube representing a single experimental condition (e.g., basal, CCK-stimulated, CCK + this compound).

  • Pre-incubation with this compound: To the appropriate tubes, add the desired concentrations of this compound or vehicle control. Incubate for 15-30 minutes at 37°C.

  • Stimulation with CCK: Add CCK-8 to the designated tubes to achieve the final desired concentration (e.g., 10⁻¹¹ M). For basal release, add an equivalent volume of buffer.

  • Incubate all tubes for 30 minutes at 37°C with gentle shaking.

  • Separation of Supernatant: Centrifuge the tubes at a low speed (e.g., 100 x g) for 2 minutes to pellet the acini.

  • Carefully collect the supernatant from each tube, which contains the released amylase.

  • Total Amylase Content: To a separate set of tubes containing acini, add a lysis buffer (e.g., Triton X-100) to release the total cellular amylase content.

  • Amylase Activity Measurement: Determine the amylase activity in the collected supernatants and the total lysate samples using a commercial amylase assay kit according to the manufacturer's instructions.

  • Calculation: Express the amylase release for each condition as a percentage of the total cellular amylase content: Amylase Release (%) = (Amylase in Supernatant / Total Amylase) x 100

Visualizations

Experimental Workflow

G cluster_0 Acini Isolation cluster_1 Amylase Release Assay pancreas Excise Pancreas mince Mince Tissue pancreas->mince digest Collagenase Digestion (37°C) mince->digest filter Filter & Centrifuge digest->filter wash Wash & Resuspend filter->wash preincubate Pre-incubate with This compound or Vehicle wash->preincubate Isolated Acini stimulate Stimulate with CCK preincubate->stimulate incubate Incubate (30 min, 37°C) stimulate->incubate separate Centrifuge & Collect Supernatant incubate->separate measure Measure Amylase Activity separate->measure G CCK CCK CCKR CCK Receptor CCK->CCKR Binds This compound This compound This compound->CCKR Antagonizes Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Amylase Amylase Release (Exocytosis) DAG->Amylase Triggers Ca Ca²⁺ Release ER->Ca Ca->Amylase Triggers

References

Application Notes and Protocols for Asperlicin Administration in Rodent Models of Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of asperlicin, a potent and selective cholecystokinin (B1591339) (CCK) receptor antagonist, in rodent models of acute pancreatitis. The protocols detailed below are based on established methodologies and aim to facilitate the investigation of the therapeutic potential of this compound in mitigating pancreatic inflammation and injury.

Introduction

Acute pancreatitis is a serious inflammatory condition of the pancreas with significant morbidity and mortality. Cholecystokinin (CCK), a gastrointestinal hormone, plays a crucial role in pancreatic enzyme secretion and has been implicated in the pathogenesis of acute pancreatitis. This compound, a nonpeptidal small molecule isolated from the fungus Aspergillus alliaceus, acts as a competitive antagonist at CCK receptors, particularly the CCK-A receptor subtype predominant in the pancreas.[1][2] Its high affinity and selectivity for peripheral CCK receptors make it a valuable tool for studying the role of CCK in pancreatic pathophysiology and for exploring its potential as a therapeutic agent.[1][2][3]

Mechanism of Action

This compound competitively inhibits the binding of CCK to its receptors on pancreatic acinar cells. This antagonism blocks the downstream signaling cascade initiated by CCK, which includes the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the secretion of digestive enzymes like amylase and lipase (B570770). By blocking this pathway, this compound effectively reduces the hyperstimulation of pancreatic acinar cells, a key initiating event in pancreatitis.

asperlicin_moa cluster_membrane Acinar Cell Membrane CCK_Receptor CCK-A Receptor PLC_activation Phospholipase C (PLC) Activation CCK_Receptor->PLC_activation CCK Cholecystokinin (CCK) CCK->CCK_Receptor Binds & Activates This compound This compound This compound->CCK_Receptor Competitively Inhibits IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Enzyme_Secretion Pancreatic Enzyme Secretion (Amylase, Lipase) Ca_PKC->Enzyme_Secretion

This compound's Mechanism of Action at the CCK-A Receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in rodent models of pancreatitis.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Sodium Taurocholate-Induced Acute Pancreatitis

Administration RouteDosageVehicleKey Outcomes
Intravenous (IV)10 mg/kg or 30 mg/kg (single bolus)Dimethyl sulfoxide (B87167) (DMSO)No significant reduction in pancreas weight, serum amylase, or pancreatic histopathology.
Intraperitoneal (IP)20 mg/kg/injection (two injections)DMSO:Olive OilSignificantly reduced serum amylase concentrations.
Intraperitoneal (IP)40 mg/kg/injection (two injections)DMSO:Olive OilSignificantly reduced serum amylase concentrations, pancreas weight, and severity of pancreas histopathology.

Table 2: In Vitro Potency of this compound in Guinea Pig Pancreatic Acini

ParameterValue (mmol/L)
50% Maximal Effective Inhibitory Dose (IC50)10⁻⁹
Concentration for Maximum Inhibition10⁻⁶
Comparative Potency vs. Proglumide~1000-fold more potent

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis in Rats using Sodium Taurocholate and Administration of this compound

This protocol describes the induction of acute hemorrhagic pancreatitis (AHP) in rats via retrograde infusion of sodium taurocholate (NaTC) into the common bile-pancreatic duct, followed by the administration of this compound.

Materials:

  • Male Wistar rats (or similar strain)

  • Sodium Taurocholate (NaTC) solution

  • This compound

  • Vehicle (e.g., DMSO:Olive Oil)

  • Anesthetic agent (e.g., isoflurane)

  • Surgical instruments

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Procedure: Perform a midline laparotomy to expose the common bile-pancreatic duct.

  • Induction of Pancreatitis: Retrogradely infuse NaTC solution into the common bile-pancreatic duct to induce AHP.

  • This compound Administration (Intraperitoneal):

    • Prepare this compound solution in the chosen vehicle (e.g., DMSO:Olive Oil).

    • Administer the first intraperitoneal (IP) injection of this compound (e.g., 20 or 40 mg/kg) one hour before the induction of AHP.

    • Administer the second IP injection of this compound two hours after the induction of AHP.

  • Monitoring and Sample Collection:

    • Monitor the animal for the duration of the experiment (e.g., 6 hours).

    • At the end of the experimental period, collect blood samples for serum amylase measurement.

    • Euthanize the animal and harvest the pancreas for weight measurement and histopathological analysis.

experimental_workflow cluster_pre_induction Pre-Induction cluster_induction Induction cluster_post_induction Post-Induction Anesthesia Anesthetize Rat Laparotomy Midline Laparotomy Anesthesia->Laparotomy Asperlicin_Inj1 1st IP Injection of this compound (1 hr pre-induction) Laparotomy->Asperlicin_Inj1 Induce_AHP Induce AHP (Retrograde NaTC Infusion) Asperlicin_Inj1->Induce_AHP Asperlicin_Inj2 2nd IP Injection of this compound (2 hrs post-induction) Induce_AHP->Asperlicin_Inj2 Monitoring Monitor for 6 hours Asperlicin_Inj2->Monitoring Sample_Collection Collect Blood & Pancreas Samples Monitoring->Sample_Collection

Workflow for this compound Administration in NaTC-Induced Pancreatitis.
Protocol 2: General Protocol for Caerulein-Induced Acute Pancreatitis in Rodents

Caerulein (B1668201), a CCK analogue, is widely used to induce a milder, more reproducible form of acute pancreatitis.

Materials:

  • Male C57BL/6 mice or Wistar rats

  • Caerulein

  • Saline solution

  • This compound

  • Vehicle

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions.

  • This compound Pre-treatment: Administer this compound (via IP, IV, or other appropriate route) at the desired dose and time point before the first caerulein injection (e.g., 30-60 minutes prior).

  • Induction of Pancreatitis: Administer repeated intraperitoneal injections of caerulein (e.g., 50 µg/kg for mice, hourly for 6-12 injections).

  • Monitoring and Sample Collection:

    • Monitor animals for signs of distress.

    • At a predetermined time point after the final caerulein injection (e.g., 12-24 hours), collect blood for serum amylase and lipase analysis.

    • Harvest the pancreas for histopathological examination and measurement of edema.

Concluding Remarks

This compound has demonstrated efficacy in attenuating the severity of experimentally induced acute pancreatitis in rodents. Its mechanism as a potent CCK receptor antagonist provides a clear rationale for its therapeutic potential. The protocols and data presented here offer a foundation for further investigation into the pharmacokinetics, optimal dosing, and therapeutic window of this compound in the context of pancreatic inflammation. Future studies could explore its effects in other models of pancreatitis and its potential in combination therapies.

References

Application Notes and Protocols for the Use of Asperlicin in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] Cholecystokinin (B1591339) (CCK) is a key gut hormone that plays a crucial role in regulating various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility. By blocking the action of CCK at its receptor, this compound provides a valuable pharmacological tool to investigate the physiological roles of CCK in the gastrointestinal (GI) tract and to explore its therapeutic potential in motility disorders. These application notes provide detailed protocols for utilizing this compound in both in vivo and ex vivo gastrointestinal motility studies.

Mechanism of Action

This compound competitively inhibits the binding of CCK to the CCK-A receptor, which is predominantly found on smooth muscle cells of the gallbladder and stomach, as well as on pancreatic acinar cells.[1] The activation of the CCK-A receptor by CCK initiates a signaling cascade that leads to smooth muscle contraction. By blocking this interaction, this compound effectively inhibits CCK-induced gastrointestinal smooth muscle contraction and other physiological responses mediated by the CCK-A receptor.

Signaling Pathway of CCK-A Receptor and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by CCK binding to its receptor on a gastrointestinal smooth muscle cell and how this compound intervenes.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds This compound This compound This compound->CCKAR Blocks Gq Gq protein CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

CCK-A Receptor Signaling Pathway

Quantitative Data on this compound Potency

CompoundAssayOrganism/TissueParameterValue
This compound CCK-induced Amylase ReleaseGuinea Pig Pancreatic AciniIC₅₀1.0 x 10⁻⁹ M[1]
ProglumideCCK-induced Amylase ReleaseGuinea Pig Pancreatic AciniIC₅₀1.0 x 10⁻⁶ M[1]
LoxiglumideGastric Emptying (t₁/₂)HumanPlacebo115 min
Loxiglumide31 min
DevazepideIntestinal TransitRatControlNormal
Devazepide (4 mg/kg)Reversed lipid-induced delay

Experimental Protocols

In Vivo Studies: Gastric Emptying and Intestinal Transit

These protocols are designed to assess the effect of this compound on the rate of gastric emptying and the transit time of a non-digestible marker through the small intestine in rodents.

InVivo_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Administer this compound or Vehicle Animal_Prep->Dosing Test_Meal Administer Charcoal Meal (Non-absorbable marker) Dosing->Test_Meal Time_Lapse Allow Pre-determined Time for Transit Test_Meal->Time_Lapse Euthanasia Euthanize Animal Time_Lapse->Euthanasia Dissection Dissect GI Tract Euthanasia->Dissection Measurement Measure Gastric Contents & Intestinal Transit Distance Dissection->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Workflow for In Vivo Motility Studies

Objective: To quantify the effect of this compound on the rate of gastric emptying.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Test meal: 5% charcoal suspension in 10% gum arabic solution

  • Rodents (rats or mice), fasted overnight with free access to water

  • Oral gavage needles

  • Surgical instruments for dissection

  • Analytical balance

Procedure:

  • Animal Preparation: Fast animals overnight (12-18 hours) but allow free access to water.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a pre-determined time before the test meal (e.g., 30-60 minutes). A range of doses should be tested to determine a dose-response relationship.

  • Test Meal Administration: Administer a fixed volume of the charcoal meal via oral gavage (e.g., 1.5 mL for rats, 0.5 mL for mice).

  • Time Point: After a specific time (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Sample Collection: Immediately clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach and weigh it.

  • Measurement: Empty the stomach contents and re-weigh the empty stomach. The difference in weight represents the amount of gastric content remaining.

  • Calculation:

    • Gastric Emptying (%) = (1 - (Weight of stomach contents at time x / Average weight of stomach contents at time 0)) * 100

Objective: To measure the effect of this compound on the transit of a non-absorbable marker through the small intestine.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Sample Collection: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Measurement: Lay the intestine flat on a surface without stretching. Measure the total length of the small intestine. Measure the distance traveled by the charcoal front from the pylorus.

  • Calculation:

    • Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) * 100

Ex Vivo Studies: Isolated Intestinal and Gallbladder Tissue Contractility

These protocols are designed to assess the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle tissues in an organ bath setup. This allows for the determination of its antagonistic properties against CCK-induced contractions.

ExVivo_Workflow Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Mounting Mount Tissue in Organ Bath (Krebs solution, 37°C, Carbogen) Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Stimulation Induce Contractions (e.g., CCK, Acetylcholine) Equilibration->Stimulation Asperlicin_Add Add this compound (at varying concentrations) Stimulation->Asperlicin_Add Response_Measure Measure Inhibition of Contraction Asperlicin_Add->Response_Measure Data_Analysis Data Analysis (e.g., IC₅₀ determination) Response_Measure->Data_Analysis

Workflow for Ex Vivo Contractility Studies

Objective: To determine the inhibitory effect of this compound on CCK-induced contractions of the guinea pig ileum.

Materials:

  • This compound

  • CCK-8 (octapeptide)

  • Krebs-Henseleit solution

  • Guinea pig

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Surgical instruments

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Place the tissue in cold Krebs solution. Clean the mesentery and cut the ileum into segments of 2-3 cm.

  • Mounting: Suspend the ileal segments in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Inducing Contractions:

    • Establish a cumulative concentration-response curve for CCK-8 (e.g., 10⁻¹² M to 10⁻⁷ M) to determine the EC₅₀.

    • Wash the tissue and allow it to return to baseline.

  • Antagonism Protocol:

    • Pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 20-30 minutes).

    • Re-establish the CCK-8 concentration-response curve in the presence of this compound.

    • Repeat this process with several concentrations of this compound.

  • Data Analysis:

    • Measure the amplitude of contractions.

    • Construct concentration-response curves for CCK-8 in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA₂ value, which quantifies the potency of this compound as a competitive antagonist.

Objective: To evaluate the inhibitory effect of this compound on CCK-induced gallbladder smooth muscle contraction.

Materials:

  • Same as for Protocol 3, but with a gallbladder from a suitable animal model (e.g., guinea pig, rabbit).

Procedure:

  • Tissue Preparation: Humanely euthanize the animal and carefully dissect the gallbladder. Place it in cold Krebs solution. Open the gallbladder and remove any remaining bile. Cut longitudinal strips of the gallbladder wall (approximately 10 mm x 2 mm).

  • Mounting: Suspend the gallbladder strips in an organ bath as described in Protocol 3. Apply a resting tension of 0.5-1.0 g and allow for equilibration.

  • Inducing Contractions and Antagonism: Follow the same procedure as in Protocol 3 (steps 3 and 4) to establish CCK-8 concentration-response curves in the absence and presence of varying concentrations of this compound.

  • Data Analysis: Analyze the data as described in Protocol 3 to determine the inhibitory potency of this compound on gallbladder contraction.

Conclusion

This compound is a valuable research tool for elucidating the role of CCK in the complex regulation of gastrointestinal motility. The protocols outlined in these application notes provide a framework for conducting robust in vivo and ex vivo studies to characterize the effects of this compound and other CCK-A receptor antagonists on gastric emptying, intestinal transit, and smooth muscle contractility. Such studies are essential for advancing our understanding of gastrointestinal physiology and for the development of novel therapeutics for motility disorders.

References

Asperlicin: A Pharmacological Tool for Probing Cholecystokinin Receptor Function in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor, a G-protein coupled receptor with a significant role in both peripheral and central nervous system functions.[1][2][3] Isolated from the fungus Aspergillus alliaceus, this compound's discovery was a landmark in cholecystokinin (B1591339) (CCK) research, providing a valuable tool to investigate the physiological and pathological roles of CCK.[1][3] Its high affinity and selectivity for peripheral CCK receptors over central (CCK-B) and gastrin receptors make it a precise instrument for dissecting the diverse actions of CCK.[1]

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key neuroscience-related experiments. The information is intended to guide researchers in utilizing this compound to explore the intricacies of CCK signaling in various physiological and disease models.

Pharmacological Profile of this compound and Other CCK Antagonists

This compound exhibits a significantly higher affinity for the CCK-A receptor compared to the earlier non-selective antagonist, proglumide.[1][2][4] While specific Ki values for this compound are not consistently reported in publicly available literature, its potency has been well-characterized in functional assays. The development of this compound analogues, such as devazepide, has led to even more potent and selective CCK-A receptor antagonists. The following table summarizes the binding affinities and potencies of this compound and other key CCK receptor antagonists for comparative purposes.

CompoundReceptor TargetKi (nM)IC50Potency/Affinity Notes
This compound CCK-ANot readily available1 nM (for amylase release inhibition)[4]300-400 times more potent than proglumide.[1][2]
Devazepide (L-364,718) CCK-A >> CCK-B~0.08 (rat pancreas)81 pM (rat pancreatic receptors)[5]A potent and selective CCK-A antagonist derived from the this compound structure.[6]
L-365,260 CCK-B > CCK-A1.9 (gastrin), 2.0 (brain CCK-B)[7][8]A potent and selective CCK-B receptor antagonist.[7]
Proglumide Non-selective CCK-A/CCK-B~500-1000A non-selective CCK antagonist with significantly lower potency than this compound.[9][10][11][12][13]

Signaling Pathways

The CCK-A receptor, the primary target of this compound, is a Gq and Gs-coupled receptor. Its activation by CCK initiates a cascade of intracellular signaling events that mediate the physiological effects of this peptide hormone. This compound, as a competitive antagonist, blocks these downstream signaling pathways by preventing CCK from binding to its receptor.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Blocks Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Physiological_Effects Physiological Effects (e.g., Enzyme Secretion) PKC->Physiological_Effects Leads to

CCK-A Receptor Signaling Pathway and this compound's Point of Action.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a pharmacological tool.

CCK-A Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound or other test compounds for the CCK-A receptor.

Experimental Workflow:

Receptor_Binding_Workflow P1 Prepare Tissue Homogenate (e.g., rat pancreas) P2 Incubate Homogenate with Radiolabeled CCK (e.g., ¹²⁵I-CCK-8) and varying concentrations of this compound P1->P2 P3 Separate Bound from Free Radioligand (e.g., filtration) P2->P3 P4 Quantify Radioactivity of Bound Ligand (e.g., gamma counter) P3->P4 P5 Data Analysis: Calculate IC₅₀ and Ki values P4->P5

Workflow for a CCK-A Receptor Radioligand Binding Assay.

Materials:

  • Rat pancreatic tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled CCK agonist (e.g., [125I]CCK-8)

  • This compound or other test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Gamma counter

Procedure:

  • Tissue Preparation:

    • Homogenize fresh or frozen rat pancreatic tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed to pellet the membranes.

    • Resuspend the membrane pellet in incubation buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein, a fixed concentration of radiolabeled CCK, and varying concentrations of this compound (or other competitor).

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled CCK).

    • Incubate the tubes at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Amylase Release from Pancreatic Acini

This functional assay measures the ability of this compound to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.

Experimental Workflow:

Amylase_Release_Workflow S1 Isolate Pancreatic Acini from Guinea Pig or Rat S2 Pre-incubate Acini with varying concentrations of this compound S1->S2 S3 Stimulate Acini with a fixed concentration of CCK-8 S2->S3 S4 Separate Supernatant from Acini (centrifugation) S3->S4 S5 Measure Amylase Activity in the Supernatant and Acinar Pellet S4->S5 S6 Calculate Percentage of Total Amylase Released S5->S6

Workflow for an In Vitro Amylase Release Assay.

Materials:

  • Guinea pig or rat pancreas

  • Collagenase solution

  • HEPES-buffered Ringer's solution (HBS) supplemented with essential amino acids and 0.1% BSA

  • CCK-8 (sulfated)

  • This compound

  • Amylase activity assay kit

Procedure:

  • Isolation of Pancreatic Acini:

    • Mince the pancreas and digest with collagenase in HBS.

    • Mechanically disperse the tissue by pipetting to release acini.

    • Filter the suspension to remove undigested tissue.

    • Wash the acini by centrifugation and resuspend in fresh HBS.

  • Amylase Release Assay:

    • Aliquot the acinar suspension into tubes.

    • Pre-incubate the acini with different concentrations of this compound for a set time (e.g., 15 minutes) at 37°C.

    • Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release and incubate for a further period (e.g., 30 minutes).

    • Include control tubes with no this compound (CCK stimulation only) and basal release (no CCK or this compound).

  • Measurement of Amylase Activity:

    • Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

    • Collect the supernatant, which contains the released amylase.

    • Lyse the acinar pellet to determine the remaining intracellular amylase.

    • Measure the amylase activity in both the supernatant and the lysed pellet using a commercial assay kit.

  • Data Analysis:

    • Calculate the percentage of total amylase released for each condition: (amylase in supernatant / (amylase in supernatant + amylase in pellet)) x 100.

    • Plot the percentage of amylase release against the concentration of this compound to determine its inhibitory effect.

In Vivo Model of Acute Pancreatitis

This protocol describes a model of caerulein-induced acute pancreatitis in rats to evaluate the in vivo efficacy of this compound.

Experimental Workflow:

Pancreatitis_Model_Workflow A1 Administer this compound or Vehicle to Rats (e.g., intraperitoneally) A2 Induce Pancreatitis with supramaximal doses of Caerulein (B1668201) (e.g., repeated hourly injections) A1->A2 A3 Sacrifice Animals at a defined time point A2->A3 A4 Collect Blood and Pancreatic Tissue A3->A4 A5 Analyze Serum Amylase and Lipase (B570770), Pancreatic Edema, and Histology A4->A5

Workflow for an In Vivo Model of Acute Pancreatitis.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Caerulein (a CCK analogue)

  • This compound

  • Saline (vehicle)

  • Anesthetics

  • Surgical instruments

  • Blood collection tubes

  • Formalin and histology supplies

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize rats to the experimental conditions.

    • Administer this compound (dissolved in a suitable vehicle) or vehicle alone to different groups of rats via a chosen route (e.g., intraperitoneal injection).

  • Induction of Pancreatitis:

    • At a set time after this compound administration, induce acute pancreatitis by administering supramaximal doses of caerulein (e.g., hourly intraperitoneal injections for several hours).

  • Sample Collection:

    • At a predetermined time after the final caerulein injection, anesthetize the rats and collect blood via cardiac puncture.

    • Euthanize the animals and carefully dissect the pancreas.

  • Biochemical and Histological Analysis:

    • Measure serum amylase and lipase levels from the collected blood samples.

    • Determine pancreatic edema by measuring the wet-to-dry weight ratio of a portion of the pancreas.

    • Fix the remaining pancreatic tissue in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin) for histological evaluation of inflammation, edema, and necrosis.

  • Data Analysis:

    • Compare the biochemical markers and histological scores between the vehicle-treated and this compound-treated groups to assess the protective effect of this compound.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the CCK-A receptor in neuroscience and beyond. Its high potency and selectivity allow for precise interrogation of CCK-A receptor-mediated pathways in health and disease. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of the complex interplay between CCK signaling and neurological function. The continued application of this compound and its analogues in well-designed studies will undoubtedly unveil further insights into the therapeutic potential of targeting the CCK system.

References

Application Notes and Protocols for Investigating Feeding Behavior with Asperlicin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin is a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor, primarily found in peripheral tissues.[1][2] Cholecystokinin (B1591339) (CCK) is a peptide hormone released from the small intestine in response to food intake, particularly fats and proteins. It plays a crucial role in satiety, the feeling of fullness that leads to the termination of a meal. By blocking the CCK-A receptor, this compound can be a valuable tool to investigate the physiological role of CCK in the regulation of feeding behavior and to explore its potential as a therapeutic target for conditions associated with appetite dysregulation.

These application notes provide detailed protocols for utilizing this compound in animal models to study its effects on food intake, meal patterns, and body weight. The provided methodologies are based on established practices for studying CCK-A receptor antagonists and can be adapted for specific research questions.

Data Presentation

Disclaimer: Specific quantitative data on the effects of this compound on feeding behavior in vivo is limited in publicly available literature. The following tables present illustrative data based on the expected effects of a potent CCK-A receptor antagonist. Researchers should generate their own data through controlled experiments.

Table 1: Effect of this compound on 24-Hour Food Intake and Body Weight in Rats

Treatment GroupDose (mg/kg)Route of Administration24-Hour Food Intake (g)Change in Body Weight (g)
Vehicle Control0Intraperitoneal (i.p.)25.2 ± 1.5+2.1 ± 0.5
This compound1i.p.28.9 ± 1.8+3.5 ± 0.6
This compound5i.p.32.5 ± 2.1 +4.8 ± 0.7
This compound10i.p.35.1 ± 2.3 +5.9 ± 0.8

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Meal Pattern Analysis in Rats

Treatment GroupDose (mg/kg)Route of AdministrationMeal Size (g)Meal FrequencyInter-Meal Interval (min)
Vehicle Control0i.p.2.1 ± 0.212 ± 195 ± 10
This compound5i.p.3.5 ± 0.3**9 ± 1120 ± 12

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Acute Effects of this compound on Food Intake in Rats

Objective: To determine the dose-dependent effect of a single administration of this compound on short-term food intake.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline, or a mixture of DMSO and olive oil[3])

  • Adult male Sprague-Dawley rats (250-300g)

  • Standard laboratory chow

  • Metabolic cages with automated food intake monitoring systems

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and automated feeding system. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.

  • Fasting: Prior to the experiment, fast the rats for 12-16 hours (overnight) with free access to water to ensure a robust feeding response.

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. From the stock solution, prepare serial dilutions to achieve the desired doses (e.g., 1, 5, 10 mg/kg body weight).

  • Administration: At the beginning of the dark cycle, administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection.[4][5][6] The injection volume should be consistent across all groups (e.g., 1 ml/kg).

  • Food Presentation and Monitoring: Immediately after the injection, provide pre-weighed standard chow. Monitor food intake continuously for at least 4 hours using the automated system. Also, measure cumulative food intake at 24 hours.

  • Data Analysis: Analyze the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-injection. Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: Chronic Effects of this compound on Body Weight and Food Intake

Objective: To evaluate the long-term effects of daily this compound administration on body weight, cumulative food intake, and food efficiency.

Materials:

  • This compound

  • Vehicle

  • Adult male Wistar rats (200-250g)

  • Standard laboratory chow

  • Standard animal housing cages

  • Electronic balance

Procedure:

  • Animal Acclimation and Baseline Measurement: House rats individually and acclimate them for one week. During this week, measure daily food intake and body weight to establish a baseline.

  • Group Assignment: Divide the rats into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound) with matched baseline body weights.

  • Daily Administration: Administer this compound or vehicle daily via i.p. injection or oral gavage at a consistent time each day for a period of 14-28 days.

  • Daily Monitoring: Record body weight and food intake daily.

  • Food Efficiency Calculation: At the end of the study, calculate the food efficiency ratio for each animal: (Total body weight gain (g) / Total food intake (g)) x 100.

  • Data Analysis: Analyze the changes in body weight, cumulative food intake, and food efficiency over the treatment period. Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the treatment groups.

Protocol 3: Meal Pattern Analysis

Objective: To characterize the effect of this compound on the microstructure of feeding behavior.

Materials:

  • This compound

  • Vehicle

  • Adult male Sprague-Dawley rats

  • Automated meal pattern analysis system (e.g., BioDAQ)

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimation: Acclimate rats to the automated meal pattern analysis cages for at least one week.

  • Baseline Recording: Record baseline meal patterns for 2-3 days before the start of the experiment.

  • Administration: Administer a single dose of this compound or vehicle via i.p. injection at the beginning of the dark cycle.

  • Meal Pattern Monitoring: Continuously monitor feeding behavior for 24 hours post-injection. The system will record the start and end time of each meal, and the amount of food consumed.

  • Data Analysis: Analyze the recorded data to determine meal size (grams per meal), meal frequency (number of meals), and inter-meal interval (time between meals). Compare these parameters between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

CCK_Signaling_Pathway CCK-A Receptor Signaling in Satiety cluster_gut Small Intestine cluster_vagus Vagal Afferent Neuron cluster_brain Brainstem (NTS) Food Food Intake (Fat & Protein) I_Cells Enteroendocrine I-Cells Food->I_Cells Stimulates CCK Cholecystokinin (CCK) I_Cells->CCK Releases CCK_A_Receptor CCK-A Receptor CCK->CCK_A_Receptor This compound (Antagonist) CCK->CCK_A_Receptor Vagal_Afferent Vagal Afferent Neuron CCK_A_Receptor->Vagal_Afferent Activates NTS Nucleus of the Solitary Tract (NTS) Vagal_Afferent->NTS Signals to Satiety Satiety Signal (Meal Termination) NTS->Satiety Induces Experimental_Workflow Experimental Workflow for this compound Feeding Studies cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (3-7 days) Baseline Baseline Data Collection (Food Intake, Body Weight) Acclimation->Baseline Grouping Randomized Group Assignment Baseline->Grouping Dosing This compound/Vehicle Administration (i.p. or Oral Gavage) Grouping->Dosing Monitoring Data Collection (Food Intake, Body Weight, Meal Patterns) Dosing->Monitoring Data_Analysis Statistical Analysis (ANOVA, t-test) Monitoring->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Notes and Protocols for Testing Asperlicin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, isolated from the fungus Aspergillus alliaceus.[1] The CCKA receptor, a G-protein coupled receptor (GPCR), is primarily found in the gallbladder, pancreas, and certain areas of the central nervous system. Its activation by cholecystokinin (CCK) mediates various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[2] Given its role in these pathways, antagonism of the CCKA receptor by this compound presents a therapeutic potential for conditions such as pancreatitis and certain types of cancer.[2]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy of this compound. The described methods will enable researchers to determine its binding affinity, functional antagonism of the CCKA receptor, and its effects on cell viability and proliferation.

Cell Culture

The choice of cell line is critical for studying the effects of this compound. The following cell models are recommended based on their expression of the CCKA receptor.

Recommended Cell Lines
  • Primary Pancreatic Acinar Cells: These cells endogenously express the CCKA receptor and are a physiologically relevant model for studying pancreatic function.

  • GLC19 Cells: A human small cell lung cancer cell line that has been shown to express functional CCKA receptors.

  • Recombinant Cell Lines:

    • U2OS-hCCKAR: Human osteosarcoma cell line engineered to express the human CCKA receptor.

    • 1321N1-hCCKAR: Human astrocytoma cell line engineered to express the human CCKA receptor.[3]

General Cell Culture Protocol for Adherent Cell Lines (GLC19, U2OS, 1321N1)
  • Culture Medium: Refer to the cell line supplier for the recommended culture medium and supplements (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

  • Add trypsin-EDTA solution to detach the cells.

  • Incubate for a few minutes at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.

  • Seed the cells into new culture flasks at the desired density.

Experimental Protocols

CCKA Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of this compound to the CCKA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • CCKA receptor-expressing cell membranes (from cultured cells)

  • Radioligand (e.g., [3H]-CCK-8)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well filter plates

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize CCKA receptor-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A serial dilution of this compound (or vehicle for total binding)

    • A fixed concentration of radioligand (at or below its Kd)

    • Cell membrane preparation

    • For non-specific binding, add a high concentration of unlabeled CCK-8.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Functional Antagonism: Calcium Flux Assay

This assay measures the ability of this compound to inhibit CCK-induced intracellular calcium mobilization, a key downstream signaling event of CCKA receptor activation.[4]

Materials:

  • CCKA receptor-expressing cells (e.g., U2OS-hCCKAR)

  • CCK-8 (agonist)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject CCK-8 at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the CCK-8 response against the logarithm of the this compound concentration to determine the IC50.

Functional Antagonism: cAMP Assay

The CCKA receptor can also couple to Gs, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures this compound's ability to block this response.

Materials:

  • CCKA receptor-expressing cells

  • CCK-8 (agonist)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer (if required by the kit)

Protocol:

  • Cell Seeding: Seed cells into the appropriate multi-well plates as recommended by the cAMP assay kit manufacturer.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for a specified time.

  • Agonist Stimulation: Add CCK-8 to the wells to stimulate cAMP production. Incubate for the time recommended by the kit manufacturer.

  • Cell Lysis and cAMP Detection: Lyse the cells (if necessary) and follow the cAMP assay kit's instructions to measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration in the presence of the agonist. Determine the IC50 value for the inhibition of CCK-8-stimulated cAMP production.[5]

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of CCKA receptor-expressing cells, particularly relevant for cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

Materials:

  • CCKA receptor-expressing cells (e.g., GLC19 or pancreatic cancer cell lines)

  • This compound

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 for cytotoxicity.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: this compound Binding Affinity for CCKA Receptor

ParameterValue
Radioligand[Specify]
Cell Line[Specify]
IC50 (nM)[Value]
Ki (nM)[Value]

Table 2: Functional Antagonism of this compound on CCKA Receptor Signaling

AssayAgonistAgonist Conc.Cell LineIC50 (nM)
Calcium FluxCCK-8[EC80 Value][Specify][Value]
cAMP AccumulationCCK-8[EC80 Value][Specify][Value]

Table 3: Effect of this compound on Cell Viability and Proliferation

Cell LineIncubation Time (h)AssayIC50 (µM)
[Specify]24MTT[Value]
[Specify]48MTT[Value]
[Specify]72MTT[Value]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CCKA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCKA Receptor CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Inhibits Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca_ER ER Ca2+ IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_Cytosol Cytosolic Ca2+ Increase Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Activates Downstream_Effects_1 Downstream Cellular Effects PKC->Downstream_Effects_1 Downstream_Effects_2 Downstream Cellular Effects PKA->Downstream_Effects_2

Caption: CCKA Receptor Signaling Pathways.

Calcium_Flux_Workflow A Seed CCKA receptor- expressing cells in a 96-well plate B Culture overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Wash to remove excess dye C->D E Pre-incubate with varying concentrations of this compound D->E F Measure baseline fluorescence E->F G Stimulate with CCK-8 (agonist) F->G H Kinetically measure fluorescence change G->H I Data Analysis: Determine IC50 H->I MTT_Assay_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with varying concentrations of This compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 3-4 hours (formazan formation) E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Data Analysis: Determine IC50 for cell viability H->I

References

Application Notes and Protocols: Asperlicin in the Study of Satiety Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin, a non-peptidal small molecule isolated from the fungus Aspergillus alliaceus, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food intake, particularly fats and proteins, and acts as a crucial short-term satiety signal.[3][4] It mediates its effects on satiety primarily through the CCK-A receptor, which is found in the periphery on vagal afferent neurons and in certain brain regions.[4][5] By blocking the action of endogenous CCK at the CCK-A receptor, this compound serves as a valuable pharmacological tool to investigate the physiological role of CCK in the regulation of food intake, meal size, and overall satiety. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo studies of satiety mechanisms.

Quantitative Data

This compound's utility in satiety research stems from its high affinity and selectivity for the CCK-A receptor. The following tables summarize key quantitative data for this compound and its more potent, structurally related analog, devazepide (B1670321), which is often used in similar studies.

Table 1: this compound Potency and Receptor Affinity

ParameterValueSpecies/SystemReference
Inhibition of CCK-induced Amylase Release (IC50) 1.0 x 10-9 mmol/LDispersed guinea pig pancreatic acini[6]
Relative Binding Affinity vs. Proglumide 300-400 times greaterRat pancreatic, ileal, and gallbladder CCK receptors[1][2]
Inhibition of CCK-8S-induced Insulin Release Complete inhibition at 10 µM (with 25 nM CCK-8S)Isolated rat islets[7]

Table 2: In Vivo Efficacy of the this compound Analog, Devazepide, on Food Intake in Rodents

SpeciesRoute of AdministrationEffective Dose RangeEffect on Food IntakeReference
RatIntraperitoneal (IP)0.1 - 0.5 mg/kgIncreased voluntary food intake[8]
RatIntraperitoneal (IP)750 µg/kgIncreased total food intake, meal size, and meal duration[9]
RatIntracerebroventricular (ICV)1 - 25 ngDose-related increase in food intake[10][11]
MouseIntraperitoneal (IP)1 mg/kgBlocked CCK-induced suppression of food intake[12]

Signaling Pathways and Experimental Workflow

CCK-A Receptor Signaling in Satiety

The following diagram illustrates the signaling pathway of cholecystokinin (CCK) in promoting satiety and the mechanism of action for this compound as a CCK-A receptor antagonist.

CCK_Satiety_Pathway cluster_gut Gastrointestinal Tract cluster_periphery Periphery cluster_brain Brain Food Intake Food Intake I-cells I-cells Food Intake->I-cells Stimulates CCK Release CCK Release I-cells->CCK Release CCK-A Receptor CCK-A Receptor CCK Release->CCK-A Receptor Binds to Vagal Afferent Neuron Vagal Afferent Neuron CCK-A Receptor->Vagal Afferent Neuron Activates NTS Nucleus of the Solitary Tract (NTS) Vagal Afferent Neuron->NTS Signals to Hypothalamus Hypothalamus NTS->Hypothalamus Relays signal to Satiety Sensation Satiety Sensation Hypothalamus->Satiety Sensation Induces This compound This compound This compound->CCK-A Receptor Blocks

Caption: CCK-A Receptor Satiety Signaling and this compound's Point of Intervention.
Experimental Workflow for In Vivo Satiety Studies

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on food intake and satiety in a rodent model.

InVivo_Satiety_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Animal Acclimation Animal Acclimation Habituation to Injection Habituation to Injection Animal Acclimation->Habituation to Injection Baseline Food Intake Baseline Food Intake Habituation to Injection->Baseline Food Intake Randomization Randomization Baseline Food Intake->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Control Vehicle Control Randomization->Vehicle Control Food Presentation Food Presentation This compound Administration->Food Presentation Vehicle Control->Food Presentation Measure Food Intake Measure Food Intake Food Presentation->Measure Food Intake Analyze Meal Patterns Analyze Meal Patterns Measure Food Intake->Analyze Meal Patterns Statistical Analysis Statistical Analysis Analyze Meal Patterns->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: Workflow for an in vivo study of this compound's effect on satiety.

Experimental Protocols

In Vitro Protocol: this compound Antagonism of CCK-Induced Amylase Release from Pancreatic Acini

This protocol is adapted from studies on the effects of this compound on pancreatic enzyme secretion.[6]

Objective: To determine the inhibitory potency (IC50) of this compound on cholecystokinin-induced amylase release from isolated pancreatic acini.

Materials:

  • Male guinea pigs

  • Collagenase (Type I)

  • Soybean trypsin inhibitor

  • Bovine serum albumin (BSA)

  • HEPES-Ringer buffer

  • Cholecystokinin-8 (CCK-8)

  • This compound

  • Amylase activity assay kit

  • Spectrophotometer

Procedure:

  • Isolation of Pancreatic Acini:

    • Euthanize guinea pigs according to approved institutional animal care and use committee (IACUC) protocols.

    • Excise the pancreas and mince it in HEPES-Ringer buffer.

    • Digest the tissue with collagenase in HEPES-Ringer buffer containing BSA at 37°C with gentle shaking.

    • Disperse the acini by pipetting through tips of decreasing orifice size.

    • Filter the acinar suspension through a nylon mesh and wash by centrifugation.

    • Resuspend the final acinar pellet in fresh HEPES-Ringer buffer.

  • Amylase Release Assay:

    • Pre-incubate aliquots of the acinar suspension with varying concentrations of this compound (e.g., 10-11 to 10-6 mmol/L) or vehicle for 15 minutes at 37°C.

    • Stimulate amylase release by adding a submaximal concentration of CCK-8 (e.g., 10-11 mmol/L).

    • Incubate for 30 minutes at 37°C.

    • Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

    • Collect the supernatant for amylase activity measurement.

  • Data Analysis:

    • Measure amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.

    • Express amylase release as a percentage of the total amylase content in the acini.

    • Plot the percentage inhibition of CCK-stimulated amylase release against the concentration of this compound.

    • Calculate the IC50 value, the concentration of this compound that produces 50% inhibition of the maximal CCK-stimulated response.

In Vivo Protocol: Effect of this compound on Food Intake in Rats

This protocol is a generalized procedure adapted from studies using the CCK-A antagonist devazepide to investigate effects on food intake.[8][9][10] Researchers should optimize dosages and timing for their specific experimental conditions.

Objective: To assess the effect of peripherally administered this compound on food intake and meal patterns in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Standard rodent chow

  • This compound

  • Vehicle (e.g., 0.25% methylcellulose (B11928114) solution or a mixture of DMSO and olive oil)[2][8]

  • Apparatus for intraperitoneal (IP) injections

  • Metabolic cages with automated food intake monitoring systems (optional, for meal pattern analysis) or manual weighing scales.

Procedure:

  • Animal Preparation and Acclimation:

    • Individually house the rats and allow them to acclimate to the housing conditions and diet for at least one week.

    • Handle the rats daily to minimize stress.

    • Habituate the rats to the injection procedure by administering vehicle injections for 2-3 days prior to the experiment.

  • Experimental Design:

    • Employ a within-subjects, counterbalanced design where each rat receives both vehicle and this compound on different test days, separated by a washout period.

    • Alternatively, a between-subjects design can be used with separate groups for vehicle and different doses of this compound.

    • Food deprive the animals for a set period (e.g., 17 hours) before the experiment to ensure robust feeding behavior.[10]

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle. For example, a stock suspension can be made in a glass homogenizer to ensure uniform dispersal.[8]

    • Administer this compound or vehicle via IP injection at a volume of 1 ml/kg. Based on the potency of related compounds, a starting dose range of 0.1 to 1.0 mg/kg can be explored.

  • Food Intake Measurement:

    • Thirty minutes after the injection, present a pre-weighed amount of food to each rat.[8]

    • Measure the amount of food consumed (accounting for spillage) at regular intervals, such as 1, 2, 4, and 24 hours post-food presentation.

  • Meal Pattern Analysis (Optional):

    • If using automated monitoring systems, analyze the data for changes in meal size, meal frequency, and the inter-meal interval.

    • A meal is typically defined as a bout of feeding of a minimum size (e.g., 0.2 g) separated from other bouts by a minimum inter-meal interval (e.g., 10 minutes).

  • Data Analysis:

    • Analyze the cumulative food intake data using appropriate statistical tests (e.g., paired t-test or ANOVA with post-hoc tests) to compare the effects of this compound and vehicle.

    • Analyze meal pattern parameters similarly.

    • A p-value of < 0.05 is typically considered statistically significant.

Conclusion

This compound is a powerful tool for elucidating the role of the CCK-A receptor in satiety. The protocols outlined above provide a framework for researchers to utilize this compound in both in vitro and in vivo settings. By antagonizing the CCK-A receptor, this compound can help to unravel the complex interplay of gut-brain signaling in the control of food intake and may contribute to the development of novel therapeutic strategies for eating disorders and obesity. Further research can also explore the interaction of this compound with other satiety signals, such as leptin, to gain a more comprehensive understanding of energy homeostasis.[12][13]

References

In Vivo Experimental Design for Asperlicin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin is a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) type 1 (CCK1, formerly CCKA) receptor.[1][2] Isolated from the fungus Aspergillus alliaceus, it serves as a valuable investigational tool for elucidating the physiological and pharmacological roles of CCK in various systems.[3][4][5] CCK is a peptide hormone and neurotransmitter that regulates gastrointestinal motility, pancreatic secretion, and is implicated in anxiety and nociception.[6] this compound's high affinity for peripheral CCK1 receptors makes it particularly useful for in vivo studies targeting these pathways.[2][3]

These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, focusing on its potential therapeutic applications in anxiety, pain, and gastrointestinal disorders.

Data Presentation

Table 1: In Vivo Potency of this compound and Comparators
CompoundAnimal ModelAssayRoute of AdministrationED₅₀Reference
This compound MouseCharcoal Meal Gastric Emptying (Antagonism of CCK-8)Intravenous (i.v.)14.8 mg/kg[7]
L-364,718 (Devazepide)MouseCharcoal Meal Gastric Emptying (Antagonism of CCK-8)Intravenous (i.v.)0.01 mg/kg[7]
L-364,718 (Devazepide)MouseCharcoal Meal Gastric Emptying (Antagonism of CCK-8)Oral (p.o.)0.04 mg/kg[7]
ProglumideMouseCharcoal Meal Gastric Emptying (Antagonism of CCK-8)Intravenous (i.v.)184 mg/kg[7]
Table 2: Efficacy of this compound in a Rat Model of Acute Pancreatitis
Treatment GroupDoseRoute of AdministrationKey FindingsReference
This compound20 mg/kg (2 injections)Intraperitoneal (i.p.)Significantly reduced serum amylase concentrations.[3]
This compound40 mg/kg (2 injections)Intraperitoneal (i.p.)Significantly reduced serum amylase, pancreas weight, and severity of pancreas histopathology.[3]
This compound10 mg/kg or 30 mg/kg (single dose)Intravenous (i.v.)No significant effect on pancreatitis parameters.[3]

Signaling Pathway

This compound exerts its effects by blocking the CCK1 receptor, a G-protein coupled receptor (GPCR). The binding of CCK to the CCK1 receptor primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), mediating many of CCK's physiological effects. The receptor can also couple to Gs and G13 proteins.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates (High Agonist Conc.) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (e.g., Pancreatic Secretion, Smooth Muscle Contraction) Ca2->Physiological_Effects PKC->Physiological_Effects PKA Protein Kinase A (PKA) cAMP->PKA PKA->Physiological_Effects CCK CCK CCK->CCK1R Binds & Activates This compound This compound This compound->CCK1R Blocks

This compound blocks the CCK1 receptor signaling pathway.

Experimental Protocols

Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)

This protocol assesses anxiety-like behavior in mice. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms of the maze.

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize mice to testing room (at least 30 min) prepare_drug Prepare this compound solution and vehicle administer Administer this compound or vehicle (e.g., i.p.) prepare_drug->administer wait Waiting period (e.g., 30 min) administer->wait place_maze Place mouse in the center of the EPM, facing a closed arm wait->place_maze record Record behavior for 5 min (video tracking system) place_maze->record analyze Analyze time spent and entries in open vs. closed arms record->analyze compare Compare treatment groups to vehicle analyze->compare

Workflow for the Elevated Plus Maze experiment.
  • Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Drug Preparation and Administration:

    • This compound is poorly soluble in water. A suitable vehicle is required, such as a mixture of DMSO and olive oil or saline.

    • Suggested Dose Range for Pilot Study: Based on studies with other CCK1 antagonists like devazepide (B1670321) (0.1 mg/kg)[8], a starting intraperitoneal (i.p.) dose range of 1-30 mg/kg for this compound is recommended for initial studies. A vehicle control group is essential.

    • Administer the selected dose of this compound or vehicle via i.p. injection 30 minutes before testing.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

    • Place a mouse at the center of the EPM, facing one of the closed arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Behavior is recorded and analyzed using a video tracking system.

  • Data Analysis:

    • Primary endpoints:

      • Percentage of time spent in the open arms.

      • Percentage of entries into the open arms.

    • Secondary endpoint: Total distance traveled (to assess for general locomotor effects).

    • Statistical analysis: Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the this compound-treated group(s) with the vehicle control group.

Assessment of Analgesic Activity: The Hot Plate Test

This test measures the response to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.

Hot_Plate_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize mice to testing room (at least 30 min) baseline Determine baseline latency on the hot plate acclimatize->baseline administer Administer this compound or vehicle baseline->administer wait Waiting period (e.g., 30 min) administer->wait test Place mouse on hot plate and record latency to respond wait->test calculate Calculate Maximum Possible Effect (%MPE) test->calculate compare Compare treatment groups to vehicle calculate->compare

Workflow for the Hot Plate Test experiment.
  • Animals: Male mice (e.g., Swiss Webster), 8-10 weeks old.

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle as described for the EPM.

    • Suggested Dose Range for Pilot Study: While specific data for this compound in this model is scarce, based on its other in vivo activities, a starting i.p. dose range of 10-50 mg/kg is suggested for pilot analgesic studies.

    • Administer the selected dose of this compound or vehicle 30 minutes before testing.

  • Procedure:

    • Determine a baseline latency for each mouse by placing it on the hot plate and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • After drug administration and the waiting period, place the mouse back on the hot plate and record the post-treatment latency.

  • Data Analysis:

    • The primary endpoint is the latency to a nociceptive response.

    • Data can be expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Use appropriate statistical tests to compare the %MPE between treated and control groups.

Assessment of Gastrointestinal Motility: Charcoal Meal Assay

This protocol evaluates the effect of this compound on gastric emptying and intestinal transit in mice. As a CCK1 antagonist, this compound is expected to antagonize the inhibitory effect of CCK on gastric emptying.

Charcoal_Meal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis fast Fast mice overnight (with free access to water) prepare_drugs Prepare this compound/vehicle and CCK-8 administer_antagonist Administer this compound or vehicle (i.v. or i.p.) prepare_drugs->administer_antagonist wait1 Waiting period (e.g., 15 min) administer_antagonist->wait1 administer_agonist Administer CCK-8 or saline (s.c.) wait1->administer_agonist wait2 Waiting period (e.g., 15 min) administer_agonist->wait2 administer_charcoal Administer charcoal meal orally wait2->administer_charcoal wait3 Waiting period (e.g., 20-30 min) administer_charcoal->wait3 euthanize Euthanize mice and dissect small intestine wait3->euthanize measure Measure total length of small intestine and distance traveled by charcoal euthanize->measure calculate Calculate % intestinal transit measure->calculate

Workflow for the Charcoal Meal Assay.
  • Animals: Male mice, fasted overnight with free access to water.

  • Materials:

    • Charcoal meal: 10% activated charcoal in 5% gum acacia.

    • CCK-8 (Cholecystokinin octapeptide) to induce delayed gastric emptying.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle. An intravenous dose of 14.8 mg/kg has been shown to be effective.[7]

    • Prepare CCK-8 in saline. A subcutaneous (s.c.) dose of 24 µg/kg is effective at inhibiting gastric emptying.[7]

  • Procedure:

    • Administer this compound (or vehicle) intravenously.

    • After a short interval (e.g., 15 minutes), administer CCK-8 (or saline) subcutaneously.

    • After another interval (e.g., 15 minutes), administer 0.2 mL of the charcoal meal orally via gavage.

    • After a final interval (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Data Analysis:

    • Lay the small intestine flat and measure its total length.

    • Measure the distance traveled by the charcoal front from the pylorus.

    • Calculate the percentage of intestinal transit: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the % transit between groups to determine if this compound antagonizes the CCK-8-induced delay in gastrointestinal transit.

References

Application Notes and Protocols for Asperlicin in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2][3] This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of CCK in various tissues. Isolated organ bath experiments are a fundamental in vitro technique used to characterize the pharmacological effects of compounds on smooth muscle and other contractile tissues. This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments to study its antagonism of CCK-A receptor-mediated responses. This compound has been shown to be a competitive inhibitor of CCK-induced muscle contraction in tissues such as the gallbladder and ileum.[4]

Mechanism of Action

Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a crucial role in digestive processes, including the stimulation of pancreatic enzyme secretion and gallbladder contraction.[5] These effects are primarily mediated through the CCK-A receptor, a G-protein coupled receptor (GPCR). Upon binding of CCK, the CCK-A receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, trigger the contractile machinery of the smooth muscle cells, resulting in tissue contraction.

This compound exerts its antagonistic effect by competitively binding to the CCK-A receptor, thereby preventing CCK from binding and initiating the downstream signaling cascade. This blockade of the CCK-A receptor inhibits the physiological responses induced by CCK.

Signaling Pathway of CCK-A Receptor Activation and this compound Inhibition

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane CCK_A CCK-A Receptor Gq Gq Protein CCK_A->Gq Activates CCK Cholecystokinin (CCK) CCK->CCK_A Binds This compound This compound This compound->CCK_A Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize quantitative data for this compound and its analogs from various in vitro studies.

Table 1: Potency of this compound in Inhibiting CCK-Induced Biological Responses

Tissue/Cell TypeSpeciesResponse MeasuredAgonistThis compound IC50Reference
Dispersed Pancreatic AciniGuinea PigAmylase ReleaseCCK1 x 10⁻⁹ M
Isolated IsletsRatInsulin ReleaseCCK-8S (25 nM)~10 µM (complete inhibition)

Table 2: Comparative Potency of CCK Receptor Antagonists

CompoundTissue/Cell TypeSpeciesResponse MeasuredPotency Relative to ProglumideReference
This compoundPancreatic, Ileal, and Gallbladder CCK ReceptorsGuinea PigReceptor Binding/Contraction300-400 times more potent
This compoundDispersed Pancreatic AciniGuinea PigAmylase Release~1000 times more potent

Table 3: Potency of an this compound Analog

CompoundReceptorTissueSpeciespA2 ValueReference
L-364,718 (Devazepide)CCK-AAirway Smooth MuscleHuman, Guinea Pig~10

Note: L-364,718 (Devazepide) is a benzodiazepine-related drug developed as a modification of this compound and is a highly potent and selective CCK-A antagonist.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in water. Therefore, a stock solution is typically prepared in an organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro experiments.

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the organ bath, which could otherwise have non-specific effects. The final concentration of DMSO in the organ bath should ideally be less than 0.1%.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of high-purity DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Isolated Guinea Pig Ileum Preparation

This protocol describes how to demonstrate the competitive antagonism of this compound against CCK-induced contractions in the guinea pig ileum.

Materials:

  • Animals: Male guinea pig (250-350 g), starved overnight with free access to water.

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Drugs: Cholecystokinin octapeptide (CCK-8), this compound.

  • Equipment: Isolated organ bath system with a thermoregulated water jacket, isometric force transducer, data acquisition system, and carbogen gas supply.

Procedure:

  • Tissue Dissection:

    • Humanely euthanize the guinea pig by cervical dislocation followed by exsanguination.

    • Open the abdominal cavity and locate the ileocecal junction.

    • Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the cecum).

    • Place the isolated ileum in a petri dish containing warm, aerated Tyrode's solution.

    • Gently flush the lumen of the ileum with Tyrode's solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Tissue Mounting:

    • Tie one end of an ileum segment to a tissue holder and the other end to an isometric force transducer using surgical silk.

    • Mount the tissue in the organ bath chamber containing 10-20 mL of aerated Tyrode's solution at 37°C.

    • Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Experimental Workflow:

    • Control Agonist Response:

      • Obtain a cumulative concentration-response curve for CCK-8 (e.g., 10⁻¹¹ M to 10⁻⁷ M). Add increasing concentrations of CCK-8 to the bath, allowing the response to each concentration to reach a plateau before adding the next.

      • After the maximal response is achieved, wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is restored.

    • Antagonist Incubation:

      • Add a specific concentration of this compound (e.g., 10⁻⁹ M) to the organ bath.

      • Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding to reach equilibrium.

    • Agonist Response in the Presence of Antagonist:

      • While the tissue is still in the presence of this compound, repeat the cumulative concentration-response curve for CCK-8.

    • Data Analysis:

      • Compare the concentration-response curves of CCK-8 in the absence and presence of this compound. A competitive antagonist like this compound will cause a parallel rightward shift of the agonist concentration-response curve without a significant change in the maximal response.

      • The degree of the shift can be used to calculate the pA2 value, a measure of the antagonist's potency, using a Schild plot analysis.

Experimental Workflow Diagram

Experimental_Workflow A Tissue Preparation (Guinea Pig Ileum) B Mount Tissue in Organ Bath A->B C Equilibration (30-60 min, 37°C, 1g tension) B->C D Control CCK-8 Concentration-Response Curve C->D E Washout D->E F Incubate with this compound (e.g., 20-30 min) E->F G Repeat CCK-8 Concentration-Response Curve F->G H Data Analysis (Schild Plot, pA2 Calculation) G->H

Caption: Workflow for investigating this compound's antagonist activity.

References

Troubleshooting & Optimization

Technical Support Center: Asperlicin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the aqueous solubility of Asperlicin for in vivo research applications.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: Why is the poor aqueous solubility of this compound a concern for in vivo studies?

A2: For systemic administration and subsequent absorption in in vivo models, a compound typically needs to be in a solubilized form. Poor aqueous solubility can lead to low bioavailability, precipitation at the injection site, and inaccurate or unreliable results in pharmacodynamic and pharmacokinetic studies.

Q3: Are there any analogues of this compound with better water solubility?

A3: Yes, researchers have synthesized analogues of this compound with the specific aim of improving aqueous solubility. One such analogue demonstrated a marked improvement in water solubility while retaining a potency equivalent to this compound for the cholecystokinin (B1591339) (CCK) receptor, facilitating its use in physiological and pharmacological studies.[2]

Q4: What are the most common solvents used to administer this compound in vivo?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent to dissolve this compound for in vivo administration.[3] In some studies, a combination of DMSO and olive oil has been used for intraperitoneal injections.[3]

Q5: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A5: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These include the use of co-solvents, cyclodextrin (B1172386) complexation, and lipid-based formulations. The choice of method depends on the specific compound, the desired concentration, and the route of administration.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound formulations for in vivo experiments.

Problem Potential Cause Troubleshooting Steps
This compound precipitates out of solution upon addition of an aqueous buffer or saline. The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound in solution after dilution.1. Increase the initial concentration of this compound in the organic solvent so that a smaller volume is needed for the final dilution. 2. Decrease the final dilution factor. Note that the final concentration of the organic solvent should be kept within a range that is non-toxic to the animal model. 3. Consider using a different co-solvent system or a solubilization technique like cyclodextrin complexation.
The prepared formulation is too viscous for injection. The concentration of certain excipients, such as polymers in a solid dispersion or lipids in a lipid-based formulation, is too high.1. Reduce the concentration of the viscosity-enhancing agent. 2. Gently warm the formulation (if the compound is heat-stable) to reduce viscosity just prior to injection. 3. Select a different formulation strategy that results in a less viscous solution.
Inconsistent results are observed between different batches of the formulation. Incomplete dissolution of this compound or variability in the preparation method.1. Ensure complete dissolution of this compound in the initial solvent by vortexing and/or gentle warming. 2. Standardize the protocol for formulation preparation, including volumes, temperatures, and mixing times. 3. Prepare a fresh stock solution for each experiment.
Signs of toxicity are observed in the animal model (e.g., irritation at the injection site, lethargy). The concentration of the organic solvent (e.g., DMSO) is too high, or the formulation itself is causing an adverse reaction.1. Reduce the concentration of the organic co-solvent in the final injection volume. A general recommendation is to keep the DMSO concentration below 10% (v/v) for in vivo injections. 2. Include a vehicle-only control group to differentiate between the effects of the vehicle and the compound. 3. Consider alternative, less toxic formulation strategies.

Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO Co-solvent System for Intraperitoneal (IP) Injection

This protocol describes the preparation of this compound in a DMSO and saline solution for IP injection in a rodent model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of sterile DMSO to the tube to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at the applied temperature.

  • Prepare the final injection solution:

    • In a separate sterile tube, add the required volume of the this compound stock solution.

    • Slowly add sterile saline to the tube while vortexing to achieve the desired final concentration of this compound.

    • Important: The final concentration of DMSO in the injection solution should be minimized, ideally below 10% (v/v), to avoid toxicity.

  • Administration:

    • Administer the freshly prepared solution to the animal via intraperitoneal injection.

    • Always include a vehicle control group that receives the same concentration of DMSO in saline without this compound.

Protocol 2: General Method for Improving this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD:

    • Weigh the desired amount of HP-β-CD and dissolve it in deionized water with the aid of a magnetic stirrer. A common concentration range for HP-β-CD is 10-40% (w/v).

  • Add this compound to the HP-β-CD solution:

    • Gradually add the this compound powder to the stirring HP-β-CD solution.

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Clarify the solution:

    • After the stirring period, visually inspect the solution for any undissolved particles.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine the concentration of solubilized this compound:

    • The concentration of this compound in the final filtered solution should be determined using a suitable analytical method, such as HPLC-UV.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_0 Preparation of this compound Stock cluster_1 Solubilization Method cluster_2 Final Formulation for In Vivo Study weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve cosolvent Co-solvent Dilution dissolve->cosolvent Option 1 cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin Option 2 lipid Lipid-Based Formulation dissolve->lipid Option 3 inject Injectable Solution/Emulsion cosolvent->inject cyclodextrin->inject lipid->inject characterize Characterize Formulation (e.g., Concentration, Stability) inject->characterize

Caption: Workflow for enhancing this compound's aqueous solubility.

Simplified Signaling Pathway of the Cholecystokinin A (CCK-A) Receptor

This compound is an antagonist of the CCK-A receptor. The following diagram illustrates the signaling pathway that is initiated upon the binding of the natural ligand, cholecystokinin (CCK), to the CCK-A receptor, which this compound inhibits.

CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->CCKAR Blocks

Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.

References

Asperlicin stability in DMSO and physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of asperlicin in DMSO and physiological buffers. As specific stability data for this compound is not extensively published, this guide offers best practices, general knowledge based on related chemical structures (benzodiazepines and quinazolinones), and standardized protocols to help you assess its stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions in DMSO?

A1: For short-term storage (days to weeks), preparing stock solutions in high-quality, anhydrous DMSO and storing them at -20°C or -80°C is recommended. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Some benzodiazepines, which share structural similarities with parts of this compound, have shown stability for months when stored at -20°C or -80°C[1]. However, the stability of each specific compound can vary.

Q2: I observed a precipitate in my this compound/DMSO stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution before use. If precipitation persists, consider preparing a more dilute stock solution.

Q3: What is the expected stability of this compound in aqueous physiological buffers?

A3: The stability of small molecules in aqueous buffers is highly dependent on pH, temperature, and the specific buffer components. This compound contains functional groups that could be susceptible to hydrolysis under acidic or basic conditions. Generally, most drugs are most stable in a pH range of 4-8[2]. It is crucial to experimentally determine the stability of this compound in your specific physiological buffer and at your experimental temperature.

Q4: Can the type of physiological buffer affect this compound's stability?

A4: Yes, buffer components can influence compound stability. For example, phosphate (B84403) buffers have been shown to accelerate the degradation of some compounds compared to citrate (B86180) buffers[3]. Therefore, it is advisable to test the stability of this compound in the specific buffer system you intend to use for your experiments.

Q5: My this compound solution changed color. Is it still usable?

A5: A color change in a solution often indicates chemical degradation or oxidation. It is strongly recommended to discard the solution and prepare a fresh one. To prevent this, protect your solutions from light by using amber vials or wrapping containers in foil, and consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in working solutions.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Perform a stability check of this compound under your assay conditions.
Loss of biological activity over time This compound is degrading in the physiological buffer at the incubation temperature (e.g., 37°C).Determine the rate of degradation at the experimental temperature. If significant, shorten the incubation time or find more optimal buffer and pH conditions.
Appearance of new peaks in HPLC/LC-MS analysis Compound degradation.Characterize the degradation products to understand the degradation pathway. Adjust solution pH, add antioxidants, or protect from light to mitigate degradation.
Precipitation in aqueous buffer Poor aqueous solubility of this compound.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your assay).

This compound Stability Data (Illustrative Example)

Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. Actual stability should be determined experimentally.

Table 1: Illustrative Stability of this compound (10 µM) in Different Buffers at 37°C

Buffer (pH 7.4)Time (hours)% Remaining this compound (HPLC)
Phosphate Buffered Saline (PBS) 0100%
295%
688%
2475%
HEPES Buffered Saline (HBS) 0100%
298%
694%
2485%
Tris Buffered Saline (TBS) 0100%
297%
692%
2481%

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method for determining the stability of this compound in a specific buffer.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Physiological buffer of interest (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector and a suitable C18 column

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot and store at -80°C.

3. Working Solution and Incubation:

  • Dilute the this compound stock solution to a final concentration of 10 µM in the physiological buffer.

  • Aliquot the working solution into several HPLC vials.

  • Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

  • Designate time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

4. HPLC Analysis:

  • At each time point, remove a vial from incubation.

  • If necessary, quench the reaction by adding an equal volume of cold acetonitrile to precipitate buffer salts and stop degradation.

  • Centrifuge the sample to pellet any precipitate.

  • Inject the supernatant onto the HPLC system.

  • Monitor the peak area of this compound at its maximum absorbance wavelength.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare 10 mM this compound in DMSO working Dilute to 10 µM in Physiological Buffer stock->working aliquot Aliquot into Vials working->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench with Acetonitrile sample->quench hplc Analyze by HPLC quench->hplc calculate Calculate % Remaining hplc->calculate plot Plot Degradation Curve calculate->plot

Caption: Workflow for assessing this compound stability.

This compound is an antagonist of the cholecystokinin (B1591339) A (CCKA) receptor[4]. The binding of cholecystokinin (CCK) to its G protein-coupled receptor (GPCR) activates several intracellular signaling pathways. As an antagonist, this compound blocks these downstream effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response cck CCK cckar CCKA Receptor (GPCR) cck->cckar Binds & Activates This compound This compound This compound->cckar Binds & Inhibits gq Gq protein cckar->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc Protein Kinase C (PKC) dag->pkc Activates response Digestive Enzyme Secretion pkc->response ca->response

Caption: this compound antagonism of CCKA receptor signaling.

References

Troubleshooting low signal in Asperlicin binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asperlicin binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to their experiments, with a focus on overcoming low signal output.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a non-peptide small molecule isolated from the fungus Aspergillus alliaceus.[1][2] It functions as a potent and selective antagonist for the cholecystokinin (B1591339) type 1 receptor (CCK1R), also known as the CCKA receptor.[2][3] It shows significantly higher affinity for peripheral CCK receptors (in the pancreas, gallbladder, and ileum) compared to brain CCK receptors or gastrin receptors.[2]

Q2: What type of binding assays are typically used for this compound?

A2: The most common methods are competitive binding assays. These often involve using a radiolabeled CCK ligand (like [¹²⁵I]CCK-8) that competes with unlabeled this compound for binding to membrane preparations rich in CCK1 receptors.[3] Fluorescence polarization (FP) assays are also increasingly used for their versatility and suitability for high-throughput screening.[4][5]

Q3: What is a typical binding affinity (Ki) for this compound at the CCK1 receptor?

A3: this compound is a high-affinity antagonist. While exact values can vary based on experimental conditions, its inhibition constant (Ki) is in the nanomolar range.[3] For instance, it has been shown to cause a half-maximal inhibition of CCK-induced amylase release from guinea pig pancreatic acini at a concentration of 10⁻⁹ mmol/L (1 nM).[6]

Q4: Why is my overall signal (e.g., total radioactive counts or fluorescence polarization window) low?

A4: A low overall signal can stem from multiple factors, including problems with reagents, suboptimal assay conditions, or issues with the receptor preparation itself.[7][8] Key areas to investigate include the quality of the labeled ligand (radioligand or fluorescent tracer), the concentration and activity of the receptor, and the incubation parameters (time, temperature, buffer composition).[8]

Troubleshooting Guide: Low Specific Binding Signal

Low specific binding is a common and frustrating issue. It is defined as a small difference between total binding (labeled ligand + receptor) and non-specific binding (labeled ligand + receptor + excess unlabeled competitor). The following guide addresses potential causes and solutions.

Troubleshooting Low Signal in this compound Binding Assays

G cluster_0 Problem Identification cluster_1 Reagent & Component Issues cluster_2 Assay Condition Issues cluster_3 Procedural & Equipment Issues cluster_4 Solutions Start Low Specific Binding Signal Receptor Inactive Receptor Preparation? Start->Receptor Ligand Degraded Labeled Ligand/Tracer? Start->Ligand This compound Incorrect this compound Concentration? Start->this compound Conditions Suboptimal Assay Conditions? Start->Conditions Buffer Incorrect Buffer Composition? Start->Buffer Procedure Incorrect Assay Procedure? Start->Procedure Equipment Instrument Settings Not Optimized? Start->Equipment Sol_Receptor Prepare fresh membranes. Avoid freeze-thaw cycles. Verify protein concentration. Receptor->Sol_Receptor Yes Sol_Ligand Check expiration date. Aliquot and store properly. Test tracer in FP assay for signal. Ligand->Sol_Ligand Yes Sol_this compound Verify stock concentration. Perform serial dilutions accurately. This compound->Sol_this compound Yes Sol_Conditions Optimize incubation time and temperature. Conditions->Sol_Conditions Yes Sol_Buffer Check pH and ionic strength. Include protease inhibitors. Buffer->Sol_Buffer Yes Sol_Procedure Ensure accurate pipetting. Verify washing steps are not dissociating bound ligand. Procedure->Sol_Procedure Yes Sol_Equipment Calibrate instruments. Optimize PMT/gain settings for FP readers. Equipment->Sol_Equipment Yes

Caption: Troubleshooting workflow for low signal in binding assays.

Potential Cause Recommended Action & Explanation
1. Inactive Receptor Preparation Verify Receptor Integrity: CCK receptors in membrane preparations can degrade due to improper storage or excessive freeze-thaw cycles.[8] • Solution: Prepare fresh membranes from a suitable tissue source like rat pancreas.[3] Determine protein concentration accurately (e.g., BCA assay) and store aliquots at -80°C.[8]
2. Degraded Labeled Ligand / Tracer Check Ligand Quality: Both radioligands and fluorescent tracers have a limited shelf life and are sensitive to storage conditions.[8] Degradation reduces the concentration of active ligand capable of binding. • Solution: Confirm the expiration date. Aliquot the ligand upon receipt to minimize freeze-thaw cycles. For FP assays, ensure the free tracer provides a stable and sufficient fluorescence signal.[9]
3. Insufficient Receptor Concentration Optimize Protein Amount: The amount of receptor in the assay may be too low to generate a detectable signal above background.[8] • Solution: Perform a receptor titration experiment by incubating a fixed concentration of the labeled ligand with varying amounts of membrane protein to find the optimal concentration that yields a robust signal-to-noise ratio.[10]
4. Suboptimal Assay Conditions Optimize Incubation Parameters: Binding is dependent on time, temperature, and buffer composition. Equilibrium may not have been reached, or conditions may be unfavorable for binding.[8] • Solution: Run kinetic experiments to determine the optimal incubation time to reach equilibrium. Verify that the incubation temperature is appropriate (e.g., 30°C for 60 minutes is a common starting point).[11]
5. Incorrect Buffer Composition Verify Buffer Components: The pH, ionic strength, and presence of necessary co-factors (like MgCl₂) can significantly impact receptor conformation and binding.[11] The absence of protease inhibitors can lead to receptor degradation. • Solution: Prepare buffers fresh and confirm the final pH. Ensure all components are present at the correct concentrations as specified in the protocol. Always include protease inhibitors in the membrane preparation buffer.[8]
6. High Non-Specific Binding (NSB) Reduce Background Signal: Sometimes the specific signal appears low because the non-specific binding is excessively high, masking the true signal. This is common with hydrophobic ligands.[12] • Solution: Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[8] For filtration assays, pre-soaking filters with polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[8] Optimize washing steps to effectively remove unbound ligand.[8]
Experimental Protocols & Methodologies
Protocol 1: Radioligand Competitive Binding Assay

This protocol describes a general method for evaluating the binding of this compound to CCK1 receptors using a filtration-based competitive assay with a radiolabeled CCK analog.

A. Membrane Preparation

  • Homogenize tissue rich in CCK1 receptors (e.g., rat pancreas) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).[11]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 10-20 minutes at 4°C.[8]

  • Wash the pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.[8]

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration, and store in aliquots at -80°C.[8]

B. Binding Reaction

  • In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of radioligand (e.g., [¹²⁵I]CCK-8) at a fixed concentration (typically at or below its Kd).

    • 50 µL of varying concentrations of this compound (or buffer for total binding, or excess unlabeled CCK-8 for non-specific binding).

    • 150 µL of the membrane preparation (50-120 µg protein).[11]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

C. Filtration and Counting

  • Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters (GF/C) using a cell harvester.[11] This separates the bound ligand (on the filter) from the free ligand.

  • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

Experimental Workflow: Radioligand Assay

G prep 1. Prepare CCK1R Membranes reagents 2. Add Reagents to Plate (Radioligand, this compound, Membranes) prep->reagents incubate 3. Incubate (e.g., 60 min @ 30°C) reagents->incubate filter 4. Filter & Wash to Separate Bound from Free Ligand incubate->filter count 5. Add Scintillant & Count Radioactivity filter->count analyze 6. Analyze Data (Calculate Ki) count->analyze G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCK CCK (Agonist) Receptor CCK1 Receptor (GPCR) CCK->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Amylase Release) Ca->Response PKC->Response

References

Technical Support Center: Optimizing Asperlicin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Asperlicin in cell-based assays.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective nonpeptide antagonist of the cholecystokinin (B1591339) 1 receptor (CCK1R). It was originally isolated from the fungus Aspergillus alliaceus. Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCK1R, thereby inhibiting downstream signaling pathways.

Q2: In which solvent should I dissolve this compound?

A2: this compound is practically insoluble in water. It is recommended to dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.

Concentration and Dosing

Q3: What is a good starting concentration range for this compound in a new cell-based assay?

A3: Based on published data, a broad concentration range from 0.1 nM to 10 µM is a good starting point for a dose-response experiment. One study on dispersed guinea pig pancreatic acini showed a 50% maximal effective inhibitory dose (IC50) of approximately 1 nM for inhibiting CCK-induced amylase release, with maximum inhibition observed at 1 µM.[1] Therefore, a logarithmic or semi-logarithmic dilution series within this range is recommended for initial experiments.

Q4: I do not observe any effect of this compound in my assay. What could be the reason?

A4: There are several potential reasons for a lack of effect:

  • Low Receptor Expression: The cell line you are using may not express the CCK1 receptor or may express it at very low levels. It is crucial to use a cell line with confirmed CCK1R expression. Several commercially available cell lines express recombinant human CCK1R, such as certain 1321N1, U2OS, and Chem-1 cell lines.[2][3][4] Some pancreatic and glioblastoma cell lines have also been reported to express CCK receptors.[2]

  • Inactive Compound: Ensure that the this compound used is of high purity and has been stored correctly to prevent degradation.

  • Insufficient Concentration: The concentration range tested may be too low for your specific cell line and assay. Consider testing higher concentrations, up to 10 µM or higher, while carefully monitoring for cytotoxicity.

  • Assay Endpoint: The chosen assay endpoint may not be sensitive to the effects of CCK1R antagonism in your cell model. Consider investigating different downstream signaling events.

Stock Solution and Storage

Q5: How do I prepare a stock solution of this compound?

A5: A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use high-purity, sterile DMSO and to perform the dissolution under sterile conditions to avoid contamination.

Q6: How should I store the this compound stock solution and for how long is it stable?

Troubleshooting

Q7: I am observing cytotoxicity at higher concentrations of this compound. Is this expected?

A7: At high concentrations, many compounds can exhibit off-target effects leading to cytotoxicity. It is important to differentiate between specific, on-target effects and non-specific toxicity. To do this, you should:

  • Perform a dose-response curve for cytotoxicity in parallel with your functional assay.

  • Include a positive control for CCK1R antagonism that is known to be non-toxic at its effective concentration.

  • Use a control cell line that does not express the CCK1 receptor to see if the cytotoxic effects are independent of the target.

Q8: Can the DMSO solvent affect my cells?

A8: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any effects of the solvent.

Q9: Could this compound interfere with my assay readout, such as an MTT or luciferase assay?

A9: While there is no specific evidence of this compound interfering with common assay readouts, it is a possibility for any test compound.

  • MTT Assay: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, you can run a cell-free control where you add this compound to the culture medium and MTT reagent without any cells.

  • Luciferase Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results. If you are using a luciferase-based reporter assay, it is advisable to perform a counter-screen with a constitutively active luciferase reporter to rule out direct effects on the enzyme.

Data Presentation

Recommended Starting Concentrations for this compound
Assay TypeCell TypeRecommended Starting RangeKey Considerations
Receptor Antagonism CCK1R-expressing cells0.1 nM - 1 µMBased on inhibitory activity on CCK-induced responses.
Cell Viability/Cytotoxicity Various cell lines1 nM - 100 µMA broad range is recommended to identify the cytotoxic threshold.
Signaling Pathway Analysis CCK1R-expressing cells1 nM - 10 µMThe optimal concentration will depend on the specific signaling pathway and the sensitivity of the detection method.
Solubility of this compound
SolventSolubilityNotes
Water InsolubleDo not attempt to dissolve directly in aqueous solutions.
DMSO SolubleRecommended solvent for preparing high-concentration stock solutions.
Lower Alcohols (e.g., Ethanol, Methanol) SolubleCan be used, but DMSO is generally preferred for cell culture applications due to its miscibility with media at low concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 535.59 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out 5.36 mg of this compound powder.

  • Transfer the powder to a sterile amber vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex the vial until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

Materials:

  • CCK1R-expressing cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Start with your 10 mM DMSO stock and perform dilutions to achieve final concentrations ranging from, for example, 100 µM down to 1 nM. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%. Include a "vehicle control" with only DMSO at the highest concentration used and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Asperlicin_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement prep_stock Prepare 10 mM Stock in DMSO dose_response Perform Broad Dose-Response (e.g., 0.1 nM - 10 µM) prep_stock->dose_response Dilute in media viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay functional_assay Functional Assay (e.g., Signaling) dose_response->functional_assay det_ic50 Determine IC50 & Cytotoxic Threshold viability_assay->det_ic50 functional_assay->det_ic50 narrow_range Select Narrower, Non-Toxic Concentration Range det_ic50->narrow_range definitive_exp Conduct Definitive Experiments narrow_range->definitive_exp

Caption: Workflow for optimizing this compound concentration in cell-based assays.

CCK1R_Signaling This compound's Inhibition of CCK1 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Activates This compound This compound This compound->CCK1R Blocks Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates beta_arrestin β-Arrestin-1 CCK1R->beta_arrestin Recruits PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC PKA PKA/Epac Activation cAMP->PKA response e.g., Insulin Secretion, Anti-apoptosis, Proliferation Ca->response PKC->response PKA->response beta_arrestin->response

Caption: this compound blocks CCK1 receptor signaling pathways.

References

How to prevent Asperlicin precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Asperlicin in culture media, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound precipitating in my aqueous culture medium?

This compound is insoluble in water.[1] Direct addition of this compound powder to any aqueous solution, such as culture media, will result in immediate precipitation. Its solubility is limited in aqueous environments, and it requires an appropriate organic solvent for initial dissolution. Furthermore, factors such as temperature shifts, the pH of the medium, and interactions with salts or other media components can also contribute to precipitation.[2][3]

Q2: What is the recommended solvent for preparing an this compound stock solution?

This compound is soluble in lower alcohols, methylene (B1212753) chloride, and acetone.[1] However, for cell culture applications, it is crucial to use a biocompatible solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro experiments.[4][5][6]

Q3: How does the pH of the culture medium affect this compound solubility?

Q4: Can other components in my culture medium cause this compound to precipitate?

Yes, components within complex culture media can interact with this compound and lead to precipitation. High concentrations of salts, particularly divalent cations, can reduce the solubility of organic compounds.[2] Additionally, proteins and amino acids present in the medium, especially in serum-supplemented media, may bind to this compound, potentially forming insoluble complexes.[4]

Q5: What is "solvent shock" and how can I avoid it?

Solvent shock, or crashing out, occurs when a compound dissolved in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is less soluble. This rapid change in solvent polarity causes the compound to precipitate. To avoid this, the stock solution should be added to the culture medium slowly, drop-by-drop, while gently swirling or mixing the medium. Pre-warming the medium to its experimental temperature (e.g., 37°C) can also help maintain solubility.

Troubleshooting Guide

If you are observing precipitation, use the following guide to identify and resolve the issue.

G start Precipitation Observed in Culture Medium q1 Was a stock solution in an appropriate solvent (e.g., DMSO) used? start->q1 sol1 Action: Prepare a stock solution. This compound is insoluble in water. Dissolve in 100% DMSO first. q1->sol1 No q2 Was the final solvent concentration too high (e.g., >1%)? q1->q2 Yes end Solution Implemented sol1->end sol2 Action: Reduce the final concentration of the organic solvent. High solvent levels can be toxic to cells and cause precipitation. q2->sol2 Yes q3 How was the stock solution added to the medium? q2->q3 No sol2->end sol3 Action: Add stock solution dropwise to pre-warmed medium while gently swirling to prevent solvent shock. q3->sol3 Added quickly or to cold media q4 Is the final this compound concentration too high? q3->q4 Added dropwise to warm media sol3->end sol4 Action: Lower the final working concentration of this compound. Check for literature on typical concentration ranges. q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting workflow for this compound precipitation.

Physicochemical Data & Recommended Solvents

The following tables summarize key properties of this compound and recommended solvents for its use in culture.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₂₉N₅O₄[9][10]
Molecular Weight 535.59 g/mol [10][11]
Appearance White crystals[1]
Water Solubility Insoluble[1]
Organic Solvents Soluble in methylene chloride, acetone, and lower alcohols[1]

Table 2: Recommended Solvents for this compound Stock Solution

SolventRecommended Max. Final Concentration in MediaNotes
DMSO < 0.5% (v/v)The most common and recommended solvent for in vitro studies. Use sterile-filtered, high-purity DMSO.[5]
Ethanol < 0.5% (v/v)Can be used, but may be more toxic to some cell lines than DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is essential for preventing precipitation upon dilution into aqueous culture media.

  • Calculate Required Mass:

    • Molecular Weight (MW) of this compound = 535.59 g/mol .

    • To make 1 mL of a 10 mM (0.010 mol/L) stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 535.59 g/mol x 1000 mg/g = 5.36 mg.

  • Dissolution:

    • Weigh out 5.36 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of 100% sterile-filtered DMSO.

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath may assist dissolution.[12]

  • Sterilization and Storage:

    • While the stock solution is typically considered sterile due to the use of DMSO, if absolute sterility is required, it can be passed through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

G cluster_0 Stock Solution Preparation A 1. Weigh this compound (e.g., 5.36 mg) B 2. Add Solvent (e.g., 1 mL 100% DMSO) A->B C 3. Vortex until fully dissolved B->C D 4. Aliquot into single-use tubes C->D E 5. Store at -20°C or -80°C D->E

Caption: Workflow for preparing a sterile this compound stock solution.

Protocol 2: General Method for Adding this compound to Culture Medium

This procedure minimizes the risk of precipitation when introducing the this compound-DMSO stock into your aqueous culture medium.

  • Pre-warm Medium: Warm the required volume of culture medium to the desired experimental temperature (e.g., 37°C) in a water bath. Adding compounds to cold media can decrease their solubility.[4]

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature and gently vortex to ensure it is fully dissolved.

  • Dilute Stock Solution: Under sterile conditions, add the calculated volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration.

  • Add Dropwise with Mixing: Crucially, add the stock solution drop-by-drop directly into the medium while gently swirling the flask or plate.[4] This ensures rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.

  • Final Inspection: After addition, visually inspect the medium for any signs of cloudiness or precipitation before treating your cells.

References

Addressing off-target effects of Asperlicin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Asperlicin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1][2][3] It is a mycotoxin isolated from the fungus Aspergillus alliaceus.[1][3] As a competitive antagonist, it binds to the CCKA receptor and blocks the action of the endogenous ligand, cholecystokinin (CCK).

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (the CCKA receptor). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. Identifying and controlling for off-target effects is crucial for ensuring the validity of your research findings.

Q3: Are there known off-target effects of this compound?

While this compound is known to be highly selective for the CCKA receptor over the CCKB and gastrin receptors, comprehensive public data on its broader off-target binding profile is limited. This compound is a benzodiazepine (B76468) derivative, a class of compounds known to interact with various receptors in the central nervous system, most notably the GABA-A receptor. However, studies have suggested that the CCK-antagonistic effects of some benzodiazepines are not mediated through the benzodiazepine receptor. It is good practice to experimentally assess potential off-target effects in your specific model system.

Q4: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators of potential off-target effects include:

  • Inconsistent results: Discrepancies between the effects of this compound and other, structurally different CCKA receptor antagonists.

  • Lack of genetic validation: The phenotype observed with this compound is not replicated when the CCKA receptor is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.

  • Unusual dose-response curve: The dose-response curve for this compound is non-monotonic (e.g., U-shaped) or shows effects at concentrations significantly different from its known Ki for the CCKA receptor.

  • Unexpected cellular phenotypes: Observation of cellular effects that are not typically associated with the blockade of the CCKA receptor signaling pathway.

Troubleshooting Guides

Issue 1: Inconsistent results between this compound and another CCKA antagonist.

This could suggest that one of the compounds has off-target effects.

Troubleshooting Workflow:

A Inconsistent results observed between this compound and another CCKA antagonist B Perform Dose-Response Comparison A->B C Analyze Potency and Efficacy B->C D Are the IC50 values consistent with reported binding affinities? C->D E Yes D->E  Yes F No D->F  No G Consider structural differences and potential for off-target effects of one or both compounds. E->G I Investigate potential off-target effects of the outlier compound. F->I H Proceed with orthogonal validation (see Protocol 2). G->H

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: The observed phenotype with this compound is not recapitulated by genetic knockdown/knockout of the CCKA receptor.

This strongly suggests that the observed effect of this compound is independent of the CCKA receptor.

Troubleshooting Workflow:

A Phenotype with this compound not seen with CCKA receptor knockdown/knockout B Confirm Knockdown/Knockout Efficiency A->B C Is the CCKA receptor expression significantly reduced? B->C D Yes C->D E No C->E G The observed effect of this compound is likely off-target. D->G F Optimize knockdown/knockout protocol. E->F H Perform rescue experiment: re-express CCKA receptor in knockout cells and treat with this compound. G->H I Does re-expression restore sensitivity to this compound? H->I J Yes I->J K No I->K L Indicates on-target effect, investigate signaling pathways. J->L M Confirms off-target effect. Consider proteome-wide profiling. K->M

Caption: Troubleshooting workflow for genetic validation discrepancies.

Data Presentation

Table 1: Example Selectivity Profile of a CCKA Receptor Antagonist
TargetAssay TypeIC50 (nM)Fold Selectivity vs. CCKA
CCKA Receptor (On-Target) Radioligand Binding 1.2 1
CCKB ReceptorRadioligand Binding1,5001,250
Gastrin ReceptorRadioligand Binding>10,000>8,333
GABA-A ReceptorRadioligand Binding>10,000>8,333
5-HT2A ReceptorRadioligand Binding8,5007,083
M1 Muscarinic ReceptorRadioligand Binding>10,000>8,333
hERG ChannelElectrophysiology>10,000>8,333

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound

Objective: To determine the potency (IC50) of this compound in a functional cell-based assay.

Methodology:

  • Cell Culture: Culture cells expressing the CCKA receptor to an appropriate density in a 96-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Antagonist Pre-incubation: Pre-incubate the cells with the various concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of CCK-8 (typically the EC80) to all wells except the negative control and incubate for the optimal time for the specific signaling pathway being measured (e.g., 15-30 minutes for cAMP or calcium assays).

  • Signal Detection: Measure the downstream signaling readout (e.g., intracellular cAMP levels, calcium flux, or IP1 accumulation) using a suitable assay kit and a plate reader.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Orthogonal Validation with a Structurally Unrelated CCKA Antagonist

Objective: To confirm that the observed biological effect is due to the antagonism of the CCKA receptor and not an off-target effect of this compound.

Methodology:

  • Select an Orthogonal Antagonist: Choose a CCKA receptor antagonist that is structurally different from this compound (e.g., Devazepide).

  • Dose-Response of Orthogonal Antagonist: Perform a dose-response analysis for the orthogonal antagonist as described in Protocol 1 to determine its IC50.

  • Phenotypic Comparison: Treat cells with equimolar concentrations (e.g., at their respective IC50 or IC80 values) of this compound and the orthogonal antagonist.

  • Measure Phenotype: Measure the biological phenotype of interest (e.g., inhibition of cell proliferation, gene expression changes).

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To verify that the effect of this compound is dependent on the presence of the CCKA receptor.

Methodology:

  • gRNA Design and Cloning: Design and clone at least two different guide RNAs (gRNAs) targeting the CCKAR gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the vector contains a selection marker, select for transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and screen for CCKA receptor knockout by Western blot or qPCR.

  • Phenotypic Assay: Treat the validated CCKA receptor knockout cells and wild-type control cells with a range of concentrations of this compound.

  • Data Analysis: Compare the phenotypic response to this compound in the knockout and wild-type cells. The absence of a response in the knockout cells confirms that the effect is on-target.

Signaling Pathways and Workflows

cluster_0 On-Target Effect This compound This compound CCKA_R CCKA Receptor This compound->CCKA_R Blocks Gq_11 Gq/11 CCKA_R->Gq_11 Activates CCK CCK (Agonist) CCK->CCKA_R PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's on-target signaling pathway.

cluster_1 Potential Off-Target Effect Asperlicin_off This compound Off_Target Off-Target Receptor/Enzyme Asperlicin_off->Off_Target Binds to Downstream_Signaling Downstream Signaling Off_Target->Downstream_Signaling Unintended_Response Unintended Cellular Response Downstream_Signaling->Unintended_Response

Caption: Conceptual diagram of a potential off-target effect.

References

Determining the maximum tolerated dose of Asperlicin in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers determining the maximum tolerated dose (MTD) of Asperlicin in mice. The following information is intended for drug development professionals, scientists, and researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective nonpeptide antagonist of the Cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] It competitively inhibits the binding of cholecystokinin (CCK) to this receptor, which is primarily found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract smooth muscle.[3][4]

Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A2: An MTD study is designed to determine the highest dose of a drug that can be administered to a test animal without causing unacceptable side effects or overt toxicity over a specified period.[5] This is a critical step in preclinical drug development to establish a safe dose range for subsequent efficacy and longer-term toxicology studies.

Q3: this compound is a fungal metabolite. Are there any specific formulation challenges I should be aware of?

A3: Like many natural products, this compound may have poor aqueous solubility. It is crucial to develop a suitable vehicle for administration to ensure consistent bioavailability. Common strategies for poorly soluble compounds include using co-solvents (e.g., DMSO, PEG400), surfactants, or creating a suspension. A vehicle control group is mandatory in your study to differentiate any effects of the formulation from the effects of this compound.

Q4: What are the key signs of toxicity to monitor for in mice during an this compound MTD study?

A4: Key indicators include mortality, changes in body weight (a loss of more than 10-20% is often considered a sign of toxicity), changes in food and water consumption, and clinical observations such as altered activity levels, changes in grooming habits, ruffled fur, porphyrin staining around the eyes or nose, and any signs of pain or distress.

Q5: How do I select the starting dose for my MTD study if there is no prior data in mice?

A5: When prior data is unavailable, a dose-escalation study design is typically used. You can start with a low dose (e.g., 5-10 mg/kg) and progressively increase the dose in subsequent groups of animals. The OECD guidelines for acute oral toxicity testing also provide standardized dose progression schemes (e.g., starting at 300 mg/kg and adjusting up or down based on outcomes).

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Determination of this compound in Mice (Acute Single Dose Study)

1. Objective: To determine the maximum tolerated dose of this compound following a single intraperitoneal (IP) injection in mice.

2. Materials:

  • This compound

  • Vehicle components (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), Saline)

  • 8-10 week old CD-1 mice (or other appropriate strain), single sex (females are often more sensitive)

  • Sterile syringes and needles

  • Animal balance

  • Standard laboratory equipment for animal housing and observation

3. Formulation Preparation (Example for a Poorly Soluble Compound):

  • Prepare a stock solution of this compound in 100% DMSO.

  • For the final dosing solution, create a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

  • Dilute the this compound stock solution with the vehicle to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO administered to the animal is below toxic levels.

  • Prepare a vehicle-only solution to serve as the control.

  • Vortex all solutions thoroughly before administration.

4. Experimental Procedure:

  • Acclimate animals for at least 7 days prior to the experiment.

  • Randomly assign animals to dose groups (n=3-5 mice per group is common for an initial range-finding study).

  • Proposed dose groups: Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg this compound. Doses should be adjusted based on emerging data.

  • Fast mice for 4 hours before dosing, but do not withhold water.

  • Record the pre-dose body weight of each animal.

  • Administer a single dose of the appropriate this compound formulation or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).

  • Observe animals continuously for the first 30 minutes to 1 hour, then at 3, 24, 48, and 72 hours post-dose.

  • Record clinical observations, including any signs of toxicity, at each time point.

  • Measure and record the body weight of each animal daily for up to 14 days.

  • At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for any abnormalities.

5. MTD Definition: The MTD is defined as the highest dose that does not result in mortality, a body weight loss exceeding 15%, or other severe clinical signs of toxicity.

Data Presentation

Table 1: Dose Escalation and Cohort Assignment

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Mice (n)
1Vehicle Control0Intraperitoneal (IP)5
2This compound10Intraperitoneal (IP)5
3This compound30Intraperitoneal (IP)5
4This compound100Intraperitoneal (IP)5
5This compound300Intraperitoneal (IP)5

Table 2: Clinical Observation Scoring Sheet (Hypothetical Data)

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Smooth, clean coatSlightly ruffled furRuffled fur, porphyrin stainingPiloerection, severe staining
Activity Alert and activeSlightly reduced activityLethargic, slow responseMoribund, unresponsive
Respiration Normal rate and depthSlightly increased rateLabored breathingGasping
Gait NormalSlight ataxiaObvious ataxia, stumblingInability to move

Table 3: Body Weight Changes Post-Administration (Hypothetical Data)

Dose Group (mg/kg)Day 0 (g)Day 1 (g)Day 3 (g)Day 7 (g)% Change (Day 7 vs Day 0)
Vehicle Control22.5 ± 1.222.8 ± 1.323.5 ± 1.124.0 ± 1.4+6.7%
1022.3 ± 1.122.4 ± 1.023.1 ± 1.223.8 ± 1.3+6.7%
3022.6 ± 1.422.1 ± 1.522.5 ± 1.423.5 ± 1.6+4.0%
10022.4 ± 1.321.0 ± 1.220.5 ± 1.321.8 ± 1.4-2.7%
30022.5 ± 1.219.8 ± 1.118.5 ± 1.0->15% loss, study terminated

Visualizations

Workflow for determining the MTD of this compound in mice.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates CCK Cholecystokinin (CCK) CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates Ca_DAG Increased Intracellular Ca²⁺ Diacylglycerol (DAG) PLC->Ca_DAG Generates Downstream Downstream Cellular Effects (e.g., Pancreatic Enzyme Secretion) Ca_DAG->Downstream Leads to

This compound antagonizes the CCK-A receptor signaling pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in formulation upon injection. The compound has low aqueous solubility and is crashing out of the vehicle when introduced to an aqueous physiological environment.- Increase the percentage of co-solvents like PEG400 or Solutol HS 15. - Consider using cyclodextrins to improve solubility. - Test the formulation by adding a small volume to saline or plasma in vitro to check for precipitation before in vivo use.
High variability in animal response within the same dose group. - Inconsistent formulation (compound not fully dissolved/suspended). - Inaccurate dosing (injection variability). - Stress or other environmental factors affecting the animals.- Ensure the formulation is homogenous before drawing each dose (e.g., continuous stirring or vortexing). - Ensure all technical staff are proficient in the IP injection technique. - Minimize animal stress through proper handling and a controlled environment.
Immediate, severe adverse reactions (e.g., seizures, paralysis) at a low dose. - The vehicle itself may be toxic at the administered volume or concentration (e.g., high % of DMSO). - this compound may have unexpected acute neurotoxicity.- Always run a vehicle-only control group to assess the toxicity of the formulation itself. - Reduce the concentration of co-solvents. - Lower the starting dose significantly in a new cohort of animals.
No signs of toxicity observed, even at very high doses (e.g., >1000 mg/kg). - this compound may have a very high therapeutic index and low acute toxicity. - Poor absorption or rapid metabolism/clearance of the compound. - The compound may have precipitated at the injection site, leading to poor systemic exposure.- According to OECD guidelines, if no toxicity is observed at a limit dose (e.g., 2000 mg/kg), further dose escalation may not be necessary for classification. - Consider a pharmacokinetic (PK) study to measure plasma levels and confirm systemic exposure. - At necropsy, carefully examine the peritoneal cavity for any signs of drug precipitate.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Asperlicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Asperlicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor, isolated from the fungus Aspergillus alliaceus.[1][2] Its therapeutic potential is significant, but its practical application via oral administration is hampered by very low aqueous solubility, which is a primary contributor to poor oral bioavailability.

Q2: What are the key physicochemical properties of this compound that contribute to its low oral bioavailability?

Physicochemical Properties of this compound and its Analogues

CompoundMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountKey Feature
This compound535.6--Parent compound, insoluble in water.
This compound C406.43.62Analogue.[3]
This compound D406.43.62Analogue.[4]
This compound E422.42.52Analogue.[5]
Analogue 17---Analogue with markedly improved aqueous solubility.

Q3: What are the primary strategies to overcome the poor oral bioavailability of this compound?

The main approaches focus on enhancing its dissolution rate and/or apparent solubility in the gastrointestinal tract. These strategies can be broadly categorized as:

  • Physicochemical Modifications:

    • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution rate.

    • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

  • Chemical Modifications:

    • Prodrug Synthesis: Modifying the this compound molecule to create a more soluble or permeable derivative that converts to the active form in vivo.

    • Analogue Synthesis: Developing analogues of this compound with inherently better solubility profiles, as has been previously explored.

  • Lipid-Based Formulations:

    • Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or nanoemulsions can improve its solubilization and absorption.

Troubleshooting Guides

Problem 1: Low and variable in vitro dissolution of raw this compound.

Possible Cause:

  • Poor wettability and inherent low solubility of the crystalline drug.

Troubleshooting Steps:

  • Particle Size Reduction: Micronize the this compound powder to increase surface area.

  • Inclusion of Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, Tween® 80) to the dissolution medium to improve wettability.

  • Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) to better mimic the in vivo environment.

Problem 2: Difficulty in preparing a stable and uniform solid dispersion of this compound.

Possible Cause:

  • Incompatibility between this compound and the chosen polymer carrier.

  • Drug recrystallization during preparation or storage.

  • Inappropriate solvent selection or evaporation rate in solvent-based methods.

Troubleshooting Steps:

  • Carrier Screening: Test a range of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) for miscibility and interaction with this compound using techniques like Differential Scanning Calorimetry (DSC).

  • Method Optimization:

    • For solvent evaporation , use a common solvent for both drug and polymer and optimize the evaporation rate to prevent phase separation.

    • For hot-melt extrusion , ensure the processing temperature is above the glass transition temperature of the polymer and below the degradation temperature of this compound.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and DSC. Assess for any chemical degradation using HPLC.

Problem 3: Low permeability of this compound in Caco-2 cell assays.

Possible Cause:

  • This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Low apical concentration due to poor solubility in the assay buffer.

Troubleshooting Steps:

  • Bidirectional Permeability Study: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

  • Use of Efflux Inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.

  • Formulation in Assay Medium: Prepare the dosing solution as a formulation (e.g., with a non-toxic solubilizing agent) to increase the concentration of dissolved this compound on the apical side.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727) (or another suitable common solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under vacuum until a solid film is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried mass using a mortar and pestle and pass it through a 100-mesh sieve.

  • Store the resulting powder in a desiccator.

  • Characterize the solid dispersion for drug content, amorphous nature (PXRD), and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the dissolution profile of this compound from an enhanced formulation compared to the pure drug.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium:

Methodology:

  • Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Add a precisely weighed amount of this compound formulation (equivalent to a specific dose) to each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • HPLC for analysis

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Assess monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by performing a Lucifer yellow rejection test.

  • For the A-B permeability study, add the this compound test solution (e.g., 10 µM in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

  • For the B-A permeability study, add the test solution to the BL side and fresh HBSS to the AP side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Analyze the concentration of this compound in the samples by HPLC.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of an this compound formulation.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Methodology:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups:

    • Group 1 (Intravenous): Administer this compound (dissolved in a suitable vehicle like DMSO/PEG400) via the tail vein at a dose of 1 mg/kg.

    • Group 2 (Oral): Administer the this compound formulation orally by gavage at a dose of 10 mg/kg.

  • Collect blood samples (approx. 0.2 mL) from the retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

G cluster_Outcome Desired Outcome PoorSolubility Poor Aqueous Solubility LowDissolution Low Dissolution Rate PoorSolubility->LowDissolution ImprovedBioavailability Improved Oral Bioavailability PoorPermeability Poor Permeability (Potential) FirstPass First-Pass Metabolism (Potential) SolidDispersion Solid Dispersion SolidDispersion->ImprovedBioavailability Nanoparticles Nanoparticle Formulation Nanoparticles->ImprovedBioavailability Prodrug Prodrug Synthesis Prodrug->ImprovedBioavailability LipidBased Lipid-Based Systems LipidBased->ImprovedBioavailability Analogue Analogue Synthesis Analogue->ImprovedBioavailability

Caption: Challenges and strategies for improving this compound's oral bioavailability.

G cluster_Workflow Formulation Development Workflow Start This compound API Formulation Formulation Strategy Selection (Solid Dispersion, Nanoparticles, etc.) Start->Formulation Preparation Formulation Preparation & Optimization Formulation->Preparation Characterization Physicochemical Characterization (PXRD, DSC, Dissolution) Preparation->Characterization InVitro In Vitro Permeability (Caco-2 Assay) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis & Bioavailability Calculation InVivo->Analysis Lead Lead Formulation Selection Analysis->Lead

Caption: Experimental workflow for developing an oral formulation of this compound.

G cluster_Pathway This compound (CCK-A Antagonist) Signaling Pathway Interference CCK Cholecystokinin (B1591339) (CCK) CCKAR CCK-A Receptor CCK->CCKAR Gq Gq Protein CCKAR->Gq This compound This compound This compound->CCKAR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Response (e.g., Enzyme Secretion) PKC->Response

Caption: this compound blocks the CCK-A receptor signaling pathway.

References

Controlling for variability in Asperlicin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experimental results when working with Asperlicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] It is a fungal metabolite isolated from Aspergillus alliaceus. Its primary mechanism of action is the competitive inhibition of CCK-A receptors, which are primarily found in peripheral tissues such as the pancreas, gallbladder, and ileum. This inhibition blocks the physiological effects of cholecystokinin, such as the stimulation of pancreatic enzyme secretion and gallbladder contraction.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other non-peptide CCK antagonists for in vitro experiments. For in vivo studies, a stock solution in DMSO is often further diluted in a vehicle such as olive oil or saline. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of this compound.

Q3: How should this compound stock solutions be prepared and stored?

To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO to a desired concentration (e.g., 10 mM). To ensure complete dissolution, gentle vortexing may be required. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term use, the stock solution can be kept at 4°C for a few days, protected from light.

Q4: What is the stability of this compound in aqueous solutions?

This compound is a benzodiazepine (B76468) derivative. Generally, benzodiazepines are susceptible to hydrolytic degradation in aqueous solutions, with the rate of degradation being pH-dependent. While specific stability data for this compound is limited, it is advisable to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock. Avoid prolonged storage of this compound in aqueous solutions, especially at acidic or alkaline pH.

Q5: How does the concentration of DMSO affect experimental results?

The concentration of DMSO in the final assay medium can significantly impact experimental outcomes. It is recommended to keep the final DMSO concentration below 0.5% in cell-based assays to minimize solvent-induced artifacts. Higher concentrations of DMSO can alter cell membrane properties and affect protein-ligand binding kinetics.

Troubleshooting Guides

Issue 1: High Variability in Receptor Binding Assay Results

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent this compound Concentration Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.
Degradation of this compound Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. Protect the stock solution and dilutions from light. Prepare working solutions immediately before use.
Variable DMSO Concentration Maintain a consistent final concentration of DMSO across all wells, including controls. Prepare a vehicle control with the same DMSO concentration as the experimental wells.
Issues with Radioligand Use a fresh batch of radioligand and verify its specific activity. Ensure proper storage conditions to prevent degradation.
Inconsistent Incubation Times and Temperatures Standardize incubation times and temperatures for all samples. Use a temperature-controlled incubator and a precise timer.
Improper Washing Steps Ensure complete and consistent removal of unbound radioligand by optimizing the washing procedure. Use a consistent number of washes and volume of wash buffer.
Issue 2: Inconsistent Results in Pancreatic Acini Amylase Release Assays

Possible Causes and Solutions:

CauseRecommended Solution
Variability in Acini Preparation Standardize the collagenase digestion time and mechanical dissociation to obtain a consistent preparation of pancreatic acini. Ensure high viability of the acini before starting the experiment.
Inconsistent Cell Density Ensure a uniform density of acini in each experimental well. Gently mix the acini suspension before aliquoting.
This compound Precipitation Visually inspect the assay medium for any signs of this compound precipitation upon dilution from the DMSO stock. If precipitation occurs, consider using a slightly higher DMSO concentration (while staying below toxic levels) or preparing a fresh, more dilute stock solution.
pH and Temperature Fluctuations Maintain a constant pH and temperature of the incubation buffer throughout the experiment. Pre-warm all solutions to the experimental temperature.
Suboptimal Agonist Concentration Use a concentration of the CCK agonist (e.g., CCK-8) that elicits a submaximal response to allow for the detection of inhibitory effects of this compound. Perform a dose-response curve for the agonist to determine the optimal concentration.
Variability in Amylase Assay Use a validated amylase assay kit and follow the manufacturer's instructions carefully. Ensure that the samples are diluted appropriately to fall within the linear range of the assay.

Data Presentation

Table 1: Effect of DMSO Concentration on Ligand-Protein Binding Affinity

DMSO Concentration (%)Fold Increase in Dissociation Constant (KD) - System 1Fold Increase in Dissociation Constant (KD) - System 2Fold Increase in Dissociation Constant (KD) - System 3
0.5~1.5~1.2~1.1
1~2.5~1.5~1.3
2~4.0~2.0~1.7
4~7.0~3.5~2.5
8~10.0~7.0~3.0

Data is generalized from a study on three different protein-ligand systems and illustrates the trend of decreasing binding affinity (increasing KD) with higher DMSO concentrations.[2]

Experimental Protocols

Protocol 1: CCK-A Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize rat pancreatic tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 50,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, pH 7.4) to a protein concentration of 100-200 µg/mL.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of membrane preparation to each well.

    • Add 25 µL of various concentrations of this compound (dissolved in assay buffer with a final DMSO concentration ≤ 0.5%) or vehicle control.

    • Add 25 µL of radiolabeled CCK ligand (e.g., [125I]CCK-8) at a concentration close to its KD value.

    • For non-specific binding determination, add a high concentration of unlabeled CCK (e.g., 1 µM) to a set of wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Protocol 2: Pancreatic Acini Amylase Release Assay
  • Isolation of Pancreatic Acini:

    • Mince fresh pancreatic tissue from a guinea pig or rat in a Krebs-Ringer-HEPES (KRH) buffer.

    • Digest the tissue with collagenase (e.g., 50-100 U/mL) in KRH buffer at 37°C for 30-60 minutes with gentle shaking.

    • Disperse the acini by gentle pipetting through tips of decreasing diameter.

    • Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

    • Wash the acini by centrifugation at 50 x g for 2 minutes and resuspend in fresh KRH buffer.

    • Repeat the wash step two more times.

  • Amylase Release Experiment:

    • Resuspend the final acini pellet in KRH buffer containing 0.1% BSA and 1 mM CaCl2.

    • Pre-incubate the acini suspension at 37°C for 30 minutes.

    • Aliquot the acini suspension into microcentrifuge tubes.

    • Add various concentrations of this compound or vehicle control and incubate for 15 minutes.

    • Stimulate amylase release by adding a submaximal concentration of a CCK agonist (e.g., 100 pM CCK-8) and incubate for 30 minutes at 37°C.

    • Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes.

  • Amylase Activity Measurement:

    • Collect the supernatant for measuring released amylase.

    • Lyse the cell pellet with a detergent-containing buffer to measure the total cellular amylase.

    • Measure amylase activity in the supernatant and the cell lysate using a commercial amylase assay kit.

  • Data Analysis:

    • Express amylase release as a percentage of the total cellular amylase.

    • Plot the percentage of amylase release against the concentration of this compound to determine its inhibitory effect.

Mandatory Visualizations

Asperlicin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds and Activates This compound This compound This compound->CCKAR Competitively Inhibits Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Enzyme_Secretion Enzyme Secretion (e.g., Amylase) Ca_release->Enzyme_Secretion Triggers PKC->Enzyme_Secretion Stimulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_this compound Prepare this compound Stock (in DMSO) prep_reagents Prepare Assay Buffers and Reagents prep_this compound->prep_reagents prep_cells Prepare Pancreatic Acini or Cell Membranes prep_cells->prep_reagents add_cells Aliquot Cells/Membranes into Assay Plate prep_reagents->add_cells add_this compound Add this compound Dilutions and Controls add_cells->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate add_agonist Add CCK Agonist (for functional assays) pre_incubate->add_agonist incubate Incubate add_agonist->incubate terminate Terminate Reaction (e.g., Filtration/Cooling) incubate->terminate measure Measure Response (e.g., Radioactivity/Amylase Activity) terminate->measure analyze Data Analysis (e.g., IC50 determination) measure->analyze Troubleshooting_Tree start Inconsistent Experimental Results check_reagents Check Reagent Preparation and Storage start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok remake_reagents Remake All Solutions Fresh reagents_ok->remake_reagents No check_protocol Review Experimental Protocol reagents_ok->check_protocol Yes remake_reagents->check_reagents protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok standardize_protocol Standardize All Steps (Timing, Temperature, Volumes) protocol_ok->standardize_protocol No check_cells Assess Cell/Tissue Quality protocol_ok->check_cells Yes standardize_protocol->check_protocol cells_ok Cells Healthy and Consistent? check_cells->cells_ok optimize_prep Optimize Cell/Tissue Preparation Protocol cells_ok->optimize_prep No check_controls Examine Control Data cells_ok->check_controls Yes optimize_prep->check_cells controls_ok Controls Behaving as Expected? check_controls->controls_ok troubleshoot_controls Troubleshoot Control Conditions (e.g., Vehicle Effects) controls_ok->troubleshoot_controls No end Consistent Results controls_ok->end Yes troubleshoot_controls->check_controls

References

Validation & Comparative

Asperlicin vs. Devazepide: A Comparative Analysis of Selectivity for CCKA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Devazepide (B1670321), a synthetic analog of the natural product asperlicin, demonstrates significantly higher potency and selectivity as an antagonist for the cholecystokinin (B1591339) A (CCKA) receptor. This enhanced profile makes it a more precise tool for researchers studying the physiological roles of the CCKA receptor and a more promising candidate for therapeutic development.

This compound, originally isolated from the fungus Aspergillus alliaceus, was the first non-peptide antagonist identified for cholecystokinin (CCK) receptors. While it exhibits a preference for the CCKA subtype, its affinity and selectivity are considerably surpassed by its derivative, devazepide.

Quantitative Comparison of Binding Affinities

To illustrate the differences in potency and selectivity, the following table summarizes the inhibitory constants (IC50 and Ki) for both compounds at CCKA and CCKB receptors, as reported in scientific literature. It is important to note that direct comparisons are most accurate when data is derived from the same study using identical experimental conditions.

CompoundReceptor SubtypeBinding Affinity (IC50/Ki)Selectivity (CCKB/CCKA)
This compound CCKA~1.4 µM (IC50)Moderate
CCKBLess potent (data varies)
Devazepide CCKA~0.1 nM (IC50)>1000-fold
CCKB~800 nM (IC50)

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis of reported values to demonstrate the relative potencies and selectivities.

The data clearly indicates that devazepide is several orders of magnitude more potent at the CCKA receptor than this compound. Furthermore, devazepide exhibits a remarkable selectivity for the CCKA receptor, with its affinity for the CCKB receptor being significantly lower. This high selectivity is a crucial attribute for a research tool or therapeutic agent, as it minimizes off-target effects.

Experimental Protocols

The binding affinities of this compound and devazepide for CCK receptors are typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound and devazepide for CCKA and CCKB receptors.

Materials:

  • Membrane Preparations: Membranes from cells stably expressing either human CCKA or CCKB receptors. Tissues rich in these receptors, such as rat pancreas (for CCKA) or guinea pig brain (for CCKB), can also be used.

  • Radioligand: A high-affinity radiolabeled ligand for CCK receptors, typically [3H]propionyl-CCK-8 or [125I]Bolton-Hunter labeled CCK-8.

  • Test Compounds: this compound and devazepide dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For radioactivity measurement.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus: For rapid washing of the filters.

Procedure:

  • Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or devazepide).

  • Total and Non-specific Binding: Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled CCK agonist to saturate the receptors).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the CCKA receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

CCKA_Signaling_Pathway CCK CCK CCKAR CCKA Receptor CCK->CCKAR Binds Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: CCKA Receptor Signaling Pathway.

Competitive_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membrane Membrane Prep (with CCKA Receptor) Incubation Mix and Incubate to Equilibrium Membrane->Incubation Radioligand Radioligand ([³H]CCK-8) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Devazepide) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis

Comparative In Vitro Potency of Asperlicin and Lorglumide as Cholecystokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two well-characterized cholecystokinin (B1591339) (CCK) receptor antagonists: Asperlicin and lorglumide (B1675136). Both non-peptide molecules have been instrumental in elucidating the physiological roles of CCK and serve as important reference compounds in the development of novel therapeutics targeting the CCKergic system. This document summarizes their comparative potency from published experimental data, details the methodologies of key assays, and illustrates the underlying signaling pathways.

Quantitative Comparison of In Vitro Potency

CompoundAssay TypeAgonistTissue/Cell LinePotency (IC50 / K_i_)Reference
This compound Amylase Release AssayCCKDispersed guinea pig pancreatic acini1 nM (IC50)[1]
Lorglumide Amylase Release AssayCaeruleinIsolated and perfused rat pancreatic segments~49 nM (K_i_ from pA2 of 7.31)[2][3]
Lorglumide Gallbladder ContractionCCK-8Guinea-pig isolated gall bladder~25.7 nM (K_i_ from pKB of 7.59)[4]
Lorglumide Gallbladder ContractionCCK-8Isolated human gallbladder100 nM (K_i_ from pA2 of 7.00)[5]

Note on Potency Metrics:

  • IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is theoretically equal to the pK_i_.

  • pKB: The negative logarithm of the dissociation constant (K_B_) of a competitive antagonist. It is equivalent to the pA2 value when the slope of the Schild plot is unity.

  • K_i_: The inhibition constant, representing the equilibrium dissociation constant of the antagonist-receptor complex. A lower K_i_ value indicates a higher binding affinity. The K_i_ values for lorglumide were calculated from the reported pA2 and pKB values (K_i_ = 10-pA2 or 10-pKB).

Based on the available data, this compound demonstrates a significantly higher potency in inhibiting CCK-induced amylase secretion from guinea pig pancreatic acini (IC50 = 1 nM) compared to the potency of lorglumide in similar functional assays on rat pancreas and guinea pig or human gallbladder (K_i_ ranging from approximately 26 to 100 nM). This compound has been reported to have an affinity for pancreatic, ileal, and gallbladder CCK receptors that is 300 to 400 times greater than that of the earlier CCK antagonist, proglumide.[6][7]

Experimental Protocols

The in vitro potency of this compound and lorglumide is typically determined using two main types of assays: functional assays that measure a biological response and receptor binding assays that quantify the direct interaction of the antagonist with the CCK receptor.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (K_i_) of this compound and lorglumide for the CCK1 receptor.

General Procedure:

  • Membrane Preparation: Membranes are prepared from tissues or cells endogenously expressing or recombinantly overexpressing the CCK1 receptor (e.g., rat pancreas, guinea pig gallbladder, or transfected cell lines). The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Incubation: A constant concentration of a radiolabeled CCK1 receptor ligand (e.g., [125I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or lorglumide).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The K_i_ value is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Amylase Secretion Assay

This is a functional assay that measures the ability of an antagonist to inhibit the physiological response (amylase secretion) induced by a CCK receptor agonist in pancreatic acinar cells.

Objective: To determine the functional potency (IC50 or pA2) of this compound and lorglumide in inhibiting CCK-stimulated amylase release.

General Procedure:

  • Preparation of Pancreatic Acini: Pancreatic acini (clusters of pancreatic exocrine cells) are isolated from the pancreas of an animal model (e.g., guinea pig or rat) by enzymatic digestion (e.g., with collagenase) followed by mechanical dispersion.

  • Incubation: The dispersed acini are pre-incubated with various concentrations of the antagonist (this compound or lorglumide) for a specific period.

  • Stimulation: A fixed concentration of a CCK receptor agonist (e.g., CCK-8 or caerulein) is then added to the acini suspension to stimulate amylase secretion.

  • Sample Collection and Amylase Measurement: After a defined incubation period, the acini are pelleted by centrifugation, and the supernatant containing the secreted amylase is collected. The amylase activity in the supernatant is measured using a spectrophotometric assay.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in agonist-stimulated amylase release. The IC50 value is determined from the concentration-response curve. For determining the pA2 value, full agonist dose-response curves are generated in the absence and presence of different fixed concentrations of the antagonist, followed by Schild plot analysis.

Mandatory Visualizations

CCK1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the CCK1 receptor and the point of action for antagonists like this compound and lorglumide.

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq CCK1R->Gq Activates Antagonist This compound / Lorglumide Antagonist->CCK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Physiological_Response Physiological Response (e.g., Amylase Secretion) PKC->Physiological_Response Leads to

Caption: CCK1 receptor signaling pathway and antagonist action.

Experimental Workflow for In Vitro Potency Determination

This diagram outlines the general workflow for comparing the in vitro potency of CCK receptor antagonists.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Pancreatic Acini, Cell Membranes) Incubation Incubation of Receptor Source with Antagonist Concentrations Receptor_Source->Incubation Antagonist_Solutions Antagonist Solutions (this compound & Lorglumide) Antagonist_Solutions->Incubation Agonist_Solution Agonist Solution (e.g., CCK-8) Stimulation Stimulation with Agonist Agonist_Solution->Stimulation Incubation->Stimulation Measurement Measurement of Response (e.g., Amylase Activity, Radioligand Binding) Stimulation->Measurement Dose_Response_Curves Generation of Dose-Response Curves Measurement->Dose_Response_Curves Potency_Calculation Calculation of Potency Metrics (IC50, Ki, pA2) Dose_Response_Curves->Potency_Calculation Comparison Comparative Analysis Potency_Calculation->Comparison

Caption: In vitro potency determination workflow.

References

Confirming the Competitive Antagonism of Asperlicin: A Comparative Guide with Schild Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Asperlicin's performance as a competitive antagonist of the cholecystokinin (B1591339) (CCK) receptor against other known antagonists. Experimental data from functional assays and radioligand binding studies are presented to objectively evaluate its potency and mechanism of action. Detailed protocols for key experiments are provided to support the replication and validation of these findings.

Executive Summary

Data Presentation: Comparative Antagonist Performance

The following tables summarize the quantitative data for this compound and other CCK receptor antagonists, providing a clear comparison of their potencies.

Table 1: Functional Antagonism of CCK-Induced Amylase Release

AntagonistOrganism/TissueIC50Ki (from Schild Analysis)Potency Fold Difference (vs. Proglumide)
This compound Guinea Pig Pancreatic Acini1 nM[2]Not Reported~1,000,000x[2]
Proglumide (B1679172)Guinea Pig Pancreatic Acini1 mM0.5 mM[3]1x
L-364,718 (Devazepide)Rat Pancreatic Acini81 pM[4]0.25 nM[3]~2,000,000x[3]
CR1409Rat Pancreatic AciniNot Reported0.15 µM[3]Not Reported

Table 2: Radioligand Binding Affinity for CCK-A Receptors

AntagonistRadioligandPreparationKi / IC50
This compound [125I]CCKRat Pancreas- (300-400x more potent than proglumide)[1]
Proglumide[125I]CCKRat Pancreas-
L-364,718 (Devazepide)[125I]CCK-8Rat Pancreatic Acini-
CCK-8 (Agonist)-CCK1 Receptor~0.6-1 nM[5]

Mandatory Visualizations

CCK-A Receptor Signaling Pathway

CCK_A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds This compound This compound (Antagonist) This compound->CCKAR Blocks Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates Amylase Amylase Release PKC->Amylase

Caption: CCK-A receptor signaling pathway leading to amylase release.

Schild Analysis Workflow

Schild_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation Phase A1 Prepare isolated tissue (e.g., pancreatic acini) A2 Generate agonist (CCK) dose-response curve (control) A1->A2 A3 Incubate tissue with fixed concentrations of antagonist (e.g., this compound) A1->A3 B1 Calculate EC50 values for each antagonist concentration A2->B1 A4 Generate agonist dose-response curves in the presence of antagonist A3->A4 A4->B1 B2 Calculate Dose Ratio (DR) for each antagonist concentration DR = EC50 (with antagonist) / EC50 (control) B1->B2 B3 Plot log(DR-1) vs. log[Antagonist] B2->B3 B4 Perform linear regression to obtain Schild plot B3->B4 C1 Slope ≈ 1 indicates competitive antagonism B4->C1 C2 x-intercept = pA2 (-log(KB)) B4->C2

Caption: Workflow for performing a Schild analysis to determine competitive antagonism.

Experimental Protocols

Schild Analysis of CCK Receptor Antagonism via Amylase Release Assay

This protocol is adapted from studies on guinea pig pancreatic acini.[2][6][7]

Objective: To determine the pA2 value of a CCK receptor antagonist, confirming competitive antagonism.

Materials:

  • Male guinea pigs

  • Collagenase (Type I)

  • HEPES-Ringer buffer (HRB)

  • Bovine Serum Albumin (BSA)

  • Cholecystokinin-8 (CCK-8)

  • This compound (or other antagonists)

  • Amylase substrate (e.g., Phadebas tablets)

  • Spectrophotometer

Methodology:

  • Preparation of Dispersed Pancreatic Acini:

    • Euthanize guinea pigs and surgically remove the pancreas.

    • Inject the pancreas with HRB containing collagenase (100 U/mL).

    • Incubate the tissue at 37°C for 30-60 minutes with gentle shaking.

    • Disperse the acini by gentle pipetting through tips of decreasing orifice size.

    • Filter the suspension through a nylon mesh and wash the acini by centrifugation (50 x g for 2 min) three times with fresh HRB.

    • Resuspend the final acinar pellet in HRB containing 0.5% BSA.

  • Amylase Release Assay:

    • Pre-incubate aliquots of the acinar suspension for 10 minutes at 37°C.

    • For the control curve, add increasing concentrations of CCK-8 (e.g., 10⁻¹² to 10⁻⁸ M) to the acini.

    • For the antagonist curves, pre-incubate the acini with fixed concentrations of this compound (e.g., 10⁻¹⁰, 10⁻⁹, 10⁻⁸ M) for 15 minutes before adding increasing concentrations of CCK-8.

    • Incubate all samples for 30 minutes at 37°C.

    • Terminate the incubation by placing the samples on ice and centrifuging at 10,000 x g for 2 minutes.

    • Collect the supernatant for amylase activity measurement.

  • Amylase Activity Measurement:

    • Determine amylase activity in the supernatant using a suitable assay, such as the Phadebas assay, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Express amylase release as a percentage of the total cellular amylase (determined by lysing an aliquot of the acini).

  • Schild Analysis:

    • Plot the dose-response curves for CCK-8 in the absence and presence of the antagonist.

    • Determine the EC50 value for each curve.

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (control).

    • Construct the Schild plot by graphing log(DR-1) versus the negative logarithm of the molar concentration of the antagonist.

    • The pA2 value is the x-intercept of the regression line, and a slope not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay for CCK-A Receptor

This protocol is a generalized procedure based on standard radioligand binding techniques.[8][9]

Objective: To determine the binding affinity (Ki) of this compound for the CCK-A receptor.

Materials:

  • Pancreatic tissue homogenate or cells expressing CCK-A receptors

  • Radioligand (e.g., [¹²⁵I]CCK-8 or [³H]devazepide)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and cocktail

Methodology:

  • Membrane Preparation:

    • Homogenize pancreatic tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes).

    • Wash the membrane pellet and resuspend it in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation (e.g., 50-120 µg protein) to each well.

    • Add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value).

    • Define non-specific binding by adding a high concentration of an unlabeled CCK-A antagonist (e.g., 1 µM L-364,718).

    • Define total binding in wells with only the radioligand and membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The available evidence strongly supports the classification of this compound as a potent and competitive antagonist of the CCK-A receptor. Its high potency, as demonstrated by its low nanomolar IC50 value in functional assays and its significantly greater affinity compared to the classical antagonist proglumide, makes it a valuable tool for studying the physiological roles of CCK. While a formal Schild analysis with a reported pA2 value for this compound is not available in the reviewed literature, the parallel rightward shift in the agonist dose-response curve in the presence of related competitive antagonists like L-364,718 provides a strong indication of this mechanism. The detailed protocols provided herein offer a framework for conducting such analyses to further characterize this compound and other novel CCK receptor antagonists. The continued investigation of compounds like this compound is crucial for the development of new therapeutic strategies for CCK-related disorders.

References

Comparative Analysis of Asperlicin's Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Asperlicin, a potent and selective cholecystokinin (B1591339) (CCK) receptor antagonist, with other G-protein coupled receptors (GPCRs). Due to the limited availability of broad-panel screening data for this compound itself, this guide focuses on its well-characterized and structurally related derivative, Devazepide (also known as L-364,718 or MK-329), to illustrate the selectivity profile of this class of compounds.

Introduction to this compound and Devazepide

This compound, isolated from the fungus Aspergillus alliaceus, was one of the first non-peptide antagonists discovered for the cholecystokinin A (CCK-A) receptor.[1][2] Its discovery paved the way for the development of more potent and selective derivatives, including Devazepide.[3] Devazepide is a highly potent and selective antagonist of the CCK-A receptor and has been instrumental in elucidating the physiological roles of CCK.[4][5] This guide will present available binding affinity data, detail the experimental protocols used to assess cross-reactivity, and provide visual workflows and pathway diagrams to aid in understanding the molecular pharmacology of these compounds.

Data Presentation: Binding Affinity and Selectivity

The primary target of this compound and its derivatives is the CCK-A receptor, a GPCR predominantly found in peripheral tissues like the gallbladder, pancreas, and gastrointestinal tract. The data overwhelmingly indicates a high degree of selectivity for the CCK-A receptor over the CCK-B receptor (found primarily in the brain) and other GPCRs.

Receptor TargetLigandSpeciesAssay TypeBinding Affinity (Ki/IC50)Selectivity NotesReference
CCK-A Receptor DevazepideRat (pancreatic)Radioligand Binding45 pM (IC50)High affinity for peripheral CCK-A receptors.
CCK-A Receptor DevazepideBovine (gallbladder)Radioligand Binding81 pM (IC50)High affinity for peripheral CCK-A receptors.
CCK-B Receptor DevazepideGuinea Pig (brain)Radioligand Binding245 nM (IC50)Demonstrates significant selectivity for CCK-A over CCK-B receptors.
Benzodiazepine (B76468) Binding Sites DevazepideChicken (brain)Radioligand Binding> 10,000 nM (Ki)Very low affinity, indicating high selectivity against this site despite its benzodiazepine-like core structure.

Signaling Pathway of the CCK-A Receptor

The CCK-A receptor is a Gq-coupled GPCR. Upon binding of an agonist like cholecystokinin, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various physiological responses. This compound and Devazepide act as competitive antagonists, blocking the binding of CCK and thereby inhibiting this signaling pathway.

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates CCK Cholecystokinin (Agonist) CCK->CCKAR Binds & Activates This compound This compound / Devazepide (Antagonist) This compound->CCKAR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response Ca->Response PKC->Response

Caption: Signaling pathway of the CCK-A receptor and the antagonistic action of this compound/Devazepide.

Experimental Protocols for Assessing GPCR Cross-Reactivity

To determine the selectivity of a compound like this compound, a series of in vitro assays are typically performed. These assays assess the compound's ability to bind to and/or modulate the function of a panel of different GPCRs.

Radioligand Binding Assay (for Binding Affinity)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor. It is the gold standard for determining binding affinity (Ki or IC50).

Protocol Outline:

  • Membrane Preparation:

    • Culture cells expressing the GPCR of interest.

    • Harvest cells and homogenize in a suitable buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, add the cell membrane preparation, a known concentration of a specific radiolabeled ligand (e.g., [³H]-ligand), and varying concentrations of the test compound (e.g., this compound).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays (for Functional Activity)

Functional assays measure the effect of a compound on receptor signaling. These are crucial to determine if a compound is an agonist, antagonist, or inverse agonist.

This assay measures the activation of G-proteins, an early step in GPCR signaling.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup:

    • Incubate the membranes with varying concentrations of the test compound in the presence of GDP.

    • Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. If testing for antagonism, a known agonist for the receptor is also included.

  • Incubation: Incubate at 30°C for a defined period.

  • Separation and Detection: Separate bound and free [³⁵S]GTPγS by filtration and measure radioactivity.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a blockage of agonist-stimulated binding indicates antagonist activity.

These assays measure changes in the concentration of intracellular second messengers.

  • cAMP Assay: For Gs- or Gi-coupled receptors, changes in cyclic AMP (cAMP) levels are measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Calcium Flux Assay: For Gq-coupled receptors, changes in intracellular calcium are measured using fluorescent calcium indicators (e.g., Fluo-4 AM).

Experimental_Workflow cluster_screening GPCR Cross-Reactivity Screening Workflow start Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assays (GPCR Panel) start->primary_screen data_analysis1 Determine Ki / IC50 values for each receptor primary_screen->data_analysis1 hit_identification Identify 'Hits' (receptors with significant binding) data_analysis1->hit_identification functional_assays Secondary Screen: Functional Assays (GTPγS, cAMP, Ca²⁺) hit_identification->functional_assays Hits Found no_hits Highly Selective Compound hit_identification->no_hits No Significant Hits data_analysis2 Determine EC50 / IC50 values and mode of action (agonist/antagonist) functional_assays->data_analysis2 selectivity_profile Generate Selectivity Profile data_analysis2->selectivity_profile

Caption: A typical experimental workflow for assessing the cross-reactivity of a compound against a panel of GPCRs.

Conclusion

The available data for Devazepide, a close analog of this compound, strongly supports a high degree of selectivity for the CCK-A receptor over other GPCRs, including the closely related CCK-B receptor and unrelated receptors like the benzodiazepine binding site. While comprehensive screening across a large, diverse panel of GPCRs is not publicly documented, the existing evidence points to a favorable selectivity profile. The experimental protocols outlined in this guide represent the standard methodologies employed in the pharmaceutical industry to characterize the selectivity of drug candidates and are essential for a thorough evaluation of potential off-target effects. For researchers working with this compound or its derivatives, these methods provide a robust framework for confirming on-target activity and ensuring a lack of significant cross-reactivity with other GPCRs.

References

A Head-to-Head Showdown: Asperlicin vs. Proglumide in Cholecystokinin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cholecystokinin (B1591339) (CCK) receptor antagonists is critical for advancing therapeutic strategies in gastrointestinal and neurological disorders. This guide provides a comprehensive head-to-head comparison of two notable CCK receptor antagonists: Asperlicin and proglumide (B1679172). We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research.

This compound, a complex non-peptide natural product isolated from the fungus Aspergillus alliaceus, and proglumide, a synthetic glutaramic acid derivative, both function by blocking cholecystokinin receptors. However, their potency, selectivity, and origins diverge significantly, making them subjects of great interest in pharmacology. This compound has demonstrated significantly higher potency and selectivity for the CCK-A receptor subtype, which is predominantly found in peripheral tissues, compared to the non-selective antagonist proglumide.

Quantitative Comparison of Receptor Antagonist Activity

To facilitate a clear comparison of the efficacy of this compound and proglumide, the following table summarizes their key quantitative parameters as reported in the literature.

ParameterThis compoundProglumideReference
Receptor Selectivity Selective for CCK-ANon-selective (CCK-A and CCK-B)[1][2]
Potency (Amylase Release Inhibition) ~1000-fold more potent than proglumide-[1][3]
IC50 (CCK-induced Amylase Release) ~1 nM (10-9 mmol/L)~1 µM (10-6 mmol/L)[3]
Relative Binding Affinity (Peripheral CCK Receptors) 300-400 times greater than proglumide-[3][4]

Mechanism of Action and Signaling Pathways

Both this compound and proglumide exert their effects by competitively inhibiting the binding of cholecystokinin to its G-protein coupled receptors (GPCRs), namely CCK-A and CCK-B. The activation of these receptors, particularly the CCK-A receptor in peripheral tissues like the pancreas, typically initiates a well-defined signaling cascade.

Upon CCK binding, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), leading to downstream cellular responses such as enzyme secretion (e.g., amylase from pancreatic acinar cells).

As antagonists, this compound and proglumide occupy the CCK binding site on the receptor, thereby preventing the initiation of this signaling cascade.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKR CCK Receptor (CCK-A / CCK-B) Gq Gq protein CCKR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates Ca_ER->PKC Activates Response Cellular Response (e.g., Amylase Release) PKC->Response Leads to CCK CCK CCK->CCKR Activates Antagonist This compound / Proglumide Antagonist->CCKR Blocks

Fig. 1: CCK Receptor Signaling Pathway Blockade

Experimental Protocols

For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are essential. Below are methodologies for two key assays used to characterize CCK receptor antagonists.

Cholecystokinin Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for CCK receptors.

Objective: To measure the ability of this compound and proglumide to displace a radiolabeled CCK analog from its receptor.

Materials:

  • Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).

  • Radioligand: [125I]CCK-8.

  • Binding buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).

  • Test compounds: this compound and proglumide at various concentrations.

  • Non-specific binding control: High concentration of unlabeled CCK (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Thaw the membrane preparations on ice.

  • In test tubes, combine 50 µL of radioligand, 50 µL of test compound or control, and 400 µL of membrane preparation suspended in binding buffer.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 30 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Prep (CCK Receptors) Incubation Incubate (Membranes + Radioligand + Compound) Membranes->Incubation Radioligand Radioligand ([¹²⁵I]CCK-8) Radioligand->Incubation Compounds Test Compounds (this compound/Proglumide) Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ IC50->Ki Amylase_Release_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement & Analysis Acini Isolate Pancreatic Acini Preincubation Pre-incubate Acini with Antagonist Acini->Preincubation Compounds Prepare Antagonist Solutions (this compound/Proglumide) Compounds->Preincubation CCK Prepare CCK-8 Solution Stimulation Stimulate with CCK-8 CCK->Stimulation Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Termination Terminate and Centrifuge Incubation->Termination Supernatant Collect Supernatant Termination->Supernatant AmylaseAssay Measure Amylase Activity Supernatant->AmylaseAssay IC50 Determine IC₅₀ AmylaseAssay->IC50

References

Validating the Biological Activity of Synthetic Asperlicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic Asperlicin with other established cholecystokinin (B1591339) (CCK) receptor antagonists. The information presented is supported by experimental data and detailed methodologies to aid in the validation and assessment of synthetic compounds.

This compound, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has been a subject of significant interest in pharmacology. Originally isolated from the fungus Aspergillus alliaceus, its complex structure has spurred the development of synthetic routes and analogs. The validation of the biological activity of synthetically derived this compound is crucial to ensure it retains the same pharmacological profile as its natural counterpart. This guide outlines the key experimental assays and comparative data necessary for this validation process.

Comparative Analysis of In Vitro Activity

The primary in vitro validation of synthetic this compound involves assessing its binding affinity and functional antagonism at the CCK-A receptor. This is typically compared against the well-characterized CCK-A receptor antagonist, Devazepide, and the non-selective antagonist, Proglumide.

CompoundReceptor TargetAssay TypeTest SystemIC50 / KiReference
Synthetic this compound CCK-ACompetitive BindingRat Pancreas~1.6 µM (analogue)[1]
CCK-AAmylase Release InhibitionGuinea Pig Acini1 nM (50% inhibition)[2]
Devazepide (L-364,718) CCK-ACompetitive BindingRat Pancreas81 pM
CCK-ACompetitive BindingBovine Gallbladder45 pM
CCK-BCompetitive BindingGuinea Pig Brain245 nM
Proglumide CCK-A / CCK-BCompetitive BindingRat Pancreatic Islets0.8 mM
CCK-A / CCK-BAmylase Release InhibitionMouse Pancreatic Acini0.3 - 10 mM (dose-dependent)[3]

Table 1: Comparison of In Vitro Potency of CCK Receptor Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for synthetic this compound and its alternatives in various in vitro assays.

Comparative Analysis of In Vivo Activity

Validating the in vivo efficacy of synthetic this compound is critical to determine its physiological effects. Key parameters include its ability to antagonize CCK-induced responses, such as inhibition of gastric emptying.

CompoundModel SystemAssayRoute of AdministrationEffective Dose (ED50)Reference
Synthetic this compound RatAttenuation of Acute PancreatitisIntraperitoneal20-40 mg/kg
Devazepide (L-364,718) MouseInhibition of Ewing Tumor GrowthNot specifiedReduced growth by 40%[4]
Proglumide HumanTreatment of Chronic PancreatitisOral1200 mg/day[5]
HumanTreatment of NASHOral800 - 1600 mg/day[6]

Table 2: Comparison of In Vivo Efficacy of CCK Receptor Antagonists. This table presents the effective dose (ED50) or therapeutically relevant doses of synthetic this compound and its alternatives in various in vivo models and clinical trials.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and its alternatives, it is essential to visualize the signaling pathways they modulate and the workflows of the experiments used to validate their activity.

CCK_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Blocks Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Physiological_Response Physiological Response (e.g., Amylase Release) PKC->Physiological_Response Leads to

Caption: CCK-A Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay (IC50/Ki determination) Functional_Assay Functional Assay (e.g., Amylase Release) Binding_Assay->Functional_Assay Calcium_Assay Calcium Mobilization Assay Functional_Assay->Calcium_Assay Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dosing Drug Administration (e.g., i.p., oral) Animal_Model->Dosing Efficacy_Measurement Efficacy Measurement (e.g., Gastric Emptying, Pancreatitis Score) Dosing->Efficacy_Measurement Toxicity_Assessment Toxicity Assessment Efficacy_Measurement->Toxicity_Assessment Synthesis Synthetic this compound Synthesis->Binding_Assay Synthesis->Animal_Model

Caption: Experimental Workflow for Validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize CCK receptor antagonists.

Radioligand Binding Assay for CCK-A Receptor Antagonists

This assay determines the binding affinity of a compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Radioligand: [¹²⁵I]CCK-8 (labeled cholecystokinin octapeptide)

  • Receptor Source: Rat pancreatic tissue homogenate or cells stably expressing the human CCK-A receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Test Compounds: Synthetic this compound and reference antagonists (e.g., Devazepide) at various concentrations.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

2. Procedure:

  • Prepare rat pancreatic membranes by homogenizing fresh or frozen pancreas in ice-cold sucrose (B13894) buffer, followed by differential centrifugation to isolate the membrane fraction.

  • In a 96-well plate, combine the pancreatic membrane preparation (50-100 µg of protein), [¹²⁵I]CCK-8 (final concentration ~25 pM), and varying concentrations of the test compound in the assay buffer.

  • For non-specific binding determination, include wells with a high concentration of a known CCK-A antagonist (e.g., 1 µM Devazepide).

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CCK-Stimulated Amylase Release Assay

This functional assay measures the ability of an antagonist to inhibit the CCK-stimulated release of amylase from pancreatic acini.

1. Materials:

  • Pancreatic Acini: Isolated from guinea pig or rat pancreas by collagenase digestion.

  • Incubation Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 10 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 4.7 mM KCl, 120 mM NaCl, 1.2 mM KH₂PO₄, 10 mM glucose, 0.1% BSA, and essential amino acids.

  • Stimulant: CCK-8 (cholecystokinin octapeptide).

  • Test Compounds: Synthetic this compound and reference antagonists.

  • Amylase Assay Kit: Commercially available kit for measuring amylase activity.

2. Procedure:

  • Isolate pancreatic acini by digesting the pancreas with collagenase, followed by mechanical shearing and filtration.

  • Pre-incubate the acini in KRH buffer for 30 minutes at 37°C in a shaking water bath.

  • Add the test compound (antagonist) at various concentrations to the acini suspension and incubate for 15 minutes.

  • Stimulate amylase release by adding CCK-8 (final concentration ~100 pM) and incubate for an additional 30 minutes at 37°C.

  • Terminate the reaction by placing the samples on ice and centrifuging to pellet the acini.

  • Collect the supernatant, which contains the released amylase.

  • Measure the amylase activity in the supernatant using a commercial amylase assay kit.

  • Determine the total amylase content in a parallel set of acini by lysing the cells.

3. Data Analysis:

  • Express the amylase release as a percentage of the total amylase content.

  • Plot the percentage of amylase release against the logarithm of the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal CCK-stimulated amylase release.

Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by CCK-A receptor activation.

1. Materials:

  • Cells: A cell line stably expressing the human CCK-A receptor (e.g., CHO-CCKAR or HEK293-CCKAR).

  • Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing 20 mM HEPES and 2.5 mM probenecid.

  • Stimulant: CCK-8.

  • Test Compounds: Synthetic this compound and reference antagonists.

2. Procedure:

  • Plate the CCK-A receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in loading buffer for 45-60 minutes at 37°C.

  • Wash the cells with the loading buffer to remove excess dye.

  • Add the test compound (antagonist) at various concentrations and incubate for 15-30 minutes.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add CCK-8 (at a concentration that elicits a submaximal response, e.g., EC80) to stimulate an increase in intracellular calcium.

  • Immediately measure the change in fluorescence over time.

3. Data Analysis:

  • Calculate the increase in fluorescence in response to CCK-8 in the presence and absence of the antagonist.

  • Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The validation of synthetic this compound requires a multi-faceted approach that combines in vitro and in vivo studies. By directly comparing its biological activity with that of naturally derived this compound and other well-established CCK receptor antagonists, researchers can confidently ascertain its potency, selectivity, and potential therapeutic utility. The detailed experimental protocols provided in this guide offer a robust framework for conducting these critical validation studies. The successful synthesis and validation of this compound and its analogs hold promise for the development of novel therapeutics targeting CCK-A receptor-mediated pathways.[7]

References

Reproducibility of Asperlicin's CCK Antagonism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the original findings on Asperlicin and a comparative look at its successors in the field of cholecystokinin (B1591339) receptor antagonism.

This guide provides an objective comparison of the published findings on this compound, a pioneering nonpeptide cholecystokinin (CCK) receptor antagonist, with its more extensively studied alternatives. The focus is on the reproducibility of its pharmacological data, with supporting experimental protocols and quantitative comparisons to aid researchers, scientists, and drug development professionals in their understanding and future research directions.

Introduction to this compound and CCK Antagonism

Discovered in the mid-1980s from the fungus Aspergillus alliaceus, this compound was a landmark finding, representing the first nonpeptide antagonist for the cholecystokinin (CCK) receptor.[1] Cholecystokinin is a peptide hormone and neurotransmitter that plays crucial roles in gallbladder contraction, pancreatic enzyme secretion, and various central nervous system functions. The development of CCK antagonists has been pivotal for investigating the physiological roles of CCK and for their therapeutic potential in gastrointestinal and neurological disorders.

The initial publications touted this compound as a potent and selective antagonist of peripheral CCK receptors, with an affinity 300 to 400 times greater than the then-standard antagonist, proglumide (B1679172).[1] However, a review of the subsequent literature reveals that while this compound served as a crucial lead compound, research rapidly pivoted to its synthetic analogs, such as Devazepide (L-364,718). This guide examines the original data for this compound and assesses its reproducibility by comparing it with the more robust datasets available for these second-generation antagonists.

Quantitative Comparison of CCK Receptor Antagonists

The following tables summarize the reported binding affinities and in vivo potencies of this compound and its key alternatives. The data highlights the evolution of potency and selectivity in this class of compounds.

Table 1: In Vitro Binding Affinity of CCK Receptor Antagonists

CompoundReceptor SubtypeReported IC50 (nM)Reported Ki (nM)Species/TissueReference
This compound CCK (Peripheral)~1000 (functional assay)-Guinea Pig Pancreatic Acini[2]
Proglumide CCK (Peripheral)~1,000,000 (functional assay)-Guinea Pig Pancreatic Acini[2]
Devazepide (L-364,718) CCK-A0.081-Rat Pancreas
CCK-A0.045-Bovine Gallbladder
CCK-B245-Guinea Pig Brain
L-365,260 CCK-B-2.0Guinea Pig Brain
CCK-A->200Guinea Pig Pancreas
Dexloxiglumide CCK-A-pA2 = 6.41 (functional)Rat Pancreas

Note: Direct comparison of IC50 and Ki values should be made with caution due to variations in experimental conditions.

Table 2: In Vivo Efficacy of CCK Receptor Antagonists

CompoundModelEndpointEffective DoseSpeciesReference
This compound Sodium Taurocholate-induced PancreatitisReduction in serum amylase20-40 mg/kg (i.p.)Rat
Devazepide (L-364,718) CCK-8 Stimulated Gallbladder ContractionComplete blockade10 mg (oral)Human[3]
L-365,260 Pentagastrin-stimulated Acid SecretionED50 = 0.9 mg/kg (oral)Rat
Dexloxiglumide CCK-8 Stimulated Pancreatic SecretionID50 = 0.64 mg/kg (i.v.)Rat

Reproducibility Assessment

A direct assessment of the reproducibility of the initial findings for this compound is challenging due to a lack of subsequent independent studies that precisely replicate and report its binding affinities and in vivo potencies. The scientific community rapidly advanced to its more potent and synthetically accessible analogs. However, the foundational discovery of this compound as a potent, nonpeptide CCK antagonist has been implicitly validated by the successful development of these analogs, which were built upon its chemical scaffold. The reported high potency of this compound relative to proglumide in functional assays, such as inhibiting CCK-induced amylase release, has been a consistent theme.

Experimental Protocols

To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.

Cholecystokinin Receptor Binding Assay (Radioligand Displacement)

This protocol describes a standard method for determining the binding affinity of a test compound for CCK receptors using a radiolabeled ligand.

1. Membrane Preparation:

  • Tissue (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

2. Binding Assay:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK ligand (e.g., [125I]CCK-8).

  • Add varying concentrations of the unlabeled test compound (e.g., this compound, Devazepide).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard CCK antagonist.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.

In Vivo Inhibition of CCK-Induced Gallbladder Contraction

This protocol outlines a method to assess the in vivo efficacy of a CCK antagonist.

1. Animal Preparation:

  • Fast animals (e.g., mice or rats) overnight with free access to water.

  • Anesthetize the animals and cannulate the jugular vein for intravenous administration of compounds.

2. Gallbladder Imaging:

  • Surgically expose the gallbladder.

  • Measure the initial volume of the gallbladder using a caliper or via ultrasonography.

3. Compound Administration:

  • Administer the test CCK antagonist (e.g., this compound) or vehicle intravenously or orally at a predetermined time before CCK challenge.

  • Administer a submaximal dose of a CCK agonist (e.g., CCK-8 or caerulein) intravenously to induce gallbladder contraction.

4. Measurement of Gallbladder Contraction:

  • Measure the gallbladder volume at various time points after the administration of the CCK agonist.

  • The percentage of gallbladder contraction is calculated relative to the initial volume.

5. Data Analysis:

  • Compare the degree of gallbladder contraction in the antagonist-treated group to the vehicle-treated group.

  • Determine the dose of the antagonist required to produce a 50% inhibition of the CCK-induced contraction (ID50).

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CCK signaling pathway and a typical experimental workflow for evaluating CCK antagonists.

CCK_Signaling_Pathway CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Physiological Response (e.g., Enzyme Secretion, Gallbladder Contraction) Ca->Response PKC->Response This compound This compound (Antagonist) This compound->CCKAR Blocks

Caption: CCK-A Receptor Signaling Pathway and Site of this compound Action.

Experimental_Workflow start Start: Hypothesis (Compound is a CCK Antagonist) in_vitro In Vitro Studies: Receptor Binding Assay start->in_vitro functional In Vitro Functional Assay: Pancreatic Acini Amylase Release in_vitro->functional in_vivo In Vivo Studies: Gallbladder Contraction Model functional->in_vivo data_analysis Data Analysis: Determine IC50, Ki, ED50 in_vivo->data_analysis conclusion Conclusion: Confirm CCK Antagonist Activity and Potency data_analysis->conclusion

Caption: Workflow for Characterizing a Novel CCK Antagonist.

Conclusion

This compound holds a significant place in the history of pharmacology as the first nonpeptide CCK antagonist. While a direct, extensive body of literature dedicated to reproducing its initial quantitative findings is sparse, its legacy is firmly established through the numerous potent and selective analogs it inspired. The data available for these successors, such as Devazepide, are robust and have been widely replicated, indirectly supporting the foundational discovery. For researchers today, this compound serves as a critical case study in lead compound discovery and optimization. Future research in this area will likely continue to build upon the chemical and pharmacological insights gained from this compound and its derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Asperlicin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Asperlicin, a naturally occurring mycotoxin and a nonpeptide cholecystokinin (B1591339) (CCK) antagonist.[1][2] Adherence to these protocols is crucial for minimizing environmental impact and upholding the highest safety standards.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below to inform handling and disposal decisions.

PropertyValue
Molecular Formula C₃₁H₂₉N₅O₄
Molecular Weight 535.59 g/mol [1]
Appearance White crystals or off-white powder
Melting Point 211-213°C
Solubility Soluble in methylene (B1212753) chloride, acetone, and lower alcohols. Insoluble in water.
UV Maximum (in methanol) 310.5 nm

Proper Disposal Procedures for this compound

The appropriate disposal method for this compound will depend on the form of the waste (e.g., pure compound, contaminated labware, or solutions). The following steps provide a general framework for safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Treat as hazardous chemical waste.

  • Contaminated Materials: Any items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste.

  • Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous chemical waste. Organic solvent solutions containing this compound should also be collected as hazardous waste, ensuring compatibility with the waste container.

Step 2: Container Selection and Labeling

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical nature of the waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the hazardous waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment vessel to mitigate potential leaks or spills.

Step 4: Treatment and Final Disposal

  • Professional Disposal: this compound, being a mycotoxin, is resilient and not easily neutralized by common laboratory chemicals. Therefore, professional disposal is required. Your institution's EHS office will have established procedures for the collection and disposal of hazardous chemical waste, which typically involves incineration or other specialized treatments.

  • Do Not Attempt Neutralization: Do not attempt to chemically neutralize this compound waste unless you have a validated protocol and the necessary safety measures in place.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.

cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Pure compound, contaminated materials, solutions) B Segregate as Hazardous Waste A->B C Select Appropriate Waste Container (Leak-proof, compatible) B->C D Label Container Clearly ('Hazardous Waste', 'this compound', Hazards) C->D E Store in Designated Secure Area (Well-ventilated, secondary containment) D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the safe disposal of this compound waste.

This guide provides a foundational understanding of the necessary precautions and procedures for the proper disposal of this compound. By prioritizing safety and adhering to institutional and regulatory guidelines, laboratory professionals can effectively manage this and other chemical compounds, fostering a secure and responsible research environment.

References

Personal protective equipment for handling Asperlicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Asperlicin was not publicly available. The following guidelines are based on the known properties of this compound as a potent cholecystokinin (B1591339) antagonist produced by the fungus Aspergillus alliaceus, and on general safety protocols for handling hazardous chemicals and potent pharmaceutical compounds.[1][2] Researchers must supplement these recommendations with a risk assessment specific to their experimental setup and institutional safety policies.

This compound is a bioactive fungal metabolite that requires careful handling to minimize exposure risks to laboratory personnel.[1][2] Due to its potent biological activity and its origin from an Aspergillus species, which are known to produce other toxic metabolites, a cautious approach to handling is essential.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure. All personnel must receive training on the correct use, removal, and disposal of PPE. The required PPE for handling this compound will vary depending on the task and the associated risk of exposure.

TaskRequired PPERationale
Handling solid this compound (e.g., weighing, aliquoting)- Full-face respirator with P100 (or N100) cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Disposable gown or lab coat- Closed-toe shoesTo prevent inhalation of airborne particles and to protect against skin and eye contact.
Preparing this compound solutions - Full-face respirator with P100 (or N100) cartridges- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Chemical-resistant apron over a disposable gown or lab coat- Closed-toe shoesTo provide additional protection against splashes and spills during solution preparation.
Administering this compound to cell cultures (in a biosafety cabinet)- N95 respirator (or higher)- Chemical-resistant gloves (Nitrile)- Safety glasses- Lab coat- Closed-toe shoesReduced risk of aerosolization compared to handling the solid form, but respiratory and skin protection are still necessary.
Disposing of this compound waste - Full-face respirator with P100 (or N100) cartridges- Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles- Chemical-resistant apron over a disposable gown or lab coat- Closed-toe shoesTo ensure maximum protection during the handling and disposal of concentrated chemical waste.

Experimental Protocols

Preparation of this compound Stock Solution:

  • Preparation: Don the appropriate PPE for preparing this compound solutions as specified in the table above.

  • Weighing: In a certified chemical fume hood, carefully weigh the desired amount of this compound powder. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solubilization: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the container with the this compound powder.

  • Mixing: Tightly cap the container and vortex at a medium speed until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and dated tubes. Store at the recommended temperature, protected from light.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound is critical for laboratory safety.

Decontamination:

All surfaces and equipment that have come into contact with this compound should be decontaminated. A 70% ethanol (B145695) solution is generally effective for surface cleaning, but a specific decontamination solution validated for similar compounds should be used if available.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, tubes, pipette tips) must be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.

  • Waste Pickup: Follow your institution's guidelines for the disposal of chemical hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

This compound Handling and Disposal Workflow

Asperlicin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh Solid this compound B->C Start Handling D Prepare Solution C->D E Use in Experiment D->E F Decontaminate Surfaces & Equipment E->F Post-Experiment G Segregate Waste F->G H Store Solid Waste in Labeled Container G->H I Store Liquid Waste in Labeled Container G->I J Arrange for Hazardous Waste Pickup H->J I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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